molecular formula C20H26O6 B3029091 Tetrahydrodehydrodiconiferyl alcohol

Tetrahydrodehydrodiconiferyl alcohol

Cat. No.: B3029091
M. Wt: 362.4 g/mol
InChI Key: QTGXBVBJDIWUBL-UHFFFAOYSA-N
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Description

Tetrahydrodehydrodiconiferyl alcohol is a lignan derivative identified in plant species such as loblolly pine ( Pinus taeda ) . It is characterized as a dihydro derivative of dehydrodiconiferyl alcohol, formed through the metabolic reduction of the 7´—8´ allylic double bond in precursor lignan structures . This places it within a broader family of 8-5' linked lignans that are studied in the context of plant biochemistry and lignin biosynthesis . The specific research applications and a detailed mechanism of action for this compound are not fully elucidated in the available scientific literature. Based on its classification, it is primarily of interest in phytochemistry research for investigating lignan metabolism and the enzymatic reduction pathways in plants . Further research is required to define its potential biological activities and applications beyond this scope. This compound is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-18-10-14(5-6-17(18)23)8-15(12-22)16-9-13(4-3-7-21)11-19(26-2)20(16)24/h5-6,9-11,15,21-24H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGXBVBJDIWUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(CC2=CC(=C(C=C2)O)OC)CO)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Tetrahydrodehydrodiconiferyl alcohol?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical intricacies and biological relevance of natural compounds is paramount. Tetrahydrodehydrodiconiferyl alcohol, a lignan (B3055560) of interest, is presented here in a detailed technical overview, encompassing its chemical structure, physicochemical properties, and biosynthetic context.

Chemical Structure and Identification

This compound (TDDC) is a phenylpropanoid derivative belonging to the lignan class of natural products. Its chemical identity is established by the Chemical Abstracts Service (CAS) number 5234-70-8 . The molecular formula of this compound is C₂₀H₂₆O₆, and it has a molecular weight of 362.42 g/mol .[1]

The core structure of this compound is a dihydrobenzofuran ring system. It is biochemically derived from the reduction of dihydrodehydrodiconiferyl alcohol.[2] This reduction saturates a propenyl side chain to a propyl group. The IUPAC name for the closely related (7S,8R)-Dihydrodehydrodiconiferyl Alcohol is 4-[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol.[3] Based on this, the structure of this compound consists of a central dihydrobenzofuran moiety with methoxy (B1213986) and hydroxy substitutions.

Physicochemical Properties

Quantitative data for this compound is limited, with some properties being predicted through computational models. A summary of available data is presented below for reference.

PropertyValueSource
Molecular FormulaC₂₀H₂₆O₆PubChem
Molecular Weight362.42 g/mol ChemicalBook[1]
Boiling Point573.7 ± 50.0 °C (Predicted)ChemicalBook[1]
CAS Number5234-70-8ChemicalBook[1], MedChemExpress[4][5]

Biosynthesis and Experimental Protocols

This compound is a downstream product in the biosynthetic pathway of lignans (B1203133). This pathway originates from the dimerization of coniferyl alcohol.

Biosynthetic Pathway

The formation of this compound can be conceptualized in the following sequence:

  • Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling to form dehydrodiconiferyl alcohol.

  • Reduction to Dihydrodehydrodiconiferyl Alcohol: The propenyl side chain of dehydrodiconiferyl alcohol is reduced to a propyl group, yielding dihydrodehydrodiconiferyl alcohol.

  • Formation of this compound: Further reduction, catalyzed by enzymes such as phenylcoumaran benzylic ether reductase, leads to the formation of this compound.[2]

Tetrahydrodehydrodiconiferyl_alcohol_biosynthesis A 2 x Coniferyl Alcohol B Dehydrodiconiferyl Alcohol A->B Oxidative Coupling C Dihydrodehydrodiconiferyl Alcohol B->C Reduction D This compound C->D Reduction (Phenylcoumaran benzylic ether reductase)

Biosynthesis of this compound.
Experimental Synthesis Protocol

Step 1: Synthesis of Dihydrodehydrodiconiferyl Alcohol

A multi-step synthesis for (rac)-trans-dihydrodehydrodiconiferyl alcohol has been reported, starting from commercially available materials and involving key steps such as C-H insertion catalyzed by a Rhodium(II) complex.[6][7] For a detailed protocol, researchers are directed to the primary literature.[6]

Step 2: Reduction of Dihydrodehydrodiconiferyl Alcohol to this compound (Proposed)

  • Materials: Dihydrodehydrodiconiferyl alcohol, a suitable reducing agent (e.g., H₂ over Palladium on carbon), and an appropriate solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Procedure:

    • Dissolve dihydrodehydrodiconiferyl alcohol in the chosen solvent in a reaction vessel.

    • Add a catalytic amount of the reducing agent (e.g., 5-10 mol% Pd/C).

    • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter the reaction mixture to remove the catalyst.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude product, this compound, using column chromatography on silica (B1680970) gel.

Biological Activity and Potential Applications

While the biological activities of precursor molecules like dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol are more extensively studied, the specific bioactivity of this compound is an area of ongoing research.

DHCA, isolated from Cucurbita moschata, has demonstrated anti-adipogenic and anti-lipogenic effects in 3T3-L1 cells and primary mouse embryonic fibroblasts, suggesting potential applications in anti-obesity therapeutics.[8] Related lignans have also been reported to possess anti-inflammatory and antitumor properties.[9][10] The structural modifications in this compound compared to its precursors may lead to altered biological activities, warranting further investigation into its pharmacological potential. The involvement of reductases in its formation in woody tissues also suggests a role in plant physiology, possibly related to heartwood formation.[2]

Logical Workflow for Investigating this compound

For researchers aiming to explore the therapeutic potential of this compound, a structured investigative workflow is essential.

TDDC_Research_Workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation S1 Chemical Synthesis or Isolation from Natural Source S2 Structural Elucidation (NMR, MS) S1->S2 S3 Purity Assessment (HPLC) S2->S3 B1 In vitro screening (e.g., anti-inflammatory, anti-cancer assays) S3->B1 Pure Compound B2 Mechanism of Action Studies B1->B2 B3 In vivo studies in animal models B2->B3 D Drug Development Pipeline B3->D Lead Compound Identification

References

The Biosynthesis of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the biosynthesis of tetrahydrodehydrodiconiferyl alcohol in plants. This lignan (B3055560), of interest for its potential pharmacological activities, is synthesized through a multi-step enzymatic pathway originating from the general phenylpropanoid pathway. This document details the enzymatic reactions, key intermediates, and regulatory aspects of this pathway. Furthermore, it provides structured tables of relevant quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

This compound is a lignan, a class of phenylpropanoid dimers, found in various plant species. Lignans (B1203133) are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The biosynthetic pathway to this compound is a branch of the well-characterized phenylpropanoid pathway, which is responsible for the synthesis of a wide array of secondary metabolites in plants, including lignin, flavonoids, and stilbenes. Understanding the intricacies of this pathway is crucial for the potential biotechnological production of this and related compounds for therapeutic applications.

This guide will first elucidate the upstream pathway leading to the synthesis of the monomeric precursor, coniferyl alcohol. Subsequently, the dimerization of coniferyl alcohol to form dehydrodiconiferyl alcohol will be described, followed by the final reduction step to yield this compound.

The Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of Coniferyl Alcohol: This stage involves the core reactions of the phenylpropanoid pathway.

  • Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol are coupled to form dehydrodiconiferyl alcohol.

  • Reduction of Dehydrodiconiferyl Alcohol: The final step involves the reduction of a double bond in dehydrodiconiferyl alcohol to yield the tetrahydro- form.

A detailed schematic of the overall pathway is presented below.

Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Feruloyl_CoA Feruloyl-CoA Caffeoyl_CoA->Feruloyl_CoA CCoAOMT Coniferaldehyde (B117026) Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Dehydrodiconiferyl_Alcohol Dehydrodiconiferyl Alcohol Coniferyl_Alcohol->Dehydrodiconiferyl_Alcohol Peroxidase (Dirigent Protein) Tetrahydrodehydrodiconiferyl_Alcohol Tetrahydrodehydrodiconiferyl Alcohol Dehydrodiconiferyl_Alcohol->Tetrahydrodehydrodiconiferyl_Alcohol PCBER

Figure 1: Biosynthetic pathway of this compound.
Synthesis of Coniferyl Alcohol

The synthesis of coniferyl alcohol begins with the amino acid L-phenylalanine and proceeds through the following enzymatic steps:

  • Phenylalanine ammonia-lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid. This is the committed step of the phenylpropanoid pathway.

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

  • 4-Coumarate-CoA ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • p-Coumaroyl shikimate 3'-hydroxylase (C3'H): This enzyme hydroxylates the 3-position of the aromatic ring of p-coumaroyl shikimate or quinate.

  • Caffeoyl-CoA O-methyltransferase (CCoAOMT): CCoAOMT methylates the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA.

  • Cinnamoyl-CoA reductase (CCR): CCR reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl alcohol dehydrogenase (CAD): The final step in coniferyl alcohol synthesis is the reduction of coniferaldehyde by CAD.

Dimerization of Coniferyl Alcohol to Dehydrodiconiferyl Alcohol

The formation of dehydrodiconiferyl alcohol occurs through the oxidative coupling of two molecules of coniferyl alcohol. This reaction is catalyzed by peroxidases, which generate coniferyl alcohol radicals. The subsequent coupling of these radicals can lead to various lignan structures. The stereospecific formation of dehydrodiconiferyl alcohol is often guided by dirigent proteins, which bind the radicals and orient them for a specific coupling outcome, leading to the formation of the phenylcoumaran (β-5') linkage characteristic of dehydrodiconiferyl alcohol.[1]

Reduction to this compound

The final step in the biosynthesis is the reduction of the double bond in the propenyl side chain of dehydrodiconiferyl alcohol. This reaction is catalyzed by Phenylcoumaran benzylic ether reductase (PCBER) .[2][3] This enzyme utilizes NADPH as a reductant to produce this compound.

Quantitative Data

Quantitative data for the enzymes and metabolites in the this compound biosynthetic pathway are crucial for understanding the pathway's flux and regulation. The following tables summarize available data.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxPlant SourceReference
Phenylalanine Ammonia-lyase (PAL) L-Phenylalanine270 µM-Potato
Cinnamate-4-hydroxylase (C4H) Cinnamic Acid10 µM-Pea
4-Coumarate-CoA ligase (4CL) p-Coumaric Acid130 µM-Soybean
Cinnamoyl-CoA reductase (CCR) Feruloyl-CoA6.5 µM-Eucalyptus gunnii
Cinnamyl alcohol dehydrogenase (CAD) Coniferaldehyde60 µM-Soybean
Peroxidase Coniferyl Alcohol0.25 mM-Horseradish
Phenylcoumaran benzylic ether reductase (PCBER) Dehydrodiconiferyl AlcoholHigher affinity than for dihydrodehydrodiconiferyl alcohol-Pinus taeda

Table 2: Metabolite Concentrations

MetabolitePlant TissueConcentrationPlant SpeciesReference
Dehydrodiconiferyl alcohol glucosideCell suspension culturesup to 47.7 mg/g DWLinum usitatissimum
Dehydrodiconiferyl alcohol glucosideAdventitious root culture21.6 mg/g DWLinum usitatissimum

Note: Data on the concentration of the free aglycones and the final product, this compound, are scarce in the literature, with most studies focusing on the glycosylated forms.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Extraction of Lignans from Plant Material

This protocol provides a general procedure for the extraction of lignans, which can be adapted for the specific quantification of this compound.

Start Start: Dried Plant Material Grind Grind to a fine powder Start->Grind Extract Extract with 80% Methanol (B129727) (e.g., 1:10 w/v) with sonication Grind->Extract Centrifuge Centrifuge to pellet debris Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Methanol under vacuum Supernatant->Evaporate Resuspend Resuspend aqueous residue in water Evaporate->Resuspend Partition Partition with Ethyl Acetate (B1210297) Resuspend->Partition Aqueous Aqueous Phase (Glycosylated Lignans) Partition->Aqueous Organic Organic Phase (Aglycone Lignans) Partition->Organic Dry Dry Organic Phase (e.g., over Na2SO4) Organic->Dry Evaporate2 Evaporate Ethyl Acetate Dry->Evaporate2 Final_Extract Resuspend in Methanol for analysis Evaporate2->Final_Extract

Figure 2: Lignan Extraction Workflow.

Materials:

  • Dried and ground plant tissue

  • 80% Methanol

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (B86663) (anhydrous)

  • Sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a known amount of finely ground, dried plant material.

  • Add 80% methanol (e.g., 10 mL per 1 g of tissue) and sonicate for 30 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Carefully collect the supernatant. Repeat the extraction of the pellet twice more and pool the supernatants.

  • Evaporate the methanol from the pooled supernatant using a rotary evaporator.

  • Resuspend the remaining aqueous solution in a known volume of deionized water.

  • Perform a liquid-liquid partition by adding an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.

  • Collect the upper ethyl acetate layer (containing aglycone lignans). Repeat the partitioning of the aqueous layer twice more.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate to dryness.

  • Resuspend the final extract in a known volume of methanol for subsequent analysis.

Peroxidase Enzyme Assay

This assay measures the activity of peroxidases involved in the dimerization of coniferyl alcohol.

Materials:

  • Plant protein extract

  • Phosphate (B84403) buffer (50 mM, pH 6.5)

  • Coniferyl alcohol solution (in methanol)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and coniferyl alcohol in a cuvette.

  • Add the plant protein extract to the cuvette and mix.

  • Initiate the reaction by adding a small volume of H₂O₂ solution.

  • Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm) over time, which corresponds to the formation of dehydrodiconiferyl alcohol and other dimers.

  • The initial rate of the reaction is used to calculate the enzyme activity.

Phenylcoumaran Benzylic Ether Reductase (PCBER) Enzyme Assay

This protocol is adapted from studies on PCBER activity and can be used to determine the kinetic parameters of the enzyme with dehydrodiconiferyl alcohol.[2]

Start Start: Prepare Reaction Mixture Buffer Add Buffer (e.g., Tris-HCl, pH 7.5) Start->Buffer Substrate Add Substrate (Dehydrodiconiferyl Alcohol) Buffer->Substrate Cofactor Add Cofactor (NADPH) Substrate->Cofactor Preincubate Pre-incubate at optimal temperature (e.g., 30°C) Cofactor->Preincubate Add_Enzyme Initiate reaction by adding PCBER enzyme solution Preincubate->Add_Enzyme Incubate Incubate for a defined time (e.g., 30 minutes) Add_Enzyme->Incubate Stop_Reaction Stop reaction (e.g., by adding acid or organic solvent) Incubate->Stop_Reaction Analyze Analyze product formation (this compound) by HPLC or LC-MS Stop_Reaction->Analyze

Figure 3: PCBER Enzyme Assay Workflow.

Materials:

  • Purified recombinant PCBER or a plant protein extract containing PCBER activity.

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • Dehydrodiconiferyl alcohol (substrate)

  • NADPH (cofactor)

  • Methanol or other suitable organic solvent to stop the reaction.

  • HPLC or LC-MS system for product quantification.

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, a known concentration of dehydrodiconiferyl alcohol, and NADPH.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the enzyme solution.

  • Incubate the reaction for a specific period during which the reaction rate is linear.

  • Stop the reaction by adding a quenching agent, such as an acidic solution or an organic solvent like methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to quantify the amount of this compound produced.

  • Enzyme activity can be calculated from the rate of product formation. For kinetic analysis, the assay should be repeated with varying substrate concentrations.

HPLC Analysis of Lignans

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of lignans.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of two solvents is typically used. For example:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of Solvent B over a period of 30-60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where lignans absorb, typically around 280 nm. For higher specificity and sensitivity, a mass spectrometer (LC-MS) can be used.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentrations.

Conclusion

The biosynthesis of this compound is a complex yet well-defined pathway that originates from the central phenylpropanoid metabolism in plants. This guide has outlined the key enzymatic steps, from the initial conversion of phenylalanine to the final reduction of dehydrodiconiferyl alcohol. The provided quantitative data, though not exhaustive, offers a basis for further investigation into the pathway's kinetics and regulation. The detailed experimental protocols serve as a starting point for researchers aiming to isolate, identify, and quantify the metabolites and to characterize the enzymes involved in this pathway. A deeper understanding of this biosynthetic route holds significant promise for the metabolic engineering of plants to produce valuable lignans for pharmaceutical and nutraceutical applications.

References

Physical and chemical properties of Tetrahydrodehydrodiconiferyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodehydrodiconiferyl alcohol is a lignan (B3055560), a class of naturally occurring polyphenols found in plants. Lignans (B1203133) have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and isolation, and the known biological activities and associated signaling pathways of this compound and its closely related precursors. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available for related compounds, certain properties for this compound are predicted values.

PropertyValueSource
IUPAC Name 2-[(2S)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol--INVALID-LINK--
CAS Number 5234-70-8--INVALID-LINK--
Molecular Formula C20H26O6--INVALID-LINK--
Molecular Weight 362.42 g/mol --INVALID-LINK--
Predicted Boiling Point 573.7 ± 50.0 °C--INVALID-LINK--
Predicted Density 1.252 ± 0.06 g/cm³--INVALID-LINK--
Predicted pKa 10.01 ± 0.50--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.--INVALID-LINK-- (for the related Dihydrodehydrodiconiferyl alcohol)

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the characteristic spectral features of related lignans can provide an indication of the expected signals.

  • ¹H and ¹³C NMR: The NMR spectra of lignans are complex due to the number of aromatic and aliphatic protons and carbons. The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 6.0-7.0 ppm), methoxy (B1213986) group region (δ 3.8-4.0 ppm), and aliphatic region corresponding to the propyl and propanol (B110389) side chains. The ¹³C NMR spectrum will show characteristic signals for aromatic carbons, methoxy carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration.[1][2] Other expected peaks include C-H stretching vibrations of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum of an alcohol often shows a weak or absent molecular ion peak.[3] Common fragmentation patterns include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[4]

Experimental Protocols

Synthesis of this compound

Workflow for the Synthesis of this compound:

Synthesis_Workflow Coniferyl_Alcohol Coniferyl Alcohol DHDCA Dihydrodehydrodiconiferyl Alcohol Coniferyl_Alcohol->DHDCA Oxidative Coupling THDCA This compound DHDCA->THDCA Catalytic Hydrogenation

Figure 1. Synthetic pathway to this compound.

Step 1: Synthesis of Dihydrodehydrodiconiferyl Alcohol

A concise synthesis of (rac)-trans-dihydrodehydrodiconiferyl alcohol has been reported, which can serve as the starting material.[5] The biosynthesis of dihydrodehydrodiconiferyl alcohol involves the 8-5' radical coupling of two coniferyl alcohol units.[6]

Step 2: Reduction of Dihydrodehydrodiconiferyl Alcohol to this compound

This reduction can be achieved through catalytic hydrogenation. A general procedure would involve:

  • Dissolving the Substrate: Dihydrodehydrodiconiferyl alcohol is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

  • Adding the Catalyst: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon or a Parr hydrogenator.

  • Monitoring the Reaction: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is then purified using column chromatography on silica (B1680970) gel.

Note: The specific reaction conditions (temperature, pressure, reaction time, and catalyst loading) would need to be optimized for this particular substrate.

Isolation from Natural Sources

This compound can be isolated from the hydrogenolysis product of protolignin.[6][7] A general workflow for the isolation of lignans from plant material is as follows:

Isolation_Workflow Plant_Material Plant Material (e.g., containing protolignin) Extraction Extraction (e.g., with organic solvents) Plant_Material->Extraction Fractionation Solvent Fractionation Extraction->Fractionation Chromatography Column Chromatography (e.g., Silica gel, Sephadex) Fractionation->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

Figure 2. General workflow for the isolation of lignans from natural sources.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are limited in the current scientific literature. However, significant research has been conducted on its immediate precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol, providing valuable insights into the potential bioactivities of this class of compounds.

Anti-Adipogenic and Anti-Lipogenic Effects of Dehydrodiconiferyl Alcohol

Dehydrodiconiferyl alcohol (DHCA), isolated from Cucurbita moschata, has demonstrated potent anti-adipogenic and anti-lipogenic activities.[7] In 3T3-L1 preadipocytes, DHCA was found to:

  • Inhibit mitotic clonal expansion, a critical early event in adipogenesis.

  • Suppress the DNA binding activity of the transcription factor C/EBPβ.

  • Inhibit the expression of key regulators of lipogenesis.

These findings suggest that DHCA may have potential as an anti-obesity therapeutic agent.

Anti-Inflammatory and Anti-Adhesion Effects of Dehydrodiconiferyl Alcohol

Dehydrodiconiferyl alcohol has also been shown to suppress the adhesion of monocytes to endothelial cells, a key process in the development of atherosclerosis.[8] The proposed mechanism involves the attenuation of the JNK (c-Jun N-terminal kinase) signaling pathway.

Signaling Pathway of Dehydrodiconiferyl Alcohol in Endothelial Cells:

JNK_Pathway LPS_AGEs LPS / AGEs Endothelial_Cells Endothelial Cells LPS_AGEs->Endothelial_Cells JNK JNK Endothelial_Cells->JNK cJun c-Jun JNK->cJun VCAM1 VCAM-1 Expression cJun->VCAM1 Monocyte_Adhesion Monocyte Adhesion VCAM1->Monocyte_Adhesion DHCA Dehydrodiconiferyl Alcohol DHCA->JNK inhibits

Figure 3. Dehydrodiconiferyl alcohol inhibits monocyte adhesion by suppressing the JNK pathway.

Anti-Inflammatory and Anti-Migration Effects of a Dehydrodiconiferyl Alcohol Derivative

A derivative, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), has been shown to possess anti-inflammatory and anti-migration properties in lipopolysaccharide (LPS)-stimulated macrophages.[9] The mechanism of action involves:

  • Inhibition of the expression of inflammatory mediators such as COX-2 and iNOS.

  • Suppression of NF-κB activation.

  • Modulation of the iNOS/Src/FAK signaling axis.

Signaling Pathway of (7R,8S)-9-Acetyl-dehydrodiconiferyl Alcohol in Macrophages:

NFkB_Pathway LPS LPS Macrophages Macrophages LPS->Macrophages NFkB NF-κB Activation Macrophages->NFkB Src_FAK Src/FAK Phosphorylation Macrophages->Src_FAK Inflammatory_Mediators Inflammatory Mediator Expression (COX-2, iNOS) NFkB->Inflammatory_Mediators Cell_Migration Cell Migration Src_FAK->Cell_Migration ADDA (7R,8S)-9-Acetyl- dehydrodiconiferyl Alcohol ADDA->NFkB inhibits ADDA->Src_FAK inhibits

Figure 4. ADDA inhibits inflammation and migration via NF-κB and Src/FAK pathways.

Conclusion

This compound is a lignan with potential for further scientific investigation. While direct experimental data on its physical properties and biological activities are currently limited, information on its precursors provides a strong foundation for future research. The synthetic and isolation methodologies outlined in this guide offer a starting point for obtaining this compound for further study. The promising anti-inflammatory, anti-adipogenic, and anti-adhesion properties of related lignans suggest that this compound may also possess significant therapeutic potential, warranting further exploration of its pharmacological effects and underlying mechanisms of action. This technical guide serves as a consolidated resource to facilitate and encourage such future research endeavors.

References

Spectroscopic Profiling of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for Tetrahydrodehydrodiconiferyl alcohol, a lignan (B3055560) with potential applications in drug development. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on the theoretical spectroscopic characteristics based on its chemical structure, alongside detailed experimental protocols for acquiring such data.

Introduction

This compound, with the molecular formula C₂₀H₂₆O₆, belongs to the lignan class of polyphenols. Lignans are of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation and purity assessment of such compounds are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These values are predicted based on the known spectroscopic behavior of similar phenolic compounds and the specific functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.5 - 7.0m6HAromatic protons
3.8 - 3.9s6HMethoxy protons (-OCH₃)
3.4 - 3.7m4HMethylene protons adjacent to hydroxyl groups (-CH₂-OH)
2.5 - 2.8m4HBenzylic protons
1.8 - 2.2m2HMethine protons
4.5 - 5.5br s4HHydroxyl protons (-OH), exchangeable with D₂O

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
145 - 150QuaternaryAromatic carbons attached to oxygen
130 - 140QuaternaryAromatic carbons at substitution points
110 - 125TertiaryAromatic CH
55 - 60PrimaryMethoxy carbons (-OCH₃)
60 - 65PrimaryMethylene carbons adjacent to hydroxyl groups (-CH₂-OH)
30 - 45Secondary/TertiaryAliphatic carbons (benzylic and methine)
Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3200 - 3500Strong, BroadO-H stretch (phenolic and alcoholic)
2850 - 3000MediumC-H stretch (aliphatic)
1600 - 1620, 1500 - 1520Medium-StrongC=C stretch (aromatic ring)
1260 - 1280StrongC-O stretch (aryl ether)
1030 - 1150StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

m/z RatioRelative IntensityProposed Fragment
362.17Moderate[M]+ (Molecular Ion)
344.16High[M - H₂O]+
331.15Moderate[M - CH₂OH]+
151.07HighGuaiacyl-containing fragment
137.06HighGuaiacylmethyl cation

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a lignan like this compound.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer operating at a frequency of 400 MHz or higher.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum on the same instrument.

    • Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dry sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. Identify characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Purification Purification (e.g., Chromatography) Extraction->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination

Caption: General workflow for the spectroscopic analysis of a natural product.

Conclusion

The Discovery and History of Tetrahydrodehydrodiconiferyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrodehydrodiconiferyl alcohol (TDDC), a lignan (B3055560) of significant interest, has emerged from the intricate field of lignin (B12514952) chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to TDDC. Its origins are deeply rooted in the study of lignin hydrogenolysis, a process aimed at depolymerizing the complex lignin polymer into valuable smaller molecules. TDDC is now understood to be a key reduction product of dihydrodehydrodiconiferyl alcohol (DDDC), a reaction catalyzed by the enzyme phenylcoumaran benzylic ether reductase (PCBER). This guide will detail the isolation and synthesis of TDDC, present its known biological activities with available quantitative data, and explore the associated signaling pathways.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of lignin research. Lignin, a complex aromatic polymer, is a major component of plant biomass. For decades, researchers have explored methods to break down lignin into its constituent monomers, a process known as hydrogenolysis, to produce valuable chemicals and biofuels.

Early investigations into the products of lignin hydrogenolysis in the mid-20th century led to the identification of various phenylpropanoid monomers. While a singular "discovery" paper for TDDC is not readily apparent in the historical literature, its identification emerged from the systematic characterization of these complex reaction mixtures. It was through the detailed analysis of the products derived from the hydrogenolysis of protolignin that TDDC was first isolated and its structure elucidated.

A pivotal advancement in understanding the origin of TDDC came with the characterization of the enzyme phenylcoumaran benzylic ether reductase (PCBER) . This enzyme was found to catalyze the reduction of the benzylic ether bond in phenylcoumaran structures, such as dihydrodehydrodiconiferyl alcohol (DDDC), to yield TDDC. This enzymatic conversion highlighted a key step in lignan metabolism within plants.

Key Milestones:

  • Mid-20th Century: Foundational research on lignin hydrogenolysis lays the groundwork for identifying various depolymerization products.

  • Late 20th Century: Advances in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enable the precise identification of complex molecules like TDDC from plant extracts and lignin degradation products.

  • Early 21st Century: The discovery and characterization of phenylcoumaran benzylic ether reductase (PCBER) clarifies the biosynthetic origin of TDDC as a reduction product of DDDC.

  • Ongoing Research: Current studies focus on the isolation of TDDC from various plant sources, its potential biological activities, and its synthesis for further pharmacological investigation.

Chemical Structure and Properties

This compound is a lignan, a class of phenylpropanoid dimers. Its chemical structure is characterized by a dihydrobenzofuran ring system.

Chemical Formula: C₂₀H₂₆O₆

Molecular Weight: 362.42 g/mol

(Structure can be visualized in chemical drawing software based on IUPAC name: 2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-(3-hydroxypropyl)-2,3-dihydrobenzofuran)

Experimental Protocols

Isolation of this compound from Plant Material

TDDC has been isolated from various plant sources, including the twigs of Aleurites fordii and the leaves of Vaccinium bracteatum. The general protocol for its isolation involves the following steps:

Experimental Workflow: Isolation from Plant Material

G plant Plant Material (e.g., twigs, leaves) extraction Solvent Extraction (e.g., Methanol) plant->extraction partition Liquid-Liquid Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partition chromatography Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20) partition->chromatography purification Preparative HPLC chromatography->purification tddc Pure Tetrahydrodehydrodiconiferyl Alcohol (TDDC) purification->tddc

Caption: General workflow for the isolation of TDDC from plant sources.

Detailed Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, typically methanol (B129727), at room temperature for an extended period. The extraction is usually repeated multiple times to ensure complete recovery.

  • Solvent Partitioning: The crude methanol extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituent compounds. TDDC is typically found in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Column Chromatography: The bioactive fraction is subjected to column chromatography over stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the compounds based on their affinity for the stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing TDDC are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to yield the pure compound.

  • Structure Elucidation: The structure of the isolated TDDC is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of this compound

The chemical synthesis of TDDC typically involves the reduction of its precursor, dihydrodehydrodiconiferyl alcohol (DDDC).

Experimental Workflow: Synthesis of TDDC

G dddc Dihydrodehydrodiconiferyl Alcohol (DDDC) reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) dddc->reduction purification Purification (e.g., Chromatography) reduction->purification tddc Tetrahydrodehydrodiconiferyl Alcohol (TDDC) purification->tddc

Caption: Synthetic route to TDDC via reduction of DDDC.

Detailed Methodology:

  • Starting Material: Dihydrodehydrodiconiferyl alcohol (DDDC) is either synthesized or isolated from natural sources.

  • Catalytic Hydrogenation: DDDC is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is commonly used under a hydrogen atmosphere. The reaction is typically carried out at room temperature and atmospheric or slightly elevated pressure.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford pure TDDC.

Biological Activities and Quantitative Data

Research into the biological activities of TDDC is ongoing, with several studies highlighting its potential therapeutic effects. The biological activities of its precursor, dehydrodiconiferyl alcohol (DHCA), have been more extensively studied and provide context for the potential actions of TDDC.

Table 1: Summary of Reported Biological Activities and Quantitative Data

Biological ActivityCompoundModel SystemKey FindingsQuantitative Data (IC₅₀, etc.)
Antioxidant Activity TDDCDPPH radical scavenging assayExhibited antioxidant properties.Data not consistently reported.
Anti-inflammatory Activity Dehydrodiconiferyl alcohol (DHCA)LPS-stimulated RAW 264.7 macrophagesInhibited the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).IC₅₀ for NO inhibition: ~20 µM
Anti-inflammatory Activity (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA)LPS-stimulated macrophagesInhibited COX-2 and iNOS expression.12.5-50 µM concentrations showed significant inhibition.
Bone Protective Effects Lignan-rich fraction containing TDDCOvariectomized rat modelAlleviated bone loss.Data presented as changes in bone mineral density.

Signaling Pathways

The biological effects of lignans, including TDDC and its precursors, are often mediated through their interaction with key cellular signaling pathways. The anti-inflammatory effects, in particular, have been linked to the modulation of the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on dehydrodiconiferyl alcohol (DHCA) have shown that it can inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition prevents the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-6, and iNOS.

Diagram: Inhibition of NF-κB Pathway by DHCA

G cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates nucleus Nucleus DNA DNA NFkB_n->DNA Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->cytokines Transcription DHCA Dehydrodiconiferyl Alcohol (DHCA) DHCA->IKK Inhibits

Caption: DHCA inhibits LPS-induced inflammation by blocking IKK activation and subsequent NF-κB nuclear translocation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. Some studies on dehydrodiconiferyl alcohol derivatives have indicated their ability to suppress the phosphorylation of key MAPK proteins, such as JNK (c-Jun N-terminal kinase), which can in turn affect downstream inflammatory responses.

Future Directions

The study of this compound is a promising area of research. Future investigations should focus on:

  • Definitive Biological Activity Profiling: Comprehensive screening of TDDC for a wider range of biological activities, including anti-cancer, neuroprotective, and cardioprotective effects.

  • Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways modulated by TDDC.

  • Pharmacokinetic and Pharmacodynamic Studies: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of TDDC to assess its potential as a therapeutic agent.

  • Optimization of Synthesis: Development of more efficient and scalable synthetic routes to produce TDDC for extensive preclinical and clinical studies.

Conclusion

This compound, a lignan originating from the complex chemistry of lignin, represents a molecule of growing interest for its potential biological activities. Its discovery and history are intertwined with the scientific endeavor to understand and utilize plant biomass. While research is still in its early stages, the available data on TDDC and its precursors suggest a promising future for this natural product in the fields of pharmacology and drug development. This technical guide provides a foundational understanding for researchers poised to further explore the therapeutic potential of this intriguing molecule.

Potential Biological Activities of Tetrahydrodehydrodiconiferyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the potential biological activities of Tetrahydrodehydrodiconiferyl alcohol (TDDC). It is important to note that direct experimental data on the biological effects of TDDC is limited. The information presented herein is largely inferred from studies on its structural precursors, dehydrodiconiferyl alcohol (DDC) and dihydrodehydrodiconiferyl alcohol (DDDC). This guide is intended for researchers, scientists, and drug development professionals to provide a foundation for future investigation into the therapeutic potential of TDDC.

Introduction to this compound (TDDC)

This compound (TDDC) is a lignan, a class of naturally occurring phenolic compounds. Structurally, it is a reduced derivative of dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. Lignans (B1203133) are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Given its structural similarity to more extensively studied lignans, TDDC is a promising candidate for therapeutic development. This guide will explore the potential biological activities of TDDC based on the known effects of its precursors.

Potential Biological Activities Inferred from Precursor Compounds

The biological activities of dehydrodiconiferyl alcohol (DDC) and its derivatives have been investigated in several preclinical studies. These studies provide a strong basis for hypothesizing the potential therapeutic effects of TDDC.

Anti-inflammatory Activity

Dehydrodiconiferyl alcohol and its acetylated derivative have demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. These effects are primarily attributed to the modulation of key inflammatory signaling pathways.

Key Findings:

  • Inhibition of Inflammatory Mediators: Dehydrodiconiferyl alcohol has been shown to inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This is accompanied by a downregulation of inducible nitric oxide synthase (iNOS) expression.[1]

  • Wound Healing: Topical administration of dehydrodiconiferyl alcohol has been found to accelerate wound healing in mice by promoting epithelial cell proliferation, enhancing collagen formation, and reducing the infiltration of inflammatory cells.[1]

  • Suppression of Adhesion Molecules: Dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol have been shown to suppress the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs) activated by LPS or advanced glycation end products (AGEs). This effect is mediated by the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression.

CompoundAssayCell Line/ModelEndpointResultReference
(7R,8S)-9-acetyl-dehydrodiconiferyl alcoholNitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesInhibitionConcentration-dependent inhibition (12.5-50 µM)[2]
(7R,8S)-9-acetyl-dehydrodiconiferyl alcoholCOX-2 ExpressionLPS-stimulated RAW 264.7 macrophagesInhibitionConcentration-dependent inhibition (12.5-50 µM)[2]
(7R,8S)-9-acetyl-dehydrodiconiferyl alcoholiNOS ExpressionLPS-stimulated RAW 264.7 macrophagesInhibitionConcentration-dependent inhibition (12.5-50 µM)[2]
Anticancer Activity

A derivative of dehydrodiconiferyl alcohol has shown cytotoxic effects against human ovarian cancer cells, suggesting potential anticancer applications for related lignans like TDDC.

CompoundCell LineAssayEndpointResultReference
(7R,8S)-Dehydrodiconiferyl alcoholSKOV-3 (human ovarian cancer)Cytotoxicity AssayIC5048.86 ± 9.11 μM[3]

Signaling Pathways Potentially Modulated by TDDC

Based on the mechanisms of action identified for its precursors, TDDC may exert its biological effects through the modulation of the following signaling pathways:

NF-κB Signaling Pathway

Dehydrodiconiferyl alcohol has been shown to inactivate the NF-κB pathway in macrophages.[1] This is achieved by upregulating the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB.[1] The inhibition of the NF-κB pathway is a key mechanism underlying the anti-inflammatory effects of many natural compounds.

NF_kappa_B_Pathway Potential Inhibition of NF-kB Signaling by TDDC LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB IKK->NFkB activates IkBa->NFkB inhibits translocation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to Inflam_genes Inflammatory Genes (iNOS, COX-2, IL-1β) NFkB_nuc->Inflam_genes activates transcription TDDC Potential action of This compound TDDC->IKK inferred inhibition

Potential NF-κB signaling inhibition by TDDC.
JNK Signaling Pathway

Dehydrodiconiferyl alcohol has also been found to suppress the JNK signaling pathway in endothelial cells.[4] The attenuation of the JNK pathway contributes to the inhibition of VCAM-1 expression, thereby reducing monocyte adhesion.

JNK_Pathway Potential Attenuation of JNK Signaling by TDDC Stimuli LPS / AGEs Receptor Receptor Stimuli->Receptor activates JNK JNK Receptor->JNK activates cJun c-Jun JNK->cJun phosphorylates VCAM1 VCAM-1 Expression cJun->VCAM1 induces Adhesion Monocyte Adhesion VCAM1->Adhesion mediates TDDC Potential action of This compound TDDC->JNK inferred inhibition

Potential JNK signaling attenuation by TDDC.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the precursor compounds of TDDC. These protocols can serve as a template for the investigation of TDDC.

In Vivo Wound Healing Assay

Wound_Healing_Workflow Experimental Workflow for In Vivo Wound Healing Assay Animal_Model Mouse Model Anesthesia Anesthesia Animal_Model->Anesthesia Wound_Creation Full-thickness excisional wound creation Anesthesia->Wound_Creation Treatment Topical application of Test Compound (e.g., TDDC) or Vehicle Wound_Creation->Treatment Monitoring Daily monitoring and measurement of wound area Treatment->Monitoring Tissue_Harvest Tissue sample collection at defined time points Monitoring->Tissue_Harvest Analysis Histological Analysis (H&E, Masson's Trichrome) Immunohistochemistry Western Blot RT-qPCR Tissue_Harvest->Analysis

Workflow for in vivo wound healing studies.

Protocol:

  • Animal Model: Utilize adult male C57BL/6 mice, 8-10 weeks old.

  • Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Wound Creation: Shave the dorsal surface and create two full-thickness excisional wounds (e.g., 6 mm diameter) on each side of the midline using a sterile biopsy punch.

  • Treatment: Apply a defined amount (e.g., 20 µL) of the test compound (TDDC) in a suitable vehicle (e.g., propylene (B89431) glycol) or vehicle alone to the wounds daily.

  • Monitoring: Photograph the wounds daily and measure the wound area using image analysis software.

  • Tissue Harvest: Euthanize mice at specific time points (e.g., days 3, 7, and 14) and harvest the entire wound, including a 2-3 mm margin of surrounding healthy skin.

  • Analysis:

    • Histology: Fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess re-epithelialization, granulation tissue formation, and collagen deposition.

    • Immunohistochemistry: Use specific antibodies to detect markers of inflammation (e.g., F4/80 for macrophages), angiogenesis (e.g., CD31), and cell proliferation (e.g., Ki-67).

    • Western Blot and RT-qPCR: Homogenize the remaining tissue to extract protein and RNA for analysis of key inflammatory and healing-related genes and proteins.

In Vitro Anti-inflammatory Assays

Cell Culture:

  • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of TDDC for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent. A standard curve using sodium nitrite should be prepared to quantify the results.

Western Blot Analysis for NF-κB Pathway Proteins:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with TDDC and stimulate with LPS as described above.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against p-IκBα, IκBα, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Anticancer Assay

Cell Culture:

  • Culture SKOV-3 human ovarian cancer cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.

MTT Cytotoxicity Assay:

  • Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of TDDC for 48 or 72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

The available scientific literature on the biological activities of dehydrodiconiferyl alcohol and its derivatives strongly suggests that this compound holds significant potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer applications. The inferred mechanisms of action, involving the modulation of the NF-κB and JNK signaling pathways, provide a solid foundation for further investigation.

However, it is imperative to conduct direct experimental studies on TDDC to validate these potential activities and to fully elucidate its pharmacological profile. Future research should focus on:

  • In vitro screening: A comprehensive evaluation of the anti-inflammatory, antioxidant, and cytotoxic activities of TDDC across a panel of relevant cell lines.

  • Mechanism of action studies: Detailed investigation into the molecular targets and signaling pathways modulated by TDDC.

  • In vivo efficacy studies: Assessment of the therapeutic potential of TDDC in animal models of inflammatory diseases and cancer.

  • Pharmacokinetic and toxicological profiling: Determination of the absorption, distribution, metabolism, excretion, and safety profile of TDDC.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound.

References

Tetrahydrodehydrodiconiferyl Alcohol and its Precursors: A Technical Guide to their Role as Plant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tetrahydrodehydrodiconiferyl alcohol and its more extensively studied precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. While research specifically on this compound is limited, this document explores the biosynthesis, biological activities, and mechanisms of action of its parent compounds, which are significant lignans (B1203133) with notable pharmacological potential. This guide includes a summary of quantitative biological data, detailed experimental protocols for extraction and analysis, and diagrams of key biochemical pathways to serve as a comprehensive resource for researchers in phytochemistry, pharmacology, and drug discovery.

Introduction

Lignans are a large class of polyphenolic compounds found in plants, formed by the dimerization of two phenylpropanoid units. Among these, dehydrodiconiferyl alcohol and its derivatives are of significant interest due to their diverse biological activities. This compound (TDDC) is a reduction product of dihydrodehydrodiconiferyl alcohol.[1][2] While TDDC itself is not extensively studied, its precursors, dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol (DDHCA), are well-characterized plant metabolites with established roles in plant defense and significant pharmacological effects in preclinical studies.

This guide will focus on the available scientific literature for DHCA and DDHCA as a basis for understanding the potential roles and activities of their derivative, TDDC.

Biosynthesis of Dehydrodiconiferyl Alcohol and its Derivatives

The biosynthesis of dehydrodiconiferyl alcohol glucosides originates from coniferyl alcohol.[3][4] This process is closely associated with the general lignan (B3055560) biosynthetic pathway.[5] The initial and critical step involves the oxidative coupling of two coniferyl alcohol molecules, a reaction mediated by peroxidases and directed by dirigent proteins to form pinoresinol.[5][6] Subsequent enzymatic reductions and modifications lead to the formation of various lignans, including dehydrodiconiferyl alcohol.

The biosynthesis of dehydrodiconiferyl alcohol glucosides from coniferyl alcohol involves a two-step process: the dimerization of coniferyl alcohol by a soluble intracellular peroxidase, followed by glycosylation.[3][4] Dihydrodehydrodiconiferyl alcohol is formed via an 8-5' radical coupling of coniferyl alcohol.[7] this compound is subsequently produced by the reduction of dihydrodehydrodiconiferyl alcohol, a reaction catalyzed by phenylcoumaran benzylic ether reductase.[1]

G Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling (Peroxidase, Dirigent Protein) Dihydrodehydrodiconiferyl_Alcohol Dihydrodehydrodiconiferyl Alcohol Coniferyl_Alcohol->Dihydrodehydrodiconiferyl_Alcohol 8-5' Radical Coupling Dehydrodiconiferyl_Alcohol Dehydrodiconiferyl Alcohol Pinoresinol->Dehydrodiconiferyl_Alcohol Further Modifications Tetrahydrodehydrodiconiferyl_Alcohol Tetrahydrodehydrodiconiferyl Alcohol Dihydrodehydrodiconiferyl_Alcohol->Tetrahydrodehydrodiconiferyl_Alcohol Reduction (Phenylcoumaran benzylic ether reductase)

Simplified Biosynthetic Pathway of this compound and Related Lignans.

Biological Activities and Pharmacological Potential

Dehydrodiconiferyl alcohol and its derivatives have demonstrated a range of biological activities, including anti-inflammatory, wound healing, and antifungal properties.

Anti-inflammatory Activity

Dehydrodiconiferyl alcohol (DHCA) has been shown to possess significant anti-inflammatory properties.[8][9] Studies have indicated that DHCA can accelerate wound healing by inactivating NF-κB pathways in macrophages.[9] A derivative, (7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA), isolated from Clematis armandii, was found to inhibit the expression of inflammatory mediators such as COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophages.[10] This inhibition is associated with the suppression of Akt and JNK phosphorylation and NF-κB activation.[10]

Antifungal Activity

A glucoside of dihydrodehydrodiconiferyl alcohol, specifically dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G), has been reported to have potent antifungal activities against various fungal strains with minimal hemolytic effects.[11] The proposed mechanism of action involves the perturbation and depolarization of the fungal plasma membrane, leading to the formation of pores.[11]

Other Activities

Dehydrodiconiferyl alcohol also acts as an estrogen receptor agonist and can promote BMP-2-induced osteoblastogenesis.[8]

Mechanism of Action: The NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of dehydrodiconiferyl alcohol involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[12][13]

Dehydrodiconiferyl alcohol has been shown to suppress the nuclear translocation of NF-κB and upregulate the expression of phosphorylated IκBα, thereby inhibiting the inflammatory cascade.[9]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates Complex IκB-NF-κB Complex Complex->IkB Complex->NFkB_inactive Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DHCA Dehydrodiconiferyl Alcohol DHCA->IKK inhibits DNA DNA NFkB_active->DNA binds Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

Inhibition of the NF-κB Signaling Pathway by Dehydrodiconiferyl Alcohol.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of dehydrodiconiferyl alcohol and its derivatives.

Table 1: Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DosageEffectReference
(7R, 8S)-9-Acetyl-dehydrodiconiferyl alcohol (ADDA)COX-2, iNOS, and NO expressionLPS-stimulated macrophages12.5-50 µMConcentration-dependent inhibition[10]
Dehydrodiconiferyl alcohol (DHCA)NO and IL-1β productionLPS-induced RAW 264.7 cellsNot specifiedInhibition[9]

Table 2: Antifungal Activity

CompoundFungal StrainMIC (µg/mL)Reference
Dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G)Candida albicansNot specified, but described as potent[11]
Dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G)Various other fungal strainsPotent activity reported[11]

Note: Specific MIC values for DDDC9G were not provided in the abstract, but the study indicated potent activity.

Experimental Protocols

Extraction and Isolation of Lignans from Silybum marianum (Milk Thistle)

Silybum marianum is a known source of lignans, including dehydrodiconiferyl alcohol.[9] The following is a general protocol for the extraction and isolation of flavonolignans, which can be adapted for the isolation of dehydrodiconiferyl alcohol.

Objective: To extract and purify lignans from Silybum marianum seeds.

Materials:

  • Dried milk thistle seeds

  • Ethanol (B145695), Methanol, Acetone, or Ethyl Acetate (for extraction)

  • n-hexane (for defatting, optional)

  • High-Performance Liquid Chromatography (HPLC) system

  • Solid-Phase Extraction (SPE) cartridges (e.g., PRiME)[14]

  • Rotary evaporator

  • Filter paper (0.45 µm)

Procedure:

  • Sample Preparation: Pulverize dried milk thistle seeds to a fine powder.

  • Extraction:

    • Method A: Reflux Extraction [15]

      • Reflux approximately 1.0 g of the powdered seeds with 100 mL of ethanol for 1 hour.

      • Filter the extract. Repeat the extraction on the residue.

      • Combine the filtrates.

    • Method B: Pressurized Liquid Extraction (PLE) [16]

      • This method can shorten the extraction time significantly and may not require a separate defatting step.

      • Optimize PLE parameters (solvent, temperature, pressure) for maximal yield.

  • Purification (Optional but Recommended):

    • Defatting: For traditional methods, a pre-extraction with n-hexane for several hours can be performed to remove lipids.[16]

    • Solid-Phase Extraction (SPE): A PRiME pass-through cleanup procedure can be used for purification.[14]

      • Dilute the crude extract with an appropriate solvent (e.g., 95% acetonitrile).

      • Load the diluted extract onto the SPE cartridge.

      • Collect the eluate containing the purified lignans.

  • Analysis and Isolation:

    • Filter the purified extract through a 0.45 µm filter.

    • Analyze the composition of the extract using High-Performance Liquid Chromatography (HPLC).[15]

    • Further purification of individual compounds can be achieved using preparative HPLC.

G Start Start: Dried Silybum marianum seeds Pulverize Pulverize seeds Start->Pulverize Extract Extraction (e.g., Reflux with Ethanol) Pulverize->Extract Filter1 Filter Extract->Filter1 Crude_Extract Crude Extract Filter1->Crude_Extract Purify Purification (e.g., SPE) Crude_Extract->Purify Purified_Extract Purified Extract Purify->Purified_Extract Analyze Analysis (HPLC) Purified_Extract->Analyze Isolate Isolation (Preparative HPLC) Analyze->Isolate End Pure Lignans Isolate->End

Experimental Workflow for Lignan Extraction and Isolation.
In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., Dehydrodiconiferyl alcohol) dissolved in DMSO

  • Griess Reagent

  • 96-well cell culture plates

  • Cell counter or hemocytometer

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

  • Nitrite (B80452) Measurement (as an indicator of NO production):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion and Future Directions

This compound is a plant metabolite derived from the reduction of dihydrodehydrodiconiferyl alcohol. While direct research on its biological activities is currently limited, the extensive studies on its precursors, dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol, reveal a class of lignans with significant anti-inflammatory and antifungal properties. The modulation of the NF-κB signaling pathway appears to be a key mechanism for their anti-inflammatory effects.

Future research should focus on the isolation and characterization of this compound from various plant sources to enable a thorough investigation of its bioactivities. Comparative studies with its precursors would elucidate the structure-activity relationships and the impact of the reduction of the dihydrofuran ring on its pharmacological profile. Such research could unlock the potential of this and related lignans for the development of novel therapeutic agents.

References

Navigating the Unexplored Territory of Tetrahydrodehydrodiconiferyl Alcohol: A Proposed Framework for Preliminary In-Vitro Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of preliminary in-vitro studies specifically focused on Tetrahydrodehydrodiconiferyl alcohol. This technical guide, therefore, serves as a proactive research framework for scientists, researchers, and drug development professionals. By leveraging data and methodologies from studies on structurally analogous lignans (B1203133), such as Dehydrodiconiferyl alcohol and Dihydrodehydrodiconiferyl alcohol, this document outlines a robust strategy for the initial in-vitro evaluation of this compound, focusing on its potential antioxidant, anti-inflammatory, and cytotoxic activities.

Proposed Areas for In-Vitro Investigation

Based on the known biological activities of related lignan (B3055560) compounds, the following areas are proposed for the initial in-vitro screening of this compound:

  • Antioxidant Activity: Lignans are well-regarded for their antioxidant properties.[1] It is hypothesized that this compound will exhibit radical scavenging and protective effects against oxidative stress.

  • Anti-inflammatory Effects: Many lignans demonstrate potent anti-inflammatory capabilities, often through the modulation of key signaling pathways.[1][2] Investigating the effect of this compound on inflammatory markers in relevant cell models is a logical starting point.

  • Cytotoxic Activity: The potential for lignans to exhibit cytotoxic effects against cancer cell lines has been an area of active research.[3] Screening this compound for such activity is a crucial step in determining its therapeutic potential.

Hypothetical Quantitative Data Summary

The following tables are presented as templates for organizing and presenting the quantitative data that would be generated from the proposed in-vitro studies.

Table 1: Antioxidant Activity of this compound

Assay TypeEndpointThis compound (IC₅₀/EC₅₀ in µM)Positive Control (e.g., Trolox)
DPPH Radical ScavengingIC₅₀ (µM)Data to be determinedInsert Value
ABTS Radical ScavengingIC₅₀ (µM)Data to be determinedInsert Value
Cellular Antioxidant AssayEC₅₀ (µM)Data to be determinedInsert Value
Hydroxyl Radical ScavengingIC₅₀ (µM)Data to be determinedInsert Value

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Macrophages

ParameterConcentration of THDDC (µM)Result (% Inhibition or Fold Change)Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO) Production10Data to be determinedInsert Value
25Data to be determinedInsert Value
50Data to be determinedInsert Value
Pro-inflammatory Cytokine (TNF-α)25Data to be determinedInsert Value
Pro-inflammatory Cytokine (IL-6)25Data to be determinedInsert Value
COX-2 Protein Expression25Data to be determinedInsert Value
iNOS Protein Expression25Data to be determinedInsert Value

Table 3: Cytotoxic Activity of this compound

Human Cancer Cell LineIC₅₀ (µM) after 48h ExposurePositive Control (e.g., Doxorubicin)
MCF-7 (Breast)Data to be determinedInsert Value
A549 (Lung)Data to be determinedInsert Value
HCT116 (Colon)Data to be determinedInsert Value
HeLa (Cervical)Data to be determinedInsert Value

Proposed Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments proposed in this guide.

DPPH Radical Scavenging Assay
  • Objective: To assess the free radical scavenging activity of this compound.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the compound.

    • In a 96-well plate, add a fixed volume of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) to each well.

    • Add the different concentrations of this compound to the wells. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Assay in RAW 264.7 Macrophages
  • Objective: To evaluate the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

  • Methodology:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

    • Cytokine Measurement (ELISA): Use the supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

    • Western Blot for COX-2 and iNOS: Lyse the cells and perform SDS-PAGE and Western blotting to determine the protein expression levels of COX-2 and iNOS.

MTT Assay for Cytotoxicity
  • Objective: To determine the cytotoxic effect of this compound on various human cancer cell lines.

  • Methodology:

    • Seed the selected cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to attach.

    • Treat the cells with a range of concentrations of this compound for 48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Potential Signaling Pathways and Visualizations

Based on studies of related lignans, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK/JNK.[1][2]

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription THDDC Tetrahydrodehydrodiconiferyl alcohol THDDC->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Stress Cellular Stress / LPS MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 Phosphorylates JNK JNK MKK47->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Activates Inflammation Inflammation AP1->Inflammation THDDC Tetrahydrodehydrodiconiferyl alcohol THDDC->JNK Inhibits?

References

A Review of Tetrahydrodehydrodiconiferyl Alcohol and Related Lignans: A Landscape of Limited Research and Potential Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – An extensive review of the existing scientific literature reveals a significant scarcity of research on the specific biological activities, pharmacological properties, and therapeutic potential of Tetrahydrodehydrodiconiferyl alcohol (THDDC). While its chemical identity is established, its role in biological systems remains largely unexplored, presenting a notable gap in the field of lignan (B3055560) research. This whitepaper provides a comprehensive overview of the currently available information on THDDC and its more studied structural relatives, offering a guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction to this compound (THDDC)

This compound is a lignan, a class of polyphenolic compounds found in plants. Chemically, it is recognized as a reduction product of dihydrodehydrodiconiferyl alcohol.[1][2] Its isolation has been documented from the hydrogenolysis product of protolignin, a polymer related to lignin.[1][2] The chemical structure of (S)-tetrahydrodehydrodiconiferyl alcohol is defined by the molecular formula C20H26O6 and a molecular weight of 362.4 g/mol .[3]

Despite this foundational knowledge of its chemistry and origin, dedicated studies on the bioactivity, pharmacology, and toxicology of THDDC are conspicuously absent from the current body of scientific literature. This presents both a challenge and an opportunity for future research endeavors.

Synthesis and Chemical Properties

Table 1: Chemical Properties of (S)-Tetrahydrodehydrodiconiferyl alcohol

PropertyValueSource
Molecular FormulaC20H26O6PubChem[3]
Molecular Weight362.4 g/mol PubChem[3]
IUPAC Name2-[(2S)-1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenolPubChem[3]
OriginReduction product of dihydrodehydrodiconiferyl alcohol; isolated from protolignin hydrogenolysis productMedChemExpress[1][2]

Biological Activities of Structurally Related Lignans

In the absence of direct research on THDDC, examining the biological activities of its close structural analogs can offer valuable insights into its potential pharmacological profile.

Dehydrodiconiferyl alcohol (DHCA), a related lignan, has demonstrated noteworthy anti-inflammatory and wound-healing properties. A study on DHCA isolated from Silybum marianum (milk thistle) revealed its capacity to accelerate wound healing in a mouse model. The underlying mechanism of action was attributed to the inactivation of the NF-κB signaling pathway in macrophages.

The experimental protocol for the in vivo wound healing study involved a full-thickness scalp wound model in mice, with topical administration of DHCA. The anti-inflammatory mechanism was further investigated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

The study's findings indicate that DHCA promotes epithelial cell proliferation and collagen formation while reducing the infiltration of inflammatory cells. Mechanistically, DHCA was shown to suppress the nuclear translocation of NF-κB in the healing tissue. In vitro, it inhibited the production of nitric oxide (NO) and interleukin-1β (IL-1β) and downregulated the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. This was associated with an upregulation of p-IκBα expression, which prevents NF-κB from entering the nucleus and activating pro-inflammatory genes.

DHCA_NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK DHCA Dehydrodiconiferyl alcohol (DHCA) p_IkBa p-IκBα DHCA->p_IkBa upregulates IKK->p_IkBa phosphorylates NFkB_p_IkBa NF-κB/p-IκBα p_IkBa->NFkB_p_IkBa binds IkBa IκBα NFkB NF-κB NFkB->NFkB_p_IkBa Nucleus Nucleus NFkB_nuc NF-κB Gene Pro-inflammatory Gene Expression (iNOS, IL-1β) NFkB_nuc->Gene Inflammation Inflammation Gene->Inflammation

DHCA's proposed mechanism of action on the NF-κB pathway.

Another related compound, (7R,8S)-9-Acetyl-dehydrodiconiferyl alcohol, isolated from Clematis armandii Franch stems, has also been investigated for its anti-inflammatory properties. In a study using LPS-stimulated macrophages, this derivative was found to inhibit the expression and release of inflammatory mediators such as cyclooxygenase-2 (COX-2), iNOS, and NO. Furthermore, it was observed to suppress the migration of macrophages, a key process in the inflammatory response. The molecular mechanism appeared to involve the inhibition of NF-κB activation and the modulation of the iNOS/Src/FAK signaling axis.

Future Directions and Conclusion

The current state of research on this compound is nascent. The documented anti-inflammatory and wound-healing properties of its close structural relatives, dehydrodiconiferyl alcohol and its acetylated derivative, strongly suggest that THDDC may possess similar, or perhaps unique, biological activities.

To unlock the potential of THDDC, future research should focus on the following areas:

  • Isolation and Synthesis: Development of efficient and scalable methods for the isolation or synthesis of THDDC is a critical first step to enable comprehensive biological evaluation.

  • In Vitro Screening: A broad-based screening of THDDC against various cell lines and biological targets is necessary to identify its primary biological effects. This should include assays for anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.

  • Mechanism of Action Studies: Should initial screenings yield positive results, in-depth studies to elucidate the molecular mechanisms of action, including the identification of key signaling pathways, will be crucial.

  • In Vivo Studies: Promising in vitro findings should be validated in appropriate animal models to assess the efficacy, pharmacokinetics, and safety profile of THDDC.

References

Methodological & Application

Synthesis of Tetrahydrodehydrodiconiferyl Alcohol from Coniferyl Alcohol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of Tetrahydrodehydrodiconiferyl Alcohol, more commonly referred to as Dihydrodehydrodiconiferyl Alcohol, from Coniferyl Alcohol. The synthesis involves an initial enzymatic dimerization of coniferyl alcohol to yield dehydrodiconiferyl alcohol, followed by a catalytic hydrogenation to produce the final saturated product.

Introduction

Dehydrodiconiferyl alcohol and its derivatives are lignans (B1203133) that exhibit a range of biological activities, making them of interest to researchers in natural product synthesis and drug development. This protocol outlines a reliable method for the preparation of dihydrodehydrodiconiferyl alcohol, a saturated derivative of dehydrodiconiferyl alcohol, which may serve as a valuable standard for biological screening or as an intermediate for further chemical elaboration. The term "this compound" is interpreted here as dihydrodehydrodiconiferyl alcohol, involving the saturation of the propenyl side chain, a common transformation in synthetic organic chemistry.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Enzymatic Dimerization: Coniferyl alcohol undergoes oxidative coupling in the presence of the enzyme laccase to form dehydrodiconiferyl alcohol.

  • Catalytic Hydrogenation: The propenyl side chain of dehydrodiconiferyl alcohol is reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield dihydrodehydrodiconiferyl alcohol.

Synthesis_Pathway Coniferyl_Alcohol Coniferyl Alcohol Dehydrodiconiferyl_Alcohol Dehydrodiconiferyl Alcohol Coniferyl_Alcohol->Dehydrodiconiferyl_Alcohol Laccase, O2 Acetate Buffer (pH 5.0) Dihydrodehydrodiconiferyl_Alcohol Dihydrodehydrodiconiferyl Alcohol (this compound) Dehydrodiconiferyl_Alcohol->Dihydrodehydrodiconiferyl_Alcohol H2, Pd/C Methanol/Acetic Acid Workflow cluster_step1 Step 1: Dimerization cluster_step2 Step 2: Hydrogenation S1_Start Coniferyl Alcohol S1_React Add Laccase in Acetate Buffer (pH 5.0) S1_Start->S1_React S1_Incubate Stir at 30°C for 6-8h S1_React->S1_Incubate S1_Extract Ethyl Acetate Extraction S1_Incubate->S1_Extract S1_Purify Silica Gel Chromatography S1_Extract->S1_Purify S1_Product Dehydrodiconiferyl Alcohol S1_Purify->S1_Product S2_Start Dehydrodiconiferyl Alcohol S1_Product->S2_Start S2_React Dissolve in MeOH/AcOH Add 10% Pd/C S2_Start->S2_React S2_Hydrogenate Stir under H2 atmosphere overnight S2_React->S2_Hydrogenate S2_Filter Filter through PTFE S2_Hydrogenate->S2_Filter S2_Evaporate Concentrate in vacuo S2_Filter->S2_Evaporate S2_Product Dihydrodehydrodiconiferyl Alcohol S2_Evaporate->S2_Product

Application Notes and Protocols for the Chemical Synthesis of Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical synthesis of Tetrahydrodehydrodiconiferyl alcohol. The protocols are based on established synthetic routes, with a focus on a key intramolecular C-H insertion reaction for the formation of the core dihydrobenzofuran structure.

Synthetic Strategy Overview

The synthesis of this compound (TDDC) is achieved through a multi-step process. The core of the strategy involves the construction of the dihydrobenzofuran ring system to form its precursor, (rac)-trans-dihydrodehydrodiconiferyl alcohol. This is accomplished via a rhodium-catalyzed intramolecular C-H insertion.[1][2] this compound is subsequently obtained by the reduction of dihydrodehydrodiconiferyl alcohol.[3][4]

The overall synthetic workflow can be visualized as the preparation of a key aryl bromide precursor, followed by a series of transformations including C-H insertion and final reduction steps.

G cluster_precursor Precursor Synthesis cluster_core Core Structure Formation & Final Steps A Aryl Bromide Precursor B Enol Ether Intermediate A->B nBuLi, (methoxymethyl) triphenylphosphonium chloride C Aldehyde Intermediate B->C Hg(OAc)2, MeCN-H2O D Methyl Ester Intermediate C->D 1. NaClO2, 2-methyl-2-butene 2. CH2N2 E α-Diazo-β-ketoester D->E p-ABSA, DBU F Dihydrobenzofuran Intermediate E->F Rh2[S-DOSP]4 (Intramolecular C-H Insertion) G (rac)-trans-Dihydrodehydrodiconiferyl Alcohol F->G NaOMe, MeOH H Tetrahydrodehydrodiconiferyl Alcohol (Final Product) G->H Reduction (e.g., Catalytic Hydrogenation) G Start Starting Phenol & Benzyl Halide P1 Protocol 1: Alkylation Start->P1 Intermediate1 Aryl Bromide Precursor P1->Intermediate1 P2 Protocol 2: Multi-step Conversion Intermediate1->P2 Intermediate2 α-Diazo-β-ketoester P2->Intermediate2 P3 Protocol 3: C-H Insertion Intermediate2->P3 Intermediate3 Dihydrobenzofuran Intermediate P3->Intermediate3 P4 Protocol 4: Deprotection Intermediate3->P4 Precursor (rac)-trans-Dihydrodehydrodiconiferyl Alcohol P4->Precursor P5 Protocol 5: Reduction Precursor->P5 End Final Product: Tetrahydrodehydrodiconiferyl Alcohol P5->End

References

Application Notes and Protocols for the Extraction of Tetrahydrodehydrodiconiferyl Alcohol from Wood Lignin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Tetrahydrodehydrodiconiferyl alcohol (THDCA), a phenylcoumaran lignan (B3055560), from wood lignin (B12514952). The methodologies described herein are based on the principles of reductive catalytic fractionation (RCF) of lignocellulosic biomass, followed by advanced separation and analytical techniques.

Introduction

This compound (THDCA) is a valuable lignan with potential applications in pharmacology and as a building block for novel polymers. As a reduction product of dihydrodehydrodiconiferyl alcohol, it is found within the complex structure of lignin, a major component of wood. The extraction and purification of THDCA from its natural source present a significant challenge due to the recalcitrant nature of lignin. This document outlines a robust workflow for the liberation of THDCA from the lignin polymer through catalytic hydrogenolysis and its subsequent isolation and purification.

Principle

The overall strategy involves the depolymerization of lignin into its constituent monomers and oligomers via reductive catalytic fractionation (RCF). This "lignin-first" approach aims to cleave the ether linkages within the lignin polymer while simultaneously hydrogenating the reactive intermediates to prevent condensation reactions. The resulting bio-oil, rich in monomeric phenols including THDCA, is then subjected to chromatographic separation to isolate the target compound.

Experimental Workflow

The extraction and purification of THDCA from wood lignin can be summarized in the following key steps:

  • Biomass Preparation: Sourcing and preparation of wood biomass.

  • Reductive Catalytic Fractionation (RCF): Depolymerization of lignin within the biomass.

  • Product Separation and Lignin Oil Recovery: Separation of the solid cellulose (B213188) pulp from the liquid phase containing the lignin-derived products.

  • Purification of THDCA: Isolation of THDCA from the complex lignin oil.

  • Analysis and Quantification: Characterization and quantification of the purified THDCA.

G cluster_0 Extraction and Purification Workflow Wood_Biomass 1. Wood Biomass (e.g., Pine, Birch) RCF 2. Reductive Catalytic Fractionation (RCF) Wood_Biomass->RCF Liquid_Phase 3. Liquid Phase (Lignin Monomers & Oligomers) RCF->Liquid_Phase Solid_Phase Solid Phase (Cellulose Pulp) RCF->Solid_Phase Purification 4. Purification (e.g., Centrifugal Partition Chromatography) Liquid_Phase->Purification THDCA 5. Isolated THDCA Purification->THDCA Analysis 6. Analysis (GC-MS, NMR, HPLC) THDCA->Analysis

Figure 1: Overall workflow for THDCA extraction.

Detailed Protocols

Protocol 1: Reductive Catalytic Fractionation (RCF) of Wood Biomass

This protocol describes the depolymerization of lignin in wood sawdust to produce a lignin oil rich in monomeric phenols, including THDCA.

Materials:

  • Wood sawdust (e.g., pine, birch), dried

  • Methanol (B129727) (MeOH)

  • Palladium on carbon (Pd/C, 5 wt%) or Ruthenium on carbon (Ru/C, 5 wt%) catalyst

  • Hydrogen gas (H₂)

  • High-pressure batch reactor with magnetic stirring

Procedure:

  • Reactor Loading: In a high-pressure batch reactor, add the dried wood sawdust, methanol, and the chosen catalyst.

  • Sealing and Purging: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired initial pressure.

  • Reaction: Heat the reactor to the target temperature while stirring. Maintain the reaction for the specified duration.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Recovery: Open the reactor and filter the contents to separate the solid cellulose pulp from the liquid phase (lignin oil dissolved in methanol).

  • Solvent Removal: Evaporate the methanol from the liquid phase under reduced pressure to obtain the crude lignin oil.

Quantitative Data for RCF of Birch Sawdust[1]:

ParameterValue
Wood Sawdust1.0 g
Methanol30 mL
Catalyst (5% Ru/C)0.1 g
Initial H₂ Pressure3 MPa
Reaction Temperature250 °C
Reaction Time4 hours
Total Monomer Yield 41.4 wt% (of lignin)
Selectivity to 4-propyl guaiacol (B22219) and 4-propyl syringol 82.8%

Note: The yield of THDCA is a fraction of the total monomer yield and requires further specific quantification.

G cluster_1 Reductive Catalytic Fractionation (RCF) Protocol Start Start Load_Reactor Load Reactor with Wood, Solvent, Catalyst Start->Load_Reactor Seal_Purge Seal and Purge with N₂ then H₂ Load_Reactor->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize React Heat and Stir at Target Temperature & Time Pressurize->React Cool_Vent Cool Reactor and Vent H₂ React->Cool_Vent Filter Filter to Separate Pulp and Liquid Cool_Vent->Filter Evaporate Evaporate Solvent to Obtain Lignin Oil Filter->Evaporate End End Evaporate->End

Figure 2: RCF experimental workflow.
Protocol 2: Purification of THDCA using Centrifugal Partition Chromatography (CPC)

This protocol outlines the separation of THDCA from the complex mixture of other lignin-derived monomers in the crude lignin oil. CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can be beneficial for complex natural product mixtures.[2][3][4][5]

Materials:

  • Crude lignin oil from Protocol 1

  • Aqueous biphasic solvent system (e.g., polyethylene (B3416737) glycol/sodium polyacrylate)

  • Centrifugal Partition Chromatograph

Procedure:

  • Solvent System Selection: Select an appropriate aqueous biphasic solvent system based on the polarity of the target compounds. The partition coefficients of the different monomers will determine their separation.

  • Sample Preparation: Dissolve the crude lignin oil in a suitable solvent, which is a component of the biphasic system.

  • CPC Operation:

    • Fill the CPC rotor with the stationary phase.

    • Inject the prepared sample.

    • Pump the mobile phase through the system at a constant flow rate while the rotor is spinning at high speed.

  • Fraction Collection: Collect fractions of the eluent.

  • Analysis: Analyze the collected fractions using analytical techniques such as HPLC or GC-MS to identify the fractions containing THDCA.

  • Pooling and Evaporation: Pool the fractions containing pure THDCA and evaporate the solvent to obtain the purified compound.

Quantitative Data for CPC Separation of Phenolic Monomers[3]:

ParameterValue
Solvent System Polyethylene glycol (PEG)/sodium polyacrylate (NaPA) aqueous biphasic system
pH Can be adjusted (e.g., 5 or 12) to optimize separation of acidic phenols
Recovery of Vanillic Acid Up to 96% purity

Note: The optimal solvent system and pH for THDCA separation would need to be determined empirically.

Protocol 3: Analysis and Quantification of THDCA

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of THDCA in the purified fractions.

Materials:

  • Purified THDCA fractions

  • Derivatization agent (e.g., BSTFA with TMCS)

  • Internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Derivatization: To improve volatility and thermal stability for GC analysis, derivatize the hydroxyl groups of THDCA and other phenolic compounds. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of the different lignin monomers.

    • The mass spectrometer will provide mass spectra for each eluting peak, allowing for identification based on fragmentation patterns and comparison with spectral libraries or authentic standards.

  • Quantification:

    • Prepare a calibration curve using an authentic standard of THDCA.

    • Add a known amount of an internal standard to both the calibration standards and the samples before derivatization.

    • Quantify the amount of THDCA in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Typical GC-MS Conditions for Lignin Monomer Analysis:

ParameterCondition
Injection Mode Split/Splitless
Injector Temperature 250 °C
Column e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)
Oven Program Start at 50 °C, ramp to 280 °C
Carrier Gas Helium
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Data Presentation

The following table summarizes the expected outputs and key quantitative metrics at each stage of the process.

StageKey ParameterExpected Outcome/Metric
Reductive Catalytic Fractionation Total Monomer Yield20-50 wt% of initial lignin content
Lignin Oil CompositionComplex mixture of guaiacyl and syringyl type phenols
Purification (CPC) THDCA Purity>95% (target)
THDCA RecoveryDependent on optimization, aim for >80% from the crude oil
Analysis (GC-MS) Limit of Detection (LOD)ng/µL range
Limit of Quantification (LOQ)ng/µL range
Linearity (R²)>0.99 for calibration curve

Signaling Pathways and Logical Relationships

While THDCA's direct involvement in specific signaling pathways is an area of ongoing research, its structural similarity to other lignans (B1203133) suggests potential roles in pathways related to antioxidant activity, anti-inflammatory responses, and phytoestrogenic effects. The extraction and availability of pure THDCA are crucial for elucidating these potential biological activities.

G cluster_2 Relationship between Lignin Structure and THDCA Lignin Lignin Polymer (Complex 3D Structure) Phenylcoumaran Phenylcoumaran (β-5) Linkages Lignin->Phenylcoumaran contains RCF_Process Reductive Catalytic Fractionation Phenylcoumaran->RCF_Process is cleaved by THDCA_Precursor Dihydrodehydrodiconiferyl alcohol RCF_Process->THDCA_Precursor yields THDCA_Final Tetrahydrodehydrodiconiferyl alcohol (THDCA) THDCA_Precursor->THDCA_Final is reduced to

Figure 3: Formation of THDCA from lignin.

Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on the specific wood species, available equipment, and desired purity of the final product. Safety precautions appropriate for handling high-pressure reactors, flammable solvents, and chemical reagents must be followed.

References

Application Notes and Protocols for the Purification of Tetrahydrodehydrodiconiferyl Alcohol from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrodehydrodiconiferyl alcohol (THDCA) is a lignan (B3055560) found in various plant species, notably within the Berberidaceae family. Lignans (B1203133) as a class of compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The purification of THDCA from complex plant extracts is a critical step for its characterization, pharmacological evaluation, and potential development as a therapeutic agent.

This document provides a comprehensive guide to the purification of this compound from plant extracts. It includes detailed protocols for extraction and chromatographic purification, as well as an overview of the key signaling pathways potentially modulated by this compound.

Data Presentation: Purification Efficiency

The successful purification of this compound can be monitored at each stage by assessing the yield and purity. The following table provides a representative summary of the expected outcomes from a multi-step purification process.

Purification StepTotal Weight (g)Purity of THDCA (%)Yield (%)Purification Fold
Crude Ethanol (B145695) Extract1001.51001
Liquid-Liquid Extraction255.083.33.3
Column Chromatography560.066.740
Preparative HPLC0.5>98.033.3>65

Note: These values are illustrative and may vary depending on the plant source, extraction method, and specific chromatographic conditions.

Experimental Protocols

Extraction of this compound

This protocol describes the initial extraction of lignans, including THDCA, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., from a species of the Berberidaceae family)

  • 80% Ethanol (v/v) in deionized water

  • Blender or grinder

  • Large glass beaker or flask

  • Stirring plate and magnetic stir bar

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Protocol:

  • Weigh 500 g of dried and powdered plant material.

  • Transfer the powder to a 5 L beaker.

  • Add 4 L of 80% ethanol and stir the mixture at room temperature for 24 hours.

  • Filter the mixture through a Buchner funnel to separate the extract from the plant debris.

  • Collect the filtrate (the ethanol extract).

  • Repeat the extraction of the plant residue with another 4 L of 80% ethanol for 24 hours to maximize the yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

Liquid-Liquid Extraction (Solvent Partitioning)

This step aims to enrich the lignan fraction by removing highly polar and non-polar impurities.

Materials:

  • Crude ethanol extract

  • Ethyl acetate (B1210297)

  • Deionized water

  • Separatory funnel (appropriate size)

  • Beakers

  • Rotary evaporator

Protocol:

  • Dissolve the crude ethanol extract in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The upper layer will be the ethyl acetate fraction containing the lignans.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times.

  • Combine all the ethyl acetate fractions.

  • Concentrate the combined ethyl acetate fraction using a rotary evaporator to obtain the enriched lignan extract.

Column Chromatography

This protocol outlines the separation of THDCA from other compounds in the enriched lignan extract using silica (B1680970) gel column chromatography.

Materials:

  • Enriched lignan extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Cotton wool or glass wool

  • Sand (washed)

  • Solvents: n-hexane, ethyl acetate (HPLC grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Protocol:

  • Column Packing:

    • Place a small plug of cotton wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the cotton wool.

    • Prepare a slurry of silica gel in n-hexane and pour it into the column, allowing the solvent to drain.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the enriched lignan extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as n-hexane:ethyl acetate (9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3, etc.). This is known as a step-gradient elution.

    • Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (THDCA).

  • Concentration:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified THDCA.

Preparative High-Performance Liquid Chromatography (HPLC)

This final step is for obtaining high-purity this compound.

Materials:

  • Partially purified THDCA from column chromatography

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Mobile phase: Acetonitrile and water (HPLC grade), both containing 0.1% formic acid

  • Syringe filters (0.45 µm)

Protocol:

  • Sample Preparation:

    • Dissolve the partially purified THDCA in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient would be to start with a lower concentration of B (e.g., 30%) and gradually increase it to a higher concentration (e.g., 70%) over 40-60 minutes.

    • Flow Rate: Appropriate for the column size (e.g., 15-20 mL/min).

    • Detection: UV detector set at a wavelength where lignans absorb (e.g., 280 nm).

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time.

  • Final Processing:

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity using analytical HPLC and the structure using techniques like NMR and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dried Plant Material extraction 80% Ethanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Liquid-Liquid Extraction (Ethyl Acetate/Water) crude_extract->partitioning concentration2 Rotary Evaporation partitioning->concentration2 enriched_extract Enriched Lignan Extract concentration2->enriched_extract column_chrom Silica Gel Column Chromatography enriched_extract->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection concentration3 Rotary Evaporation fraction_collection->concentration3 partially_pure Partially Purified THDCA concentration3->partially_pure prep_hplc Preparative HPLC (C18) partially_pure->prep_hplc pure_thdca >98% Pure THDCA prep_hplc->pure_thdca

Caption: Workflow for the purification of THDCA.

Signaling Pathways

Lignans, including likely this compound, are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.

Anti-Inflammatory Signaling Pathway (NF-κB)

nfkb_pathway cluster_cytoplasm Cytoplasm inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) ikk IKK Complex inflammatory_stimuli->ikk Activates thdca Tetrahydrodehydrodiconiferyl alcohol (THDCA) thdca->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb_ikb->ikb Degradation nfkb_ikb->nfkb Release inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Induces

Caption: Inhibition of the NF-κB inflammatory pathway by THDCA.

Antioxidant Signaling Pathway (Nrf2)

nrf2_pathway cluster_cytoplasm Cytoplasm oxidative_stress Oxidative Stress (ROS) keap1_nrf2 Keap1-Nrf2 (Complex) oxidative_stress->keap1_nrf2 Induces dissociation thdca Tetrahydrodehydrodiconiferyl alcohol (THDCA) thdca->keap1_nrf2 Promotes dissociation keap1 Keap1 nrf2 Nrf2 nucleus Nucleus nrf2->nucleus Translocation keap1_nrf2->keap1 Ubiquitination & Degradation keap1_nrf2->nrf2 Release are Antioxidant Response Element (ARE) nucleus->are Binds to antioxidant_genes Antioxidant Gene Transcription (HO-1, NQO1) are->antioxidant_genes Activates

Caption: Activation of the Nrf2 antioxidant pathway by THDCA.

Application Notes & Protocols for the Quantification of Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tetrahydrodehydrodiconiferyl alcohol is a lignan (B3055560) found in various plant species. As research into the therapeutic potential of this and related compounds continues, robust and reliable analytical methods for its quantification are essential for pharmacokinetic studies, quality control of natural product extracts, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as potential quantitative techniques are discussed.

The following protocols are based on established methods for structurally similar compounds, such as coniferyl alcohol, and serve as a comprehensive guide for method development and validation for this compound.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of aromatic compounds like this compound.

Application Note:

This HPLC-UV method is suitable for the quantification of this compound in various matrices, including plant extracts and in-vitro experimental samples. The method's linearity, accuracy, and precision make it a robust tool for routine analysis. A key advantage is its simplicity and cost-effectiveness compared to mass spectrometry-based methods. Method validation should be performed according to regulatory guidelines to ensure reliable results.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), and ultrapure water

  • Formic acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and autosampler vials

1.2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 280 nm
Injection Volume 10 µL

1.3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (e.g., Plant Extract):

    • Extract a known amount of powdered plant material with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Preparation HPLC HPLC-UV Analysis StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcquisition Data Acquisition HPLC->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of this compound, especially in complex biological matrices like plasma or tissue homogenates.

Application Note:

This LC-MS/MS method is designed for the sensitive and selective quantification of this compound in biological samples. The use of Multiple Reaction Monitoring (MRM) ensures high specificity by monitoring a specific precursor-to-product ion transition. This method is ideal for pharmacokinetic and metabolism studies. An internal standard should be used to correct for matrix effects and variations in extraction recovery.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast separations.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water.

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a compound with similar chromatographic and ionization properties).

2.2. LC and MS Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-4.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the standard solution. Example precursor ion [M+H]⁺ or [M-H]⁻.

2.3. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC method, but at lower concentrations suitable for LC-MS/MS (e.g., ng/mL range).

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.4. Data Analysis:

  • Optimize MRM transitions (precursor ion, product ion, collision energy) for this compound and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte.

  • Use a weighted linear regression (e.g., 1/x or 1/x²) for analysis.

  • Quantify the analyte in samples using the calibration curve.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection ProteinPrecipitation Protein Precipitation SampleCollection->ProteinPrecipitation Evaporation Evaporation ProteinPrecipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS MRM_Data MRM Data Acquisition LCMS->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: LC-MS/MS sample preparation and analysis workflow.

Other Potential Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be a powerful tool for the quantification of this compound, particularly if derivatization is employed to increase its volatility and thermal stability.

Application Note: This approach is suitable for samples where the analyte can be easily extracted into a volatile organic solvent. Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary to convert polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. The mass spectrometer provides high selectivity for quantification.

Protocol Principles:

  • Extraction: Liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.

  • Derivatization: The dried extract is reconstituted in a suitable solvent (e.g., pyridine) and a derivatizing agent (e.g., BSTFA with 1% TMCS) is added. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specific time.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS. A non-polar capillary column (e.g., DB-5ms) is commonly used. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring specific ions of the derivatized analyte.

  • Quantification: An internal standard is crucial for accurate quantification. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Quantitative NMR (qNMR) is a primary analytical method that can be used for the accurate quantification of this compound without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

Application Note: qNMR is highly valuable for the certification of reference materials and for the quantification of major components in a mixture. It relies on the principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei.

Protocol Principles:

  • Sample Preparation: An accurately weighed amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Data Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions, which include a long relaxation delay (D1) to ensure complete spin relaxation.

  • Data Processing: The spectrum is carefully phased and baseline corrected.

  • Quantification: The concentration of the analyte is calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Summary of Quantitative Data Parameters

The following table summarizes typical validation parameters that should be established for the HPLC-UV and LC-MS/MS methods.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.5 ng/mL
Accuracy (% Recovery) 95 - 105%85 - 115%
Precision (% RSD) Intra-day: < 2%; Inter-day: < 5%Intra-day: < 15%; Inter-day: < 15%
Selectivity/Specificity Based on retention time and UV spectrumBased on retention time and MRM transition
Matrix Effect Not typically assessedShould be evaluated and minimized
Stability Assessed for stock and processed samplesAssessed for stock and processed samples

Note: The values presented in the table are typical and should be experimentally determined during method validation for this compound.

Application Notes and Protocols for the Analysis of Tetrahydrodehydrodiconiferyl Alcohol by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Tetrahydrodehydrodiconiferyl alcohol, a lignan (B3055560) of interest in various research fields. The methodologies described herein cover High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related lignans (B1203133) and can serve as a robust starting point for method development and validation.

Introduction

This compound is a lignan that, like other members of its class, is investigated for its potential biological activities. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices, including plant extracts and biological samples. This document outlines the general procedures for sample preparation, chromatographic separation, and detection using two of the most common analytical techniques in natural product analysis.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Analytical Workflow

The general workflow for the analysis of this compound from a plant matrix is depicted below. This process includes sample preparation, extraction, and subsequent analysis by either HPLC or GC-MS.

analytical_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Plant Material Grinding Grinding to Powder Sample->Grinding Extraction Solvent Extraction (e.g., Methanol (B129727)/Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Crude Extract Filtration->Extract HPLC_SamplePrep Sample Dilution & Filtration (0.45 µm) Extract->HPLC_SamplePrep Direct Analysis Drying Drying of Extract Extract->Drying Derivatization Path HPLC HPLC-UV/DAD HPLC_SamplePrep->HPLC HPLC_Data Data Acquisition & Quantification HPLC->HPLC_Data Derivatization Silylation (e.g., BSTFA, MSTFA) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS GCMS_Data Data Acquisition & Identification GCMS->GCMS_Data

Caption: General analytical workflow for lignan analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with UV detection is a robust and widely used technique for the quantification of lignans in various samples.[1] Reversed-phase chromatography using a C18 column is the most common approach.

Experimental Protocol

4.1.1. Sample Preparation

  • Extraction: Extract the powdered plant material with a suitable solvent such as methanol or ethanol (B145695) (70-100%) using sonication or maceration.[1] A sequential extraction with a non-polar solvent followed by a more polar solvent like acetone (B3395972) or ethanol can also be employed to remove non-polar interferences.[1]

  • Hydrolysis (Optional): If lignan glycosides are of interest, an acidic or enzymatic hydrolysis step may be necessary to release the aglycones.[1]

  • Purification (Optional): A liquid-liquid extraction with a solvent like ethyl acetate (B1210297) can be performed to further purify the lignan fraction.

  • Final Preparation: Evaporate the solvent from the extract and redissolve the residue in the initial mobile phase. Filter the solution through a 0.45 µm syringe filter prior to injection.

4.1.2. HPLC Conditions

The following table summarizes a general set of HPLC conditions that can be used as a starting point for the analysis of this compound. Optimization will be required to achieve the best separation and sensitivity.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 80-90%) over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Injection Volume 10 - 20 µL
Detection UV/DAD at a wavelength where lignans absorb (e.g., 280 nm)

4.1.3. Quantitative Data (Hypothetical)

The following table presents a hypothetical summary of quantitative parameters that would be determined during method validation for this compound.

ParameterExpected Value
Retention Time (tR) Dependent on the specific gradient program, typically in the range of 10-25 minutes.
Linearity (r²) > 0.999
Limit of Detection (LOD) To be determined experimentally (ng/mL range)
Limit of Quantification (LOQ) To be determined experimentally (ng/mL to µg/mL range)
Precision (%RSD) < 2% for intra-day and inter-day measurements
Accuracy (% Recovery) 95 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of lignans, a derivatization step is typically required before GC-MS analysis.[1] Silylation is a common technique used to increase the volatility and thermal stability of these compounds.

Experimental Protocol

5.1.1. Derivatization (Silylation)

  • Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.

  • Reagent Addition: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Reaction: Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

5.1.2. GC-MS Conditions

The following table provides general GC-MS conditions suitable for the analysis of silylated lignans. These parameters should be optimized for the specific instrument and analyte.

ParameterRecommended Conditions
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Injection Mode Splitless
Injector Temperature 250 - 280 °C
Oven Program Initial temperature of 100-150°C, ramp at 5-10°C/min to 280-300°C, and hold for 5-10 minutes.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50 - 600

5.1.3. Quantitative and Qualitative Data (Hypothetical)

The following table outlines the expected data from a GC-MS analysis of silylated this compound.

ParameterExpected Information
Retention Time (tR) Dependent on the temperature program, but would be a characteristic value for the silylated derivative.
Molecular Ion (M+) The mass-to-charge ratio of the intact silylated molecule.
Key Fragment Ions (m/z) Characteristic fragment ions resulting from the breakdown of the silylated molecule in the mass spectrometer. For silylated alcohols, common fragments include [M-15]+ (loss of a methyl group) and ions resulting from cleavage alpha to the silyloxy group.
Linearity (r²) > 0.99 for quantitative analysis using selected ion monitoring (SIM) mode.
LOD/LOQ To be determined experimentally, typically in the pg to ng range.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the analysis of this compound by HPLC and GC-MS. It is critical to note that these are general methods for the analysis of lignans and will require optimization and validation for the specific compound of interest and the sample matrix. Proper method validation should be performed to ensure the accuracy, precision, and reliability of the results obtained.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Tetrahydrodehydrodiconiferyl Alcohol (THDCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydrodehydrodiconiferyl alcohol (THDCA) is a lignan (B3055560) compound with potential therapeutic applications. Preliminary research on structurally related compounds suggests that THDCA may possess significant anti-inflammatory properties. Dehydrodiconiferyl alcohol (DHCA) has been shown to exert anti-inflammatory activity by inactivating NF-κB pathways in macrophages[1]. Similarly, an acetylated derivative has been found to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nitric oxide (NO), while also suppressing Akt and JNK phosphorylation and NF-κB activation[2][3]. These findings indicate that THDCA is a promising candidate for further investigation as an anti-inflammatory agent.

These application notes provide detailed protocols for a panel of cell-based assays designed to comprehensively evaluate the anti-inflammatory effects of THDCA. The described methods will enable researchers to assess the compound's impact on key inflammatory mediators and signaling pathways.

Key Anti-inflammatory Markers and Pathways

The evaluation of THDCA's anti-inflammatory potential will focus on its ability to modulate the following key markers and signaling pathways:

  • Pro-inflammatory Mediators: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) are critical mediators of inflammation.

  • Pro-inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) are enzymes responsible for the production of NO and prostaglandins, respectively[4][5].

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are key signaling molecules that drive the inflammatory response[6].

  • Reactive Oxygen Species (ROS): Excessive production of ROS contributes to cellular damage and inflammation[7][8].

  • Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammatory gene expression[9][10][11][12].

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described assays.

Table 1: Effect of THDCA on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
Vehicle Control-
LPS (1 µg/mL)-100100
THDCA + LPS1
THDCA + LPS5
THDCA + LPS10
THDCA + LPS25
THDCA + LPS50

Table 2: Effect of THDCA on iNOS and COX-2 Protein Expression in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)iNOS Expression (Relative to GAPDH)COX-2 Expression (Relative to GAPDH)
Vehicle Control-
LPS (1 µg/mL)-
THDCA + LPS1
THDCA + LPS5
THDCA + LPS10
THDCA + LPS25
THDCA + LPS50

Table 3: Effect of THDCA on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-
LPS (1 µg/mL)-
THDCA + LPS1
THDCA + LPS5
THDCA + LPS10
THDCA + LPS25
THDCA + LPS50

Table 4: Effect of THDCA on Intracellular ROS Production in LPS-stimulated Macrophages

Treatment GroupConcentration (µM)ROS Production (% of LPS Control)
Vehicle Control-
LPS (1 µg/mL)-100
THDCA + LPS1
THDCA + LPS5
THDCA + LPS10
THDCA + LPS25
THDCA + LPS50

Experimental Protocols

General Cell Culture and Stimulation

The murine macrophage cell line RAW 264.7 is a suitable model for in vitro studies of inflammation[13].

  • Cell Line: RAW 264.7 macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is used to induce an inflammatory response.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in multi-well plates cell_culture->seeding pre_treatment Pre-treat with THDCA (various concentrations) for 1-2 hours seeding->pre_treatment stimulation Stimulate with LPS (1 µg/mL) pre_treatment->stimulation incubation Incubate for a defined period (e.g., 24 hours) stimulation->incubation supernatant_collection Collect Cell Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis ros_assay Intracellular ROS Assay incubation->ros_assay no_assay Nitric Oxide (NO) Assay (Griess Assay) supernatant_collection->no_assay pge2_assay PGE2 ELISA supernatant_collection->pge2_assay cytokine_assay Cytokine ELISAs (TNF-α, IL-6, IL-1β) supernatant_collection->cytokine_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPK pathways) cell_lysis->western_blot

Experimental workflow for assessing the anti-inflammatory effects of THDCA.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Sodium nitrite (NaNO2) standard solution.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540-570 nm.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of THDCA for 1-2 hours.

  • Stimulate the cells with 1 µg/mL LPS and incubate for 24 hours.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

  • Add an equal volume of Griess Reagent (pre-mixed 1:1 ratio of Component A and B) to each well containing the supernatant and standards[13][14][15].

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples using the standard curve.

Protocol 2: Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol quantifies the amount of PGE2 secreted into the cell culture supernatant using a competitive ELISA kit.

Materials:

  • Commercially available PGE2 ELISA kit (e.g., from Cayman Chemical, RayBiotech, or Arbor Assays)[16][17][18].

  • Cell culture supernatant from THDCA and LPS treated cells.

  • Microplate reader.

Procedure:

  • Follow the cell seeding, pre-treatment, and stimulation steps as described in Protocol 1.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Perform the PGE2 ELISA according to the manufacturer's instructions provided with the kit[16][17][19][20]. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a specific antibody to a pre-coated plate, followed by washing, substrate addition, and absorbance reading.

  • Calculate the PGE2 concentration based on the standard curve generated.

Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol measures the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant using sandwich ELISA kits.

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β[15][21][22][23][24].

  • Cell culture supernatant.

  • Microplate reader.

Procedure:

  • Follow the cell seeding, pre-treatment, and stimulation steps as described in Protocol 1.

  • Collect the cell culture supernatant after an appropriate incubation period (e.g., 6-24 hours, depending on the cytokine).

  • Perform the ELISAs for TNF-α, IL-6, and IL-1β according to the specific instructions of each kit manufacturer[15][21][22][24].

  • Determine the cytokine concentrations from the respective standard curves.

Protocol 4: Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the level of intracellular ROS using a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Materials:

  • H2DCFDA probe.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate.

  • Pre-treat with THDCA for 1-2 hours, followed by stimulation with LPS for a shorter duration (e.g., 30 minutes to 6 hours).

  • Wash the cells with warm PBS.

  • Load the cells with 10-20 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm)[8][25][26].

Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

This protocol is for the semi-quantitative analysis of protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis system.

  • PVDF membrane and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • After cell treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The canonical NF-κB pathway is a key regulator of inflammation. Its activation involves the phosphorylation and degradation of IκBα, leading to the nuclear translocation of the p65 subunit, which then initiates the transcription of pro-inflammatory genes. The inhibitory effect of THDCA on this pathway can be assessed by measuring the phosphorylation of p65 and IκBα, and the degradation of IκBα via Western blot.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylation p_IkBa p-IκBα IkBa_p65->p_IkBa p65_translocation p65/p50 Nuclear Translocation p_IkBa->p65_translocation IκBα Degradation nucleus Nucleus p65_translocation->nucleus pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) nucleus->pro_inflammatory_genes Activation THDCA THDCA THDCA->IKK Inhibition

Inhibition of the NF-κB signaling pathway by THDCA.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals to cellular responses, including the production of inflammatory mediators[6][11][27][28]. The effect of THDCA on the activation of these kinases can be determined by measuring their phosphorylation status by Western blot.

G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors JNK->transcription_factors ERK->transcription_factors inflammatory_response Inflammatory Response transcription_factors->inflammatory_response THDCA THDCA THDCA->MAP3K Inhibition

Inhibition of the MAPK signaling pathway by THDCA.

References

Potential therapeutic applications of Tetrahydrodehydrodiconiferyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Tetrahydrodehydrodiconiferyl Alcohol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound (THDCA) is a lignan (B3055560) compound, identified as a reduction product of dihydrodehydrodiconiferyl alcohol[1]. While direct therapeutic applications of THDCA are currently not well-documented in scientific literature, its structural similarity to other biologically active lignans, such as dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol (DDDC), suggests a range of potential therapeutic applications. Lignans as a class of compounds are recognized for their diverse health-promoting properties, including antioxidant, anti-inflammatory, and hormone-regulating effects[2][3][4].

These application notes provide an overview of the potential therapeutic uses of THDCA based on the activities of its close structural analogs. Detailed protocols for key experiments are provided to facilitate further research into the pharmacological profile of THDCA.

Potential Therapeutic Applications

Based on the documented bioactivities of structurally related lignans, THDCA is a candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory and Wound Healing: The related compound DHCA has demonstrated significant anti-inflammatory and wound-healing properties[5][6]. It has been shown to accelerate wound healing by promoting epithelial cell proliferation and collagen formation while reducing inflammatory cell infiltration[5][6]. This suggests that THDCA could be investigated as a potential topical agent for wound management.

  • Cardiovascular Health: DHCA and DDDC have been shown to suppress monocyte adhesion to endothelial cells, a key process in the development of atherosclerosis[7]. DHCA, in particular, inhibits the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1)[7]. These findings indicate a potential role for THDCA in the prevention or treatment of cardiovascular diseases.

  • Bone Health: As an estrogen receptor agonist, DHCA promotes BMP-2-induced osteoblastogenesis, suggesting its potential in promoting bone formation and treating conditions like osteoporosis[8]. The similar structure of THDCA warrants investigation into its effects on bone metabolism.

  • Metabolic Disorders: DHCA has exhibited anti-adipogenic and anti-lipogenic effects by inhibiting the differentiation of preadipocytes and reducing lipid accumulation[9]. This points to a possible application of THDCA in the management of obesity and related metabolic disorders.

  • Antifungal Therapy: A glycoside of DDDC has been shown to possess potent antifungal activity by forming pores in the fungal plasma membrane[10]. This suggests that THDCA and its derivatives could be explored as novel antifungal agents.

  • Cancer Prevention and Treatment: Lignans are widely studied for their potential in cancer prevention and therapy, particularly for hormone-dependent cancers[3][11]. The potential anti-estrogenic and antioxidant activities of THDCA could make it a candidate for further investigation in oncology.

Quantitative Data Summary

The following table summarizes the reported biological activities of dehydrodiconiferyl alcohol (DHCA) and dihydrodehydrodiconiferyl alcohol (DDDC), which may serve as a basis for investigating this compound (THDCA).

CompoundTherapeutic AreaAssayTarget/MechanismObserved EffectReference
Dehydrodiconiferyl alcohol (DHCA) Anti-inflammatoryLPS-induced RAW 264.7 cellsNF-κB pathway, NO, IL-1β, iNOSInhibition of NO and IL-1β production, downregulation of iNOS expression, suppression of NF-κB nuclear translocation.[5]
Anti-inflammatoryLPS-induced RAW 264.7 cellsCOX-2, PGE2Potent inhibition of LPS-induced COX-2 expression and PGE2 production.[12]
Wound HealingFull-thickness scalp wound model in miceEpithelial cell proliferation, collagen formation, inflammatory cell infiltrationEnhanced wound healing.[5][6]
CardiovascularMonocyte adhesion to HUVECsVCAM-1 expression, JNK/c-Jun pathwaySuppression of monocyte adhesion and VCAM-1 expression.[7]
Bone HealthOsteoblastogenesis assayEstrogen receptor, BMP-2Promoted BMP-2-induced osteoblastogenesis.[8]
Metabolic Disorders3T3-L1 and primary mouse embryonic fibroblastsAdipogenesis, lipogenesis, C/EBPβInhibition of adipocyte differentiation and lipid accumulation.[9]
Dihydrodehydrodiconiferyl alcohol (DDDC) CardiovascularMonocyte adhesion to HUVECsVCAM-1 expressionSuppression of monocyte adhesion and VCAM-1 expression (less effective than DHCA).[7]
AntifungalAntifungal susceptibility testing (various fungal strains)Fungal plasma membranePotent antifungal activity with low hemolytic effect.[10]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity Assay

This protocol is adapted from studies on DHCA to assess the potential anti-inflammatory effects of THDCA in a macrophage cell line.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
  • Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.
  • Pre-treat cells with varying concentrations of THDCA (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
  • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

3. Cytokine Analysis (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation.
  • Measure the concentration of pro-inflammatory cytokines such as IL-1β and TNF-α using commercially available ELISA kits, following the manufacturer's instructions.

4. Western Blot Analysis for iNOS and COX-2 Expression:

  • Lyse the cells and determine protein concentration using a BCA assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
  • Wash and incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Wound Healing Assay

This protocol, based on studies with DHCA, can be used to evaluate the potential wound-healing properties of THDCA in a murine model[5][6].

1. Animal Model:

  • Use 8-week-old male BALB/c mice.
  • Anesthetize the mice and create a full-thickness wound on the dorsal scalp using a 6 mm biopsy punch.

2. Treatment:

  • Divide the mice into a control group (vehicle treatment) and a THDCA-treated group.
  • Topically apply a solution of THDCA (e.g., in a suitable vehicle like propylene (B89431) glycol) to the wound area daily for a specified period (e.g., 7 or 14 days).

3. Wound Closure Measurement:

  • Photograph the wounds at regular intervals (e.g., days 0, 3, 5, 7, 10, 14).
  • Measure the wound area using image analysis software (e.g., ImageJ).
  • Calculate the percentage of wound closure relative to the initial wound area.

4. Histological Analysis:

  • At the end of the treatment period, euthanize the mice and excise the wound tissue.
  • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
  • Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization and inflammatory cell infiltration.
  • Perform Masson's trichrome staining to evaluate collagen deposition and wound maturity.

5. Immunohistochemistry:

  • Perform immunohistochemical staining on tissue sections for markers of cell proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31) to further elucidate the mechanism of wound healing.

Protocol 3: Monocyte Adhesion Assay

This protocol is designed to investigate the potential of THDCA to inhibit the adhesion of monocytes to endothelial cells, a key step in atherogenesis[7].

1. Cell Culture:

  • Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial cell growth medium.
  • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS.

2. Adhesion Assay:

  • Seed HUVECs in a 24-well plate and grow to confluence.
  • Pre-treat the confluent HUVEC monolayer with various concentrations of THDCA for 1 hour.
  • Stimulate the HUVECs with an inflammatory agent such as LPS (1 µg/mL) or TNF-α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.
  • Label THP-1 cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.
  • Add the labeled THP-1 cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
  • Gently wash the non-adherent THP-1 cells with PBS.
  • Lyse the adherent cells and quantify the fluorescence using a fluorescence plate reader.
  • Calculate the percentage of adhesion relative to the stimulated control.

Signaling Pathway and Workflow Diagrams

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NF_kB_p50_p65 NF-κB (p50/p65) IkB->NF_kB_p50_p65 Inhibits NF_kB_p50_p65_nucleus NF-κB (p50/p65) NF_kB_p50_p65->NF_kB_p50_p65_nucleus Translocates THDCA Potential action of This compound THDCA->IKK_complex Potential Inhibition DNA DNA NF_kB_p50_p65_nucleus->DNA Binds to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β) DNA->Inflammatory_Genes Transcription

Caption: Potential mechanism of anti-inflammatory action of THDCA via the NF-κB signaling pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, AGEs) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates c_Jun c-Jun JNK->c_Jun Phosphorylates c_Jun_nucleus c-Jun c_Jun->c_Jun_nucleus Translocates THDCA Potential action of This compound THDCA->JNK Potential Inhibition DNA DNA c_Jun_nucleus->DNA Binds to promoter VCAM1_Gene VCAM-1 Gene DNA->VCAM1_Gene Transcription

Caption: Potential mechanism for cardiovascular protection by THDCA via the JNK signaling pathway.

Experimental_Workflow_Wound_Healing cluster_workflow In Vivo Wound Healing Experimental Workflow start Start: Create full-thickness wound in mice treatment Daily Topical Treatment: - Vehicle (Control) - THDCA start->treatment measurement Wound Closure Measurement (Days 0, 3, 5, 7, 10, 14) treatment->measurement histology Histological Analysis (Day 14): - H&E Staining - Masson's Trichrome measurement->histology immunohistochemistry Immunohistochemistry (Day 14): - Ki-67 (Proliferation) - CD31 (Angiogenesis) histology->immunohistochemistry end End: Data Analysis and Conclusion immunohistochemistry->end

Caption: Experimental workflow for assessing the in vivo wound healing potential of THDCA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydrodehydrodiconiferyl alcohol. The information is designed to address common challenges and improve reaction yields.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

Q1: My overall yield for the multi-step synthesis is low. Where should I focus my optimization efforts?

Low overall yield in a multi-step synthesis is often a cumulative effect of suboptimal yields in individual steps. For the synthesis of lignans (B1203133) like this compound, the most critical stages prone to yield loss are:

  • Oxidative Coupling: The initial dimerization of coniferyl alcohol or a related precursor to form the lignan (B3055560) backbone is a common bottleneck. This step is highly sensitive to reaction conditions and can lead to a mixture of undesired regioisomers and polymeric materials.

  • Dihydrobenzofuran Ring Formation: The stereoselective construction of the dihydrobenzofuran core is challenging. Poor control over diastereoselectivity can result in product mixtures that are difficult to separate, leading to significant loss of the desired isomer during purification.

  • Final Reduction Step: While typically a high-yielding reaction, the reduction of the allyl alcohol side chain can sometimes lead to side reactions if not properly controlled, such as over-reduction or hydrogenolysis of other functional groups.

It is recommended to analyze each step of your synthetic route independently to identify the primary sources of yield loss before attempting to optimize the entire sequence.

Q2: I'm observing a low yield and multiple byproducts in the oxidative coupling step to form the dehydrodiconiferyl alcohol backbone. What are the key parameters to investigate?

The oxidative coupling of phenolic precursors like coniferyl alcohol is notoriously sensitive and a frequent cause of low yields. The primary goal is to promote the desired β-5 coupling over other possibilities (e.g., β-β, β-O-4) and to prevent polymerization.

Key Troubleshooting Areas for Oxidative Coupling:

  • Oxidizing Agent: The choice of oxidant is critical. Common oxidants include iron(III) chloride (FeCl₃), silver(I) oxide (Ag₂O), and enzymatic systems like laccase or peroxidase with a suitable oxidant (e.g., H₂O₂ or O₂). The nature of the oxidant can influence the regioselectivity of the coupling.

  • Solvent: The reaction solvent can significantly impact the solubility of the starting materials and intermediates, as well as the reaction rate and selectivity. A mixture of solvents, such as acetone/water or ethanol/water, is often employed.

  • Concentration: Dimerization is a bimolecular reaction, and therefore, the concentration of the substrate can affect the reaction rate. However, concentrations that are too high can favor polymerization. Incremental adjustments to the substrate concentration are recommended.

  • Temperature: Higher temperatures can accelerate the reaction but may also lead to product decomposition and the formation of tar-like byproducts. Running the reaction at lower temperatures and carefully monitoring its progress can help minimize side reactions.

  • pH: For enzymatic reactions, maintaining the optimal pH for the enzyme is crucial for its activity and stability.

Q3: I am struggling with poor stereoselectivity during the formation of the trans-dihydrobenzofuran ring. How can I improve this?

Achieving the desired trans stereochemistry in the dihydrobenzofuran ring is a common challenge in lignan synthesis. Several factors can influence the stereochemical outcome of the cyclization reaction.

  • Catalyst Choice: For synthetic routes involving intramolecular C-H insertion, the choice of catalyst and ligands is paramount. Chiral rhodium catalysts, for instance, have been used to achieve high diastereoselectivity.

  • Reaction Conditions: Temperature and reaction time can influence the thermodynamic versus kinetic control of the cyclization. It may be beneficial to explore a range of temperatures to favor the formation of the more stable trans isomer.

  • Protecting Groups: The nature of the protecting groups on the phenolic hydroxyls and the side-chain alcohol can influence the conformational preferences of the precursor, thereby affecting the stereochemical outcome of the cyclization.

Q4: What are the best practices for purifying this compound and its intermediates?

The purification of lignans can be challenging due to the presence of closely related isomers and byproducts. A multi-step purification strategy is often necessary.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for the initial purification of crude reaction mixtures. A careful selection of the eluent system is critical to achieve good separation. Gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is often effective.

  • Preparative HPLC: For the separation of diastereomers, preparative high-performance liquid chromatography (HPLC) is often required. Chiral columns may be necessary for the separation of enantiomers if a racemic synthesis was performed.

  • Recrystallization: If the final product or a key intermediate is a solid, recrystallization can be a powerful technique for achieving high purity.

Quantitative Data Summary

The following table summarizes representative data on the optimization of a key step in dihydrobenzofuran lignan synthesis, which is analogous to a critical step in the synthesis of this compound.

EntryOxidantSolventTemperature (°C)Time (h)Yield (%)
1Ag₂O (0.5 equiv)Benzene/Acetone (5:3)Room Temp2031
2Ag₂O (0.7 equiv)Dichloromethane (B109758)Room Temp2435
3FeCl₃Acetone/Water0245
4Laccase/O₂Acetate (B1210297) Buffer/AcetoneRoom Temp1252

Note: Yields are for the desired dihydrobenzofuran neolignan and are illustrative. Actual yields for the synthesis of this compound may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Intramolecular C-H Insertion for Dihydrobenzofuran Formation

This protocol is adapted from methodologies used for the synthesis of structurally related dihydrobenzofuran neolignans and represents a key step in a potential synthetic route to this compound.

Materials:

  • Diazo-precursor of the lignan

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: To a solution of the diazo-precursor (1.0 eq) in the anhydrous solvent (0.1 M), add the rhodium(II) catalyst (1-5 mol%).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from 0 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired dihydrobenzofuran product.

Key Experiment: Catalytic Hydrogenation of the Allyl Alcohol Side Chain

This protocol describes the final step to convert dihydrodehydrodiconiferyl alcohol to this compound.

Materials:

  • Dihydrodehydrodiconiferyl alcohol

  • Palladium on carbon (10% Pd/C)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the dihydrodehydrodiconiferyl alcohol (1.0 eq) in the solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (typically 5-10 mol% by weight) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purify by column chromatography.

Visualizations

Lignan_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Coniferyl_aldehyde Coniferyl_aldehyde p-Coumaric_acid->Coniferyl_aldehyde Multiple Steps Coniferyl_alcohol Coniferyl_alcohol Coniferyl_aldehyde->Coniferyl_alcohol CAD Coniferyl_alcohol_radicals Coniferyl_alcohol_radicals Coniferyl_alcohol->Coniferyl_alcohol_radicals Oxidative Coupling (Laccase/Peroxidase) Dehydrodiconiferyl_alcohol Dehydrodiconiferyl_alcohol Coniferyl_alcohol_radicals->Dehydrodiconiferyl_alcohol β-5 Coupling

Caption: Biosynthetic pathway of dehydrodiconiferyl alcohol.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_purification Purification and Analysis Start Starting Materials Step1 Oxidative Coupling Start->Step1 Step2 Dihydrobenzofuran Ring Formation Step1->Step2 Step3 Side Chain Reduction Step2->Step3 Crude_Product Crude Tetrahydrodehydro- diconiferyl alcohol Step3->Crude_Product Purify1 Column Chromatography Crude_Product->Purify1 Purify2 Preparative HPLC (if needed) Purify1->Purify2 Analysis Purity & Structural Analysis (NMR, MS) Purify2->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General workflow for the synthesis and purification.

Technical Support Center: Overcoming Solubility Challenges of Tetrahydrodehydrodiconiferyl Alcohol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrodehydrodiconiferyl alcohol (THDCA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (THDCA) and why is its solubility a concern?

A1: this compound (THDCA) is a lignan (B3055560), a class of polyphenolic compounds found in plants. Like many other lignans, THDCA is often hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended initial solvent for dissolving THDCA?

A2: The recommended initial solvent for creating a high-concentration stock solution of THDCA is dimethyl sulfoxide (B87167) (DMSO). It is a powerful solvent for many hydrophobic compounds. However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can be toxic to cells at higher levels.

Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?

A3: The maximum tolerable DMSO concentration varies between cell lines. A general guideline is to keep the final concentration at or below 0.5% (v/v) to minimize cytotoxicity. Some sensitive cell lines may require even lower concentrations, such as 0.1%. It is always recommended to perform a vehicle control (media with the same final DMSO concentration as your test samples) to assess the impact of the solvent on your specific cell line.

Q4: My THDCA precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are some steps to troubleshoot this:

  • Reduce the final concentration: Your target concentration of THDCA may be too high for its aqueous solubility.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed (37°C) culture medium.

  • Increase the final DMSO concentration (with caution): If your cell line can tolerate it, a slightly higher final DMSO concentration might maintain solubility.

  • Use a different solubilization strategy: Consider using solubility enhancers like cyclodextrins or surfactants.

Troubleshooting Guide

Issue: Precipitate Formation During Experiment

Symptoms:

  • Visible particles or cloudiness in the cell culture wells after adding the THDCA solution.

  • Inconsistent or non-reproducible results in your assay.

  • An increase in absorbance at 600 nm in a plate reader, which can indicate particulate matter.

Possible Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of THDCA exceeds its solubility in the assay medium. Solution: Perform a dose-response experiment starting with a much lower concentration and gradually increasing it to determine the maximum soluble concentration.
Rapid Dilution Shock Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to rapidly precipitate. Solution: Prepare an intermediate dilution of your DMSO stock in pre-warmed medium before making the final dilution. Add the compound solution dropwise while gently swirling the medium.
Temperature Effects The solubility of compounds can be temperature-dependent. Adding a solution at room temperature to a 37°C incubator can cause changes in solubility. Solution: Pre-warm all solutions, including the THDCA stock and culture medium, to 37°C before mixing.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and reduce its solubility. Solution: Try reducing the serum percentage during the treatment period, if your cells can tolerate it. Alternatively, consider using a serum-free medium for the duration of the compound exposure.
pH of the Medium The solubility of some compounds can be influenced by pH. Solution: Ensure the pH of your culture medium is stable and within the optimal range for your cells.

Data Presentation

Estimated Solubility of this compound and Structurally Similar Lignans

Disclaimer: The following data for THDCA is estimated based on the properties of structurally similar lignans. Experimental verification is highly recommended.

CompoundSolventEstimated/Reported Solubility
This compound (THDCA) DMSOEstimated >10 mg/mL
EthanolEstimated sparingly soluble
WaterEstimated practically insoluble
Secoisolariciresinol DMSOSoluble
Secoisolariciresinol diglucoside Water≥ 90 mg/mL
DMSO5 mg/mL
Ethanol2 mg/mL
Matairesinol EthanolSparingly Soluble
WaterPractically insoluble to insoluble

Experimental Protocols

Protocol 1: Preparation of THDCA for a Cell Viability (MTT) Assay

This protocol is adapted for testing the cytotoxicity of a hydrophobic compound like THDCA on a cancer cell line (e.g., RAW 264.7 macrophages).[1]

Materials:

  • This compound (THDCA)

  • 100% Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • RAW 264.7 cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of THDCA in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing. If necessary, briefly sonicate the vial in a water bath.

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Working Solutions:

    • Pre-warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the THDCA stock solution in the pre-warmed medium. The final DMSO concentration should be kept at or below 0.5%.

    • Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared THDCA dilutions and controls to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualization

Troubleshooting Workflow for THDCA Solubility Issues

Caption: A decision tree for troubleshooting THDCA precipitation in biological assays.

References

Optimization of extraction parameters for maximizing Tetrahydrodehydrodiconiferyl alcohol yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tetrahydrodehydrodiconiferyl alcohol (THDCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THDCA) and from what sources can it be extracted?

A1: this compound (THDCA) is a lignan, a class of polyphenolic compounds found in many plants. It is a reduction product of dihydrodehydrodiconiferyl alcohol and can be isolated from the hydrogenolysis product of protolignin, which is a component of wood. Potential sources for THDCA and similar lignans (B1203133) include the wood knots of coniferous trees like Picea abies (Norway spruce) and Pinus sylvestris (Scots pine), as well as various other plant materials.[1]

Q2: Which extraction methods are most effective for obtaining THDCA?

A2: Several extraction techniques can be employed for the isolation of lignans like THDCA. Conventional methods include maceration and Soxhlet extraction.[1][2] However, modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Accelerated Solvent Extraction (ASE) are often more efficient, requiring shorter extraction times and less solvent.[1][3] The choice of method will depend on the available equipment, the nature of the plant material, and the desired scale of extraction.

Q3: What are the most suitable solvents for THDCA extraction?

A3: Lignans are generally lipophilic polyphenols, making polar to medium-polarity solvents effective for their extraction.[1] Aqueous mixtures of ethanol (B145695) and methanol (B129727) are commonly used and have shown excellent results for extracting various lignans.[1][4] The optimal concentration of the aqueous alcohol solution can vary, but ranges of 70-90% ethanol or methanol are frequently reported as being effective.[3][5][6] It is advisable to select a solvent based on the specific lipophilicity of the target lignan.

Q4: How can I improve the purity of my THDCA extract?

A4: To enhance the purity of your extract, several strategies can be implemented. A pre-extraction step with a non-polar solvent like n-hexane can be used to remove lipids and waxes, which is particularly useful for plant materials with high fat content.[6] Post-extraction, purification can be achieved through techniques like liquid-liquid partitioning, column chromatography using stationary phases like silica (B1680970) gel, or Solid-Phase Extraction (SPE).[6][7][8]

Troubleshooting Guide for Low THDCA Yield

Low yield is a common challenge in natural product extraction. This guide provides a systematic approach to identifying and resolving potential causes for suboptimal THDCA yields.

Problem Potential Cause Recommended Solution
Low or No THDCA Detected in Crude Extract Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent penetration and, consequently, extraction efficiency.Ensure the plant material is finely and uniformly ground to increase the surface area for solvent interaction.[9] For woody materials, a particle size that passes through a specific mesh may be optimal.
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for THDCA.Experiment with a range of solvents and their aqueous concentrations. For lignans, aqueous ethanol (e.g., 70-90%) or methanol are often effective.[3][5][6]
Inefficient Extraction Method: The chosen extraction technique may not be providing sufficient energy or time for complete extraction.Consider switching to a more advanced extraction method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yields and reduce extraction times.[3][6]
Low Purity of the Extract with Co-extracted Impurities High Lipid Content in Source Material: Fats and waxes can be co-extracted, especially with less polar solvents, complicating downstream purification.Perform a pre-extraction "defatting" step using a non-polar solvent such as n-hexane before the main extraction.[6]
Non-selective Extraction Conditions: The chosen solvent and conditions may be extracting a wide range of compounds in addition to THDCA.Optimize the solvent polarity. A gradient of solvent concentrations can be tested to find the optimal point that maximizes THDCA extraction while minimizing impurity co-extraction.[6]
Degradation of THDCA During Extraction Thermal Instability: Prolonged exposure to high temperatures during methods like Soxhlet extraction can lead to the degradation of thermolabile compounds.If THDCA is found to be heat-sensitive, opt for extraction methods that operate at lower temperatures, such as maceration at room temperature or ultrasound-assisted extraction with temperature control.[2]

Data Presentation: Optimized Extraction Parameters for Lignans

The following tables summarize optimized parameters from the literature for the extraction of various lignans, which can serve as a starting point for optimizing THDCA extraction.

Table 1: Optimized Parameters for Microwave-Assisted Extraction (MAE) of Lignans

Lignan Plant Source Solvent Solid-to-Liquid Ratio Microwave Power Extraction Time Reference
LyonisideSaraca asoca bark70% Methanol1:30 g/mLNot specified10 min[10]
Arctiin & ArctigeninArctium lappa fruit40% Methanol1:15 g/mL500 W200 s (3 cycles)[3]
General LignansCinnamomum camphora leaves80% Ethanol1:26 g/mLNot specified (Temp: 60°C)5 min[11]

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Lignans

Lignan Plant Source Solvent Solid-to-Liquid Ratio Temperature Extraction Time Reference
Oleanolic & Ursolic AcidLigustrum lucidum95% Ethanol1:20 g/mL40°C10 min[12]
General LignansLinum usitatissimum seedsNot specifiedNot specified25°C5-90 min[3]

Table 3: Optimized Parameters for Accelerated Solvent Extraction (ASE) of Lignans

Lignan Plant Source Solvent Temperature Extraction Time Pressure Reference
Schizandrin, etc.Fructus Schisandrae87% Ethanol160°C10 min1500 psi[5]

Experimental Protocols

Protocol 1: General Procedure for Ultrasound-Assisted Extraction (UAE) of THDCA

  • Preparation of Plant Material: Dry the source material (e.g., wood knots) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, uniform powder.

  • Extraction Setup: Accurately weigh a specific amount of the powdered material (e.g., 5 g) and place it in an extraction vessel. Add the chosen solvent (e.g., 80% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Set the desired extraction temperature (e.g., 40°C) and sonication time (e.g., 30 minutes).

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude THDCA extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography or other techniques to isolate THDCA.

Protocol 2: General Procedure for Microwave-Assisted Extraction (MAE) of THDCA

  • Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.

  • Extraction Setup: Place a weighed amount of the powdered material into a microwave-safe extraction vessel. Add the selected solvent at the desired solid-to-liquid ratio.

  • Microwave Irradiation: Place the vessel in a microwave extractor. Set the microwave power (e.g., 500 W) and extraction time (e.g., 5 minutes). Ensure the temperature is monitored and controlled if possible.

  • Separation and Solvent Removal: Follow steps 4 and 5 from the UAE protocol to obtain the crude extract.

  • Purification (Optional): Purify the crude extract as needed.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_output Final Product start Start: Plant Material drying Drying start->drying grinding Grinding & Sieving extraction Extraction (UAE, MAE, etc.) grinding->extraction drying->grinding filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Chromatography) evaporation->purification analysis Analysis (HPLC, GC-MS) purification->analysis end Pure THDCA analysis->end

Caption: Experimental workflow for THDCA extraction and purification.

parameter_relationships yield THDCA Yield solvent Solvent (Type & Concentration) solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solid-to-Liquid Ratio ratio->yield method Extraction Method (UAE, MAE) method->yield method->temperature influences optimal method->time influences optimal

Caption: Key parameters influencing THDCA extraction yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common issue of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of Tetrahydrodehydrodiconiferyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and quantification difficult.[2]

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Impact Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area integration, compromising the accuracy and reproducibility of your results.[1]

For a compound like this compound, which belongs to the lignan (B3055560) class of polyphenols, achieving symmetrical peaks is crucial for accurate analysis in complex matrices such as plant extracts or biological samples.

Q2: What are the most common causes of peak tailing for this compound?

A2: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often due to a combination of chemical and physical factors:

  • Secondary Interactions with Residual Silanols: This is a primary cause. Unreacted, acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar hydroxyl groups of this compound through hydrogen bonding. This causes some analyte molecules to be retained longer than others, resulting in a tailed peak.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing. This compound has phenolic hydroxyl groups which can ionize. If the mobile phase pH is close to the pKa of these groups, both ionized and non-ionized forms of the molecule will exist, leading to inconsistent retention and peak distortion.[4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent can saturate the stationary phase and lead to peak distortion.[3]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column can create active sites that cause tailing. Over time, the stationary phase itself can degrade, exposing more silanol groups.[5]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to band broadening and peak tailing.[4]

Troubleshooting Guides

Issue 1: Peak tailing observed for this compound, while other compounds in the sample have good peak shape.

This scenario strongly suggests a chemical interaction between this compound and the stationary phase.

Troubleshooting Workflow:

A Start: Peak Tailing Observed B Check Mobile Phase pH vs. Analyte pKa A->B Chemical Interaction Suspected C Adjust Mobile Phase pH (Lower pH to 2.5-3.5) B->C pH close to pKa D Use a High-Purity, End-Capped C18 Column C->D Tailing Persists F Problem Resolved C->F E Consider Mobile Phase Additives (e.g., Formic Acid) D->E Tailing Persists D->F E->F

Caption: Troubleshooting chemical interactions causing peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH:

    • Recommendation: To ensure the phenolic hydroxyl groups are protonated and to minimize interactions with silanol groups, adjust the mobile phase pH to be well below the pKa of the phenolic groups. A pH range of 2.5 to 3.5 is generally effective for phenolic compounds.[2] This can be achieved by adding a small amount of an acidifier to the aqueous component of the mobile phase.

  • Select an Appropriate Column:

    • Use a modern, high-purity, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically deactivated, significantly reducing their potential for secondary interactions.

  • Optimize Mobile Phase Composition:

    • If adjusting the pH is not sufficient, consider the composition of your mobile phase.

ParameterRecommendationRationale
Acidic Modifier Add 0.1% formic acid or acetic acid to the aqueous mobile phase component.Protonates residual silanol groups on the stationary phase, reducing their interaction with the analyte. Also ensures the phenolic hydroxyl groups of the analyte are fully protonated.
Buffer Use a buffer (e.g., 10-25 mM phosphate (B84403) or acetate) to maintain a stable pH.Prevents pH fluctuations during the gradient, which can cause peak shape distortion.
Organic Modifier Experiment with acetonitrile (B52724) vs. methanol.These solvents have different selectivities and can influence peak shape.
Issue 2: All peaks in the chromatogram, including this compound, are tailing.

This pattern suggests a physical or systemic issue with the HPLC system or the column itself, rather than a specific chemical interaction.

Troubleshooting Workflow:

A Start: All Peaks Tailing B Check for Column Overload A->B Systemic Issue Suspected C Inspect for Column Void/ Contamination B->C Dilution shows no improvement E Problem Resolved B->E D Evaluate Extra-Column Volume C->D Column is in good condition C->E D->E

Caption: Troubleshooting systemic issues causing peak tailing.

Detailed Steps:

  • Check for Column Overload:

    • Action: Dilute your sample 10-fold and re-inject.

    • Observation: If the peak shape improves and the tailing is reduced, you were likely overloading the column.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inspect the Column:

    • Action: Check for a void at the column inlet, which can occur after extended use. Also, consider if the column is contaminated.

    • Solution:

      • Void: Reverse the column and flush with a strong solvent (ensure your column can be back-flushed by checking the manufacturer's instructions). If this doesn't resolve the issue, the column may need to be replaced.

      • Contamination: Flush the column with a series of strong solvents to remove any adsorbed contaminants. A typical flushing sequence for a C18 column is to wash with water, then isopropanol, and finally hexane, followed by a re-equilibration with your mobile phase. Always check the column manufacturer's guidelines for recommended washing procedures.

  • Minimize Extra-Column Volume:

    • Action: Inspect all tubing and connections between the injector, column, and detector.

    • Solution:

      • Ensure all fittings are properly seated and there are no gaps.

      • Use tubing with the smallest possible internal diameter and the shortest possible length.

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Lignans (B1203133) with a Focus on Peak Shape

This protocol is a general method for the analysis of lignans, which can be adapted for this compound.

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    25 60 40
    35 10 90
    40 10 90
    41 90 10

    | 50 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Note: If peak tailing is observed with this method, consider increasing the formic acid concentration to 0.2% or switching to a trifluoroacetic acid (TFA) modifier (0.05-0.1%), though be mindful that TFA can suppress MS signals if using an LC-MS system.

Quantitative Data Summary

The following table illustrates the potential impact of mobile phase pH on the tailing factor of a phenolic compound. A tailing factor of 1.0 is ideal, while values greater than 1.5 are generally considered unacceptable for quantitative analysis.

Mobile Phase pHTailing Factor (Asymmetry Factor)Peak Shape
7.02.1Significant Tailing
5.01.6Moderate Tailing
3.0 1.1 Good Symmetry

Data is illustrative and based on typical behavior of phenolic compounds.

By systematically addressing these potential causes, you can significantly improve the peak shape of this compound in your HPLC analysis, leading to more accurate and reliable results.

References

Technical Support Center: Storage and Handling of Tetrahydrodehydrodiconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Tetrahydrodehydrodiconiferyl alcohol (THDCA) to prevent its degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and use of this compound.

Issue 1: Visible Color Change or Precipitation in Stored THDCA Solution

  • Question: My solution of this compound, which was initially clear, has turned yellow/brown and/or a precipitate has formed. What is the cause and how can I prevent this?

  • Answer: This is a common indicator of degradation. The color change is likely due to the formation of oxidation products, which are often colored. Precipitation can occur if the degradation products are less soluble in the storage solvent.

    • Troubleshooting Steps:

      • Review Storage Conditions:

        • Light Exposure: Has the solution been exposed to ambient light or sunlight? Phenolic compounds are susceptible to photodegradation. Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

        • Temperature: At what temperature was the solution stored? Elevated temperatures accelerate degradation. For long-term storage, solutions should be kept at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is recommended.

        • Oxygen Exposure: Was the container tightly sealed? The headspace in the vial contains oxygen, which can lead to oxidative degradation. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing, especially for long-term storage.

      • Solvent Purity: Was the solvent used of high purity and free of peroxides? Impurities in the solvent can initiate or catalyze degradation reactions. Use freshly opened, high-purity solvents.

      • pH of the Solution: While not always a primary factor for this specific molecule, extreme pH values can sometimes catalyze the degradation of phenolic compounds. Ensure the solvent system is neutral unless experimental conditions require otherwise.

Issue 2: Loss of Potency or Inconsistent Experimental Results

  • Question: My experiments using a stored stock of this compound are showing lower than expected activity or high variability. Could this be due to degradation?

  • Answer: Yes, a loss of potency is a strong indicator that the parent compound has degraded, reducing its effective concentration.

    • Troubleshooting Steps:

      • Analytical Confirmation: If possible, analyze the stored sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess its purity. Compare the chromatogram to that of a freshly prepared standard or the supplier's certificate of analysis. The presence of new peaks or a decrease in the area of the main peak confirms degradation.

      • Implement a Stability Study: Conduct a small-scale stability study under your typical storage conditions. Aliquot the compound into several vials and store them. Analyze an aliquot at defined time points (e.g., 1 week, 1 month, 3 months) to determine the rate of degradation.

      • Aliquot Your Stock: To prevent repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions, aliquot the initial stock solution into single-use volumes.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: Solid THDCA should be stored in a tightly sealed container, protected from light, at -20°C. Storing under an inert atmosphere (argon or nitrogen) is also recommended to minimize oxidation.

  • Q2: What is the best solvent for dissolving and storing this compound?

    • A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common solvents for lignans. For long-term storage in solution, DMSO is often preferred as it can be stored at -20°C without freezing. However, always refer to the supplier's specific recommendations. Ensure the solvent is of high purity and anhydrous.

  • Q3: How long can I store this compound in solution?

    • A3: The stability in solution is highly dependent on the storage conditions (temperature, light, oxygen exposure) and the solvent used. It is strongly recommended to prepare fresh solutions for critical experiments. If storage is necessary, aliquot into single-use vials and store at -80°C for no more than 3-6 months, after which purity should be re-verified.

  • Q4: Can I add any stabilizers to my this compound solution?

    • A4: While antioxidants can stabilize phenolic compounds, their addition may interfere with your experiments. If you consider using a stabilizer, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid could be tested. However, their compatibility and potential impact on your assay must be validated.

Degradation Pathways

  • Q5: What are the primary degradation pathways for this compound?

    • A5: The primary degradation pathways are expected to be oxidation and photodegradation . The phenolic hydroxyl groups are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of quinone-type structures and other oxidized products. The ether linkages could also be susceptible to cleavage under certain conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionDuration
Solid -20°CInert Gas (Argon/Nitrogen)Dark (Amber vial)Long-term (>1 year)
Solution (DMSO) -80°CInert Gas (Argon/Nitrogen)Dark (Amber vial)Up to 6 months (verify purity)
Solution (Ethanol) -20°CInert Gas (Argon/Nitrogen)Dark (Amber vial)Up to 3 months (verify purity)

Table 2: Factors Influencing Degradation of this compound

FactorEffect on StabilityMitigation Strategy
Temperature Higher temperatures accelerate degradationStore at low temperatures (-20°C or -80°C)
Light UV and visible light can induce photodegradationStore in amber vials or protect from light
Oxygen Promotes oxidative degradationStore under an inert atmosphere (Argon/Nitrogen)
Moisture Can facilitate hydrolytic degradation in some casesUse anhydrous solvents and store in a desiccated environment
Solvent Impurities Peroxides and metal ions can catalyze degradationUse high-purity, fresh solvents
Repeated Freeze-Thaw Can introduce moisture and oxygenAliquot stock solutions into single-use volumes

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of THDCA in a specific solvent under defined storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO or Ethanol)

  • Amber HPLC vials with septa caps

  • Inert gas (Argon or Nitrogen)

  • HPLC system with a suitable column (e.g., C18) and detector (UV or MS)

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of solid THDCA to prepare a stock solution of known concentration (e.g., 10 mM in DMSO).

    • Dissolve the solid completely.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber HPLC vials (e.g., 100 µL per vial).

    • For samples to be stored under an inert atmosphere, gently flush the headspace of each vial with argon or nitrogen before sealing.

    • Prepare sets of vials for each storage condition to be tested (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).

  • Time Point Analysis:

    • At designated time points (T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before analysis.

    • Analyze the sample by HPLC.

  • Data Analysis:

    • Develop an HPLC method that provides good separation of the parent THDCA peak from any potential degradation products.

    • At each time point, calculate the percentage of the remaining THDCA by comparing the peak area at that time to the peak area at T=0.

    • Plot the percentage of remaining THDCA against time for each storage condition to visualize the degradation kinetics.

Visualizations

degradation_pathway THDCA This compound Oxidized_Intermediate Oxidized Intermediate (e.g., Phenoxy Radical) THDCA->Oxidized_Intermediate Oxidation (O2, Light, Metal Ions) Cleavage_Product Ether Cleavage Product THDCA->Cleavage_Product Hydrolysis/Photolysis Quinone_Product Quinone-type Product Oxidized_Intermediate->Quinone_Product Further Oxidation Polymerized_Product Polymerized Products Oxidized_Intermediate->Polymerized_Product Radical Coupling

Caption: Hypothetical degradation pathways of this compound.

troubleshooting_workflow start Degradation Suspected (e.g., color change, low activity) check_storage Review Storage Conditions start->check_storage check_light Exposed to Light? check_storage->check_light No protect_light Store in Dark/Amber Vial check_storage->protect_light Yes check_temp Stored at High Temp? check_light->check_temp No store_cold Store at -20°C or -80°C check_light->store_cold Yes check_oxygen Exposed to Air? check_temp->check_oxygen No use_inert_gas Store under Inert Gas check_temp->use_inert_gas Yes analytical_check Perform HPLC/LC-MS Analysis check_oxygen->analytical_check implement_changes Implement Corrective Storage Actions protect_light->implement_changes store_cold->implement_changes use_inert_gas->implement_changes confirm_degradation Degradation Confirmed analytical_check->confirm_degradation confirm_degradation->implement_changes

Caption: Troubleshooting workflow for suspected degradation of THDCA.

Method refinement for the accurate quantification of Tetrahydrodehydrodiconiferyl alcohol in complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Tetrahydrodehydrodiconiferyl alcohol (THDCA) in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying THDCA?

A1: The most prevalent and robust methods for the quantification of lignans (B1203133) like THDCA are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the analyte to increase its volatility.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for both structural elucidation and quantification.

Q2: What are the critical first steps in developing a quantification method for THDCA?

A2: The initial and most critical step is sample preparation, which includes efficient extraction of THDCA from the sample matrix.[2][6] This is followed by the selection of an appropriate analytical technique and the development of a robust chromatographic or spectroscopic method. Finally, comprehensive method validation is essential to ensure the accuracy, precision, and reliability of the quantitative data.

Q3: How can I ensure the stability of THDCA in my samples and standards?

A3: Lignans are generally stable at temperatures below 60°C during sample drying.[2] For solutions, it is recommended to store them in a cool, dark place to prevent degradation.[7] Stability studies should be performed by analyzing samples at different time points and storage conditions to determine the shelf life of the prepared solutions.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of THDCA using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor peak shape (tailing or fronting) for THDCA.

  • Possible Causes & Solutions:

    • Secondary Interactions: Phenolic compounds like THDCA can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing.[1][2]

      • Solution: Use a modern, end-capped C18 or a phenyl-hexyl column.[1] Lowering the mobile phase pH to between 2.5 and 3.5 with an acidic modifier like formic or acetic acid can suppress the ionization of both the analyte and silanol groups, improving peak shape.[1]

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

      • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Problem 2: Inconsistent retention times for THDCA.

  • Possible Causes & Solutions:

    • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can lead to shifts in retention time.

      • Solution: Prepare mobile phases accurately and keep the solvent reservoirs capped. Degas the mobile phase before use.

    • Temperature Fluctuations: Changes in column temperature will affect retention time.

      • Solution: Use a column oven to maintain a constant temperature.[1]

    • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, typically for 5-10 column volumes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Problem 3: Low sensitivity or poor ionization of THDCA.

  • Possible Causes & Solutions:

    • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of THDCA.

      • Solution: Optimize the sample preparation procedure to remove interfering compounds. Solid-phase extraction (SPE) is a common and effective technique.[9][10] Modifying the chromatographic conditions to separate THDCA from the interfering matrix components can also be effective.

    • Suboptimal Ionization Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to poor ionization.

      • Solution: Optimize the ion source parameters by infusing a standard solution of THDCA and adjusting the settings to maximize the signal intensity.

Problem 4: Inaccurate quantification due to matrix effects.

  • Possible Causes & Solutions:

    • Matrix Effects: The sample matrix can affect the ionization efficiency of the analyte, leading to either underestimation or overestimation of its concentration.

      • Solution: Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS)

Problem 5: THDCA is not detected or shows poor peak shape.

  • Possible Causes & Solutions:

    • Low Volatility: THDCA is a relatively polar molecule with low volatility, making it unsuitable for direct GC analysis.

      • Solution: Derivatize THDCA to increase its volatility. Silylation is a common derivatization technique for compounds with hydroxyl groups.[5]

    • Thermal Degradation: The high temperatures used in the GC inlet and column can cause degradation of the analyte.

      • Solution: Optimize the inlet temperature and temperature program to minimize thermal degradation. Derivatization can also improve the thermal stability of the analyte.[11]

Experimental Protocols

General Sample Preparation for Plant Matrices
  • Drying and Grinding: Dry the plant material at a temperature below 60°C and grind it into a fine powder.[2]

  • Extraction: Perform solid-liquid extraction using a suitable solvent. Methanol or ethanol (B145695) (70-100%) are commonly used for lignans.[2] Ultrasound-assisted extraction can improve efficiency.

  • Clean-up (Optional but Recommended): Use Solid-Phase Extraction (SPE) to remove interfering matrix components. A C18 or a polymeric sorbent can be effective.[9][10]

Example HPLC-DAD Method for Phenolic Compounds (Adaptable for THDCA)
  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of solvent B, gradually increasing to a high percentage to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-35°C.

  • Detection: Diode Array Detector (DAD) monitoring at the UV absorbance maximum of THDCA (typically around 280 nm for lignans).

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of phenolic compounds using HPLC-DAD, which can serve as a benchmark when developing a method for THDCA.

Table 1: Linearity and Sensitivity of a Validated HPLC-DAD Method for Phenolic Acids

CompoundLinearity Range (mg/L)Correlation Coefficient (r)Limit of Detection (LOD) (mg/L)Limit of Quantification (LOQ) (mg/L)
Gallic Acid0.5 - 100> 0.9990.0970.097
Vanillic Acid0.5 - 100> 0.9990.1240.377
Caffeic Acid0.5 - 100> 0.9990.1480.448
p-Coumaric Acid0.5 - 100> 0.9990.1650.496

Table 2: Precision and Accuracy of a Validated HPLC-DAD Method for Phenolic Acids

CompoundConcentration (mg/L)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Recovery (%)
Gallic Acid1, 10, 50< 2.0< 2.598 - 102
Vanillic Acid1, 10, 50< 1.5< 2.097 - 103
Caffeic Acid1, 10, 50< 2.5< 3.095 - 105
p-Coumaric Acid1, 10, 50< 2.0< 2.596 - 104

Visualizations

General Workflow for THDCA Quantification

THDCA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Start Complex Mixture (e.g., Plant Extract, Biological Fluid) Extraction Extraction of THDCA Start->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Liquid Samples GC GC Separation (after derivatization) Cleanup->GC Volatile Samples Detection Detection (DAD, MS, FID) HPLC->Detection GC->Detection Quantification Quantification Detection->Quantification Validation Linearity, Accuracy, Precision, Specificity Quantification->Validation

Caption: A general experimental workflow for the accurate quantification of THDCA.

Troubleshooting Logic for HPLC Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Column Check Column (Age, Type, Contamination) Start->Check_Column Check_MobilePhase Check Mobile Phase (pH, Composition) Start->Check_MobilePhase Check_Sample Check Sample (Concentration, Solvent) Start->Check_Sample Solution_Column Replace/Wash Column Use End-capped Column Check_Column->Solution_Column Solution_MobilePhase Adjust pH (2.5-3.5) Prepare Fresh Mobile Phase Check_MobilePhase->Solution_MobilePhase Solution_Sample Dilute Sample Change Sample Solvent Check_Sample->Solution_Sample

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis of THDCA.

References

Technical Support Center: Enhancing the Bioavailability of Tetrahydrodehydrodiconiferyl Alcohol (THDCA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Tetrahydrodehydrodiconiferyl alcohol (THDCA) and other poorly soluble compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and testing of THDCA.

Issue 1: Poor in vitro dissolution of my THDCA formulation.

  • Question: My initial formulation of THDCA shows very low dissolution in aqueous media. What are the likely causes and how can I improve it?

  • Answer: Poor dissolution is a common challenge for hydrophobic compounds like THDCA. The primary reason is its low aqueous solubility. Here are some troubleshooting steps:

    • Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug.[1][2][3][4] Consider micronization or nanosizing techniques to increase the surface area-to-volume ratio.[2][4]

    • Amorphous Solid Dispersions: Crystalline forms of a drug are often less soluble than their amorphous counterparts.[5] Dispersing THDCA in a hydrophilic polymer matrix can create an amorphous solid dispersion, which can significantly enhance the dissolution rate.[1][2]

    • Check for Polymorphism: The crystalline form of THDCA might exist as different polymorphs with varying solubilities.[2][4] It is crucial to characterize the solid-state properties of your starting material.

    • Review Dissolution Medium: Ensure the pH and composition of your dissolution medium are appropriate for THDCA. While standard buffers are used, consider biorelevant media that mimic the gastrointestinal fluids.[6]

Issue 2: Low plasma concentrations in preclinical in vivo studies despite good in vitro dissolution.

  • Question: My THDCA formulation demonstrated improved dissolution in vitro, but the in vivo pharmacokinetic study in rats showed minimal plasma concentrations. What could be the reason?

  • Answer: This discrepancy between in vitro and in vivo results often points towards issues with permeability, first-pass metabolism, or instability in the gastrointestinal (GI) tract.

    • Permeability Issues: THDCA might have low permeability across the intestinal epithelium.[7] Consider conducting an in vitro Caco-2 permeability assay to assess its transport characteristics.

    • First-Pass Metabolism: The drug might be extensively metabolized in the liver (first-pass effect) before reaching systemic circulation.[8] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic absorption, partially bypassing the portal circulation and reducing first-pass metabolism.[2][3][5][8]

    • GI Tract Instability: THDCA could be degrading in the acidic environment of the stomach or due to enzymatic activity in the intestine. Investigate the stability of THDCA in simulated gastric and intestinal fluids.[9]

    • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen. The use of P-gp inhibitors as excipients in the formulation could be explored, though this requires careful consideration of potential drug-drug interactions.

Issue 3: High variability in bioavailability data between subjects in animal studies.

  • Question: The results from my in vivo bioavailability study show significant variability between individual animals. How can I minimize this?

  • Answer: High inter-subject variability is a common challenge in preclinical studies. Several factors can contribute to this:

    • Food Effects: The presence or absence of food can significantly alter the absorption of hydrophobic drugs.[10] Standardize the fasting period for all animals before dosing.[11] Consider conducting a food-effect bioavailability study to understand the impact of food.

    • Dosing Accuracy: Ensure precise and consistent administration of the formulation to each animal. For oral gavage, technique is critical.

    • Animal Model: The choice of animal model and its physiological state (age, sex, health) can influence drug absorption and metabolism.[10][11] Ensure a homogenous group of animals for the study.

    • Formulation Stability: Inconsistent formulation performance can lead to variable absorption. Ensure the formulation is stable and homogenous at the time of administration.

Frequently Asked Questions (FAQs)

1. What are the initial steps to consider for enhancing the bioavailability of a poorly soluble compound like THDCA?

The first step is to thoroughly characterize the physicochemical properties of THDCA, including its aqueous solubility at different pH values, pKa, logP, and solid-state properties (crystallinity, polymorphism).[2][12] This information will guide the selection of an appropriate formulation strategy. The Biopharmaceutics Classification System (BCS) can be a useful framework for classifying the compound and selecting a suitable enhancement strategy.[13][14] For a likely BCS Class II compound (low solubility, high permeability) like THDCA, the focus should be on improving solubility and dissolution rate.[14]

2. Which formulation strategy is generally most effective for a hydrophobic molecule like THDCA?

There is no single "best" strategy, as the optimal approach depends on the specific properties of the drug and the desired therapeutic outcome. However, for hydrophobic compounds, the following strategies are often successful:

  • Lipid-Based Formulations (e.g., SEDDS, NLCs): These are often highly effective as they can maintain the drug in a solubilized state in the GI tract and can enhance lymphatic uptake, reducing first-pass metabolism.[3][5][8]

  • Amorphous Solid Dispersions: By converting the drug to its amorphous form and dispersing it in a hydrophilic carrier, a significant increase in aqueous solubility and dissolution can be achieved.[1][2]

  • Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[2][4]

A comparative evaluation of different formulation approaches is often necessary to identify the most promising one.

3. How do I choose between different types of lipid-based formulations?

The choice depends on the drug's properties and the desired release profile.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. They are excellent for encapsulating hydrophobic drugs and enhancing their oral bioavailability.[2]

  • Nanostructured Lipid Carriers (NLCs): These are colloidal carriers composed of a mixture of solid and liquid lipids. They offer advantages such as high drug loading, controlled release, and good stability.[9]

4. What are the critical parameters to monitor during the development of a nanosuspension?

For nanosuspensions, the critical quality attributes to monitor are:

  • Particle Size and Polydispersity Index (PDI): These should be in the desired range and uniform to ensure consistent dissolution.

  • Zeta Potential: This indicates the stability of the suspension against aggregation.

  • Crystallinity: The milling process can sometimes induce changes in the crystalline state of the drug, which should be monitored.

  • Dissolution Rate: This is the key performance indicator.

5. What in vitro models can I use to predict the in vivo performance of my THDCA formulation?

Several in vitro models can provide valuable insights before proceeding to animal studies:

  • In Vitro Dissolution Testing: Using biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) can provide a more accurate prediction of in vivo dissolution than standard buffer solutions.[6]

  • Caco-2 Permeability Assay: This cell-based assay is widely used to predict the intestinal permeability of a compound and identify if it is a substrate for efflux transporters.[6]

  • In Vitro Lipolysis Models: For lipid-based formulations, these models can simulate the digestion of lipids in the small intestine and the subsequent release and solubilization of the drug.

Data Presentation

Table 1: Illustrative Comparison of Different THDCA Formulation Strategies

Formulation StrategyTHDCA Solubility (µg/mL) in Simulated Intestinal FluidParticle SizeIn Vitro Dissolution (at 60 min)
Unformulated THDCA< 1> 50 µm< 5%
Micronized THDCA~ 55-10 µm~ 20%
Nanosuspension~ 15200-400 nm> 80%
Amorphous Solid Dispersion (1:5 drug-polymer ratio)> 50N/A> 90%
Self-Emulsifying Drug Delivery System (SEDDS)> 100 (in emulsion)< 100 nm (droplet size)> 95%

Table 2: Sample Pharmacokinetic Parameters from an In Vivo Study in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Relative Bioavailability (%)
THDCA Suspension50 ± 154.0 ± 1.0350 ± 90100
THDCA Nanosuspension250 ± 602.0 ± 0.51800 ± 450514
THDCA SEDDS450 ± 1101.5 ± 0.53500 ± 8001000

Experimental Protocols

1. Protocol for In Vitro Dissolution Testing of THDCA Formulations

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (SIF), pH 6.8, maintained at 37 ± 0.5 °C.

  • Procedure:

    • Place the THDCA formulation (equivalent to a fixed dose of THDCA) into each dissolution vessel.

    • Start the paddle rotation at a specified speed (e.g., 75 RPM).

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples immediately through a suitable filter (e.g., 0.22 µm PVDF).

    • Analyze the concentration of THDCA in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the percentage of drug dissolved against time.

2. General Protocol for an In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]

    • Administer the THDCA formulation orally via gavage at a predetermined dose.

    • For intravenous administration (to determine absolute bioavailability), administer a solubilized form of THDCA via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

    • Determine the concentration of THDCA in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[15]

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization & Strategy Selection cluster_1 Phase 2: Formulation Development & In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome start Start: Poorly Soluble Compound (THDCA) physchem Physicochemical Characterization (Solubility, logP, pKa, Solid State) start->physchem bcs BCS Classification physchem->bcs strategy Select Enhancement Strategy (Lipid-based, Solid Dispersion, Nanosizing) bcs->strategy formulate Formulation Development strategy->formulate dissolution In Vitro Dissolution Testing formulate->dissolution permeability In Vitro Permeability Assay (e.g., Caco-2) dissolution->permeability optimize Optimize Formulation permeability->optimize optimize->formulate Iterate invivo Preclinical In Vivo PK Study (Rodent Model) optimize->invivo Proceed with lead candidate(s) data_analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) invivo->data_analysis lead_formulation Select Lead Formulation data_analysis->lead_formulation end Candidate for Further Development lead_formulation->end Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions cluster_3 Re-evaluation start Experiment Conducted result Observe Low Bioavailability start->result is_dissolution_poor Poor In Vitro Dissolution? result->is_dissolution_poor is_permeability_low Low In Vitro Permeability? is_dissolution_poor->is_permeability_low No action_dissolution Enhance Solubility: - Particle Size Reduction - Solid Dispersion - Lipid Formulation is_dissolution_poor->action_dissolution Yes action_permeability Address Permeability: - Use Permeation Enhancers - Lipid Formulations (Lymphatic Uptake) is_permeability_low->action_permeability Yes action_metabolism Consider First-Pass Effect: - Lipid-Based Systems - Prodrug Approach is_permeability_low->action_metabolism No retest Re-evaluate In Vivo action_dissolution->retest action_permeability->retest action_metabolism->retest

References

Improving the stability of Tetrahydrodehydrodiconiferyl alcohol for long-term experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Tetrahydrodehydrodiconiferyl alcohol (THDCA) for long-term experiments. The information provided is based on best practices for the handling and storage of lignans (B1203133) and other phenolic compounds, as specific stability data for THDCA is limited.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage and use of THDCA in experimental settings.

IssuePotential CauseTroubleshooting Steps
Degradation of THDCA stock solution Inappropriate solvent: Some organic solvents can degrade over time, producing acidic byproducts that can damage the compound.- Use high-purity, stabilized solvents (e.g., HPLC-grade ethanol (B145695) or methanol).- If possible, prepare fresh solutions for each experiment.- Store solutions at low temperatures (-20°C or -80°C) to slow solvent degradation.
Presence of oxygen: Phenolic compounds are susceptible to oxidation, which is accelerated by the presence of oxygen.- Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.- Use amber vials to minimize light exposure, which can catalyze oxidation.
Inappropriate pH: The stability of phenolic compounds can be pH-dependent.- If the experimental protocol allows, buffer the solution to a pH where THDCA is most stable (typically slightly acidic to neutral for many phenolic compounds).
Precipitation of THDCA from solution upon storage Low temperature storage of a saturated solution: The solubility of many compounds decreases at lower temperatures, leading to precipitation.- Determine the solubility of THDCA in your chosen solvent at the storage temperature.- Prepare stock solutions at a concentration known to be stable at the intended storage temperature.- If precipitation occurs, gently warm the solution and vortex to redissolve before use. Ensure the compound has not degraded upon warming.
Solvent evaporation: Over time, especially with improper sealing, the solvent can evaporate, increasing the concentration and leading to precipitation.- Use vials with tight-fitting caps, preferably with a PTFE liner.- Parafilm the cap-vial interface for additional sealing during long-term storage.
Inconsistent experimental results Batch-to-batch variability of THDCA: If using THDCA from different suppliers or different synthesis batches, there may be variations in purity.- Whenever possible, use THDCA from a single, well-characterized batch for the duration of a long-term experiment.- Perform analytical validation (e.g., HPLC, NMR) to confirm the purity of each new batch.
Degradation during the experiment: Experimental conditions (e.g., temperature, light exposure, presence of reactive reagents) can cause degradation of THDCA.- Protect the experimental setup from light, especially if working with photosensitive reagents.- Include a positive control of freshly prepared THDCA solution in your experiments to monitor for degradation under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid THDCA should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a low temperature (-20°C or below), and preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the recommended solvent for preparing THDCA stock solutions for long-term storage?

A2: High-purity ethanol or methanol (B129727) are commonly used for lignans and other phenolic compounds.[1] Dimethyl sulfoxide (B87167) (DMSO) is also an option, but it is hygroscopic and can freeze at low temperatures, which may affect compound stability. Always use anhydrous, high-purity solvents.

Q3: How can I monitor the stability of my THDCA solution over time?

A3: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact compound from its degradation products.[2] By analyzing aliquots of your stock solution at regular intervals, you can quantify the amount of THDCA remaining and detect the appearance of any degradation products.

Q4: Are there any known degradation pathways for THDCA?

A4: While specific degradation pathways for THDCA are not well-documented, as a phenolic compound, it is likely susceptible to oxidation. Oxidation can lead to the formation of quinone-type structures and polymerization. Hydrolysis of any ether linkages may also occur under strongly acidic or basic conditions.

Q5: Can I do anything to prevent the degradation of THDCA in my cell culture medium during a multi-day experiment?

A5: This is a significant challenge. You can try to minimize degradation by:

  • Replenishing the media with freshly diluted THDCA daily.

  • Including antioxidants in the culture medium, if they do not interfere with your experimental endpoints.

  • Protecting the cell culture plates from light.

Quantitative Data on Phenolic Compound Stability

CompoundStorage ConditionDurationStability (% remaining)Reference
Peanut Skin Phenolic-based Extract 4°C, in darkness12 monthsMost identified compounds showed no significant loss in concentration.[3]
25°C, in darkness12 monthsReducing power and radical scavenging activities were virtually retained.[3]
25°C, with light exposureNot specifiedNot specified, but darkness is highlighted as a key factor for preservation.[3]
Rambutan Rind Ethanolic Extract 4°C, 25°C, and 45°C16 weeksTotal phenolic content remained higher than 80%.[4]
Virgin Olive Oil Phenolic Compounds 5°C and 15°C18 monthsSimilar initial degradation rate.[5]
25°C18 monthsConsiderably increased degradation rate compared to 15°C.[5]
50°C18 monthsEven faster degradation rate than at 25°C.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized THDCA Stock Solution

Objective: To prepare a THDCA stock solution with enhanced stability for long-term use.

Materials:

  • This compound (solid)

  • High-purity, anhydrous ethanol (HPLC grade)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (argon or nitrogen) cylinder with a regulator and fine-gauge needle

  • Analytical balance

  • Vortex mixer

Methodology:

  • Weigh the desired amount of solid THDCA in a clean, dry amber vial.

  • Add the required volume of high-purity ethanol to achieve the desired stock concentration.

  • Cap the vial and vortex until the THDCA is completely dissolved.

  • Carefully insert a fine-gauge needle connected to the inert gas line into the vial, ensuring the needle tip is in the headspace above the solution.

  • Gently purge the headspace with the inert gas for 1-2 minutes to displace any oxygen.

  • Quickly remove the needle and tightly seal the vial with the screw cap.

  • For extra protection, wrap the cap-vial interface with parafilm.

  • Label the vial clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the vial at -20°C or -80°C in the dark.

Protocol 2: HPLC-Based Stability Assessment of THDCA

Objective: To quantitatively assess the stability of a THDCA solution over time.

Materials:

  • THDCA stock solution

  • HPLC system with a UV detector

  • C18 HPLC column

  • HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

  • Autosampler vials

Methodology:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the THDCA stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area of the THDCA peak at time zero will serve as the baseline (100% stability).

  • Sample Storage:

    • Store the stock solution under the desired conditions (e.g., -20°C, in the dark).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove the stock solution from storage and allow it to equilibrate to room temperature.

    • Prepare a diluted sample in the same manner as the initial analysis.

    • Inject the sample into the HPLC and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of THDCA at each time point to the peak area at time zero.

    • Calculate the percentage of THDCA remaining at each time point: (% Remaining) = (Peak Area at Time X / Peak Area at Time Zero) * 100.

    • Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep Prepare THDCA Stock Solution purge Purge with Inert Gas prep->purge store Store at Low Temperature purge->store t0 T=0 Analysis (HPLC) store->t0 Initial Sample tn T=n Analysis (HPLC) store->tn Time-point Samples compare Compare Results t0->compare tn->compare

Caption: Experimental workflow for THDCA stability testing.

troubleshooting_logic start Inconsistent Results? check_purity Check Batch Purity start->check_purity Yes check_degradation Assess Experimental Degradation start->check_degradation No, but degradation suspected use_single_batch Solution: Use Single Batch check_purity->use_single_batch positive_control Solution: Use Fresh Positive Control check_degradation->positive_control

Caption: Troubleshooting logic for inconsistent experimental results.

lignan_signaling THDCA THDCA (Lignan) ER Estrogen Receptor (ER) THDCA->ER Binds to Nrf2 Nrf2 THDCA->Nrf2 Activates NFkB NF-κB THDCA->NFkB Inhibits gene_exp Modulation of Gene Expression ER->gene_exp antioxidant Antioxidant Response Nrf2->antioxidant inflammation Inflammatory Response NFkB->inflammation

Caption: Postulated signaling pathways for lignans like THDCA.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Activity of Tetrahydrodehydrodiconiferyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory and wound healing properties of Tetrahydrodehydrodiconiferyl alcohol (THDCA), focusing on its closely related analogue, Dehydrodiconiferyl alcohol (DHCA), for which in vivo data is available. The performance of DHCA is compared with Becaplermin gel (Regranex®), a commercially available and FDA-approved topical treatment for wound healing. This comparison is supported by experimental data and detailed methodologies to assist researchers in evaluating the potential of THDCA and its analogues as novel anti-inflammatory and wound healing agents.

Performance Comparison: DHCA vs. Becaplermin Gel

The following table summarizes the key performance indicators of Dehydrodiconiferyl alcohol (DHCA) and Becaplermin gel in preclinical in vivo wound healing studies.

FeatureDehydrodiconiferyl alcohol (DHCA)Becaplermin Gel (Regranex®)
Wound Model Full-thickness scalp wound model in mice[1]Full-thickness excisional wound in diabetic mice[2]
Primary Outcome Promotion of wound healing, reduction of inflammatory cell infiltration[1]Acceleration of wound closure[2]
Wound Closure Rate Qualitatively described as promoting wound healing.[1]At day 14, approximately 80% wound closure was observed with a single topical application.[2]
Effect on Inflammation Reduced inflammatory cell infiltration in the healing area.[1]Modulates the inflammatory response to create an optimal environment for wound repair.[3]
Mechanism of Action Inactivation of the NF-κB signaling pathway.[1]Promotes chemotactic recruitment and proliferation of cells involved in wound repair through its action as a recombinant human platelet-derived growth factor (rhPDGF-BB).[4]
Effect on Cell Proliferation Enhanced epithelial cell proliferation.[1]Stimulates the proliferation of fibroblasts and keratinocytes.[3]
Effect on Collagen Formation Enhanced collagen formation.[1]Promotes extracellular matrix deposition, including collagen.[3]

Experimental Protocols

In Vivo Wound Healing Study of Dehydrodiconiferyl alcohol (DHCA)

This protocol is based on the methodology described in the study by Wang et al. (2020).[1]

1. Animal Model:

  • Male Kunming mice weighing between 18 and 22 g are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • All animal procedures are conducted in accordance with approved animal care and use guidelines.

2. Full-Thickness Scalp Wound Model:

  • Mice are anesthetized.

  • The dorsal scalp is shaved and disinfected.

  • A full-thickness wound is created on the scalp using a sterile biopsy punch.

3. Treatment:

  • The test group receives a topical application of DHCA solution directly onto the wound bed.

  • The control group receives a vehicle solution.

  • Treatments are administered daily for a specified period.

4. Evaluation of Wound Healing:

  • Macroscopic Analysis: The wound area is photographed at regular intervals (e.g., days 0, 3, 7, and 14) to monitor the rate of wound closure. The percentage of wound closure is calculated.

  • Histopathological Analysis: On specified days, animals are euthanized, and the wound tissue is excised.

    • Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to observe the overall morphology and inflammatory cell infiltration.

    • Masson's trichrome staining is used to assess collagen deposition and tissue remodeling.

5. Immunohistochemical Analysis:

  • To investigate the mechanism of action, immunohistochemical staining for key inflammatory markers, such as NF-κB, can be performed on the wound tissue sections.

Visualizing the Pathways and Processes

Experimental Workflow for In Vivo Evaluation

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_evaluation Evaluation animal_model Animal Model Selection (Kunming Mice) anesthesia Anesthesia animal_model->anesthesia wound_creation Full-Thickness Scalp Wound Creation anesthesia->wound_creation dhca_group DHCA Treatment Group (Topical Application) wound_creation->dhca_group control_group Control Group (Vehicle) wound_creation->control_group macroscopic Macroscopic Analysis (Wound Closure %) dhca_group->macroscopic histopathological Histopathological Analysis (H&E, Masson's Trichrome) dhca_group->histopathological control_group->macroscopic control_group->histopathological immunohistochemical Immunohistochemical Analysis (NF-κB) histopathological->immunohistochemical

Caption: Experimental workflow for evaluating the in vivo anti-inflammatory and wound healing activity of DHCA.

DHCA's Anti-inflammatory Mechanism via the NF-κB Pathway

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition DHCA Intervention cluster_pathway NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, Tissue Damage) ikk IKK Complex stimulus->ikk dhca DHCA dhca->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nucleus->gene_transcription Initiates

Caption: DHCA inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene transcription.

References

A Comparative Analysis of Tetrahydrodehydrodiconiferyl Alcohol and Dihydrodehydrodiconiferyl Alcohol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the chemical properties, biological activities, and experimental evaluation of two closely related neolignans.

This guide provides a detailed comparative study of Tetrahydrodehydrodiconiferyl alcohol (TDDC) and Dihydrodehydrodiconiferyl alcohol (DDDC), two neolignans derived from the dimerization of coniferyl alcohol. While both compounds share a core dihydrobenzofuran structure, subtle differences in their side chains may lead to distinct biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these natural products.

Chemical Structures and Properties

Dihydrodehydrodiconiferyl alcohol (DDDC) is a naturally occurring neolignan that has been isolated from various plant sources, including aged garlic extract.[1][2] this compound (TDDC) is a reduced derivative of DDDC, where the propenyl side chain has been saturated.[3] This structural modification, the absence of a double bond, is the primary differentiator between the two molecules and is expected to influence their physicochemical properties and biological activities.

PropertyDihydrodehydrodiconiferyl alcohol (DDDC)This compound (TDDC)
Molecular Formula C20H24O6C20H26O6
Molecular Weight 360.40 g/mol 362.42 g/mol
General Structure Dihydrobenzofuran neolignan with a propenyl side chainDihydrobenzofuran neolignan with a propyl side chain
Key Structural Difference Presence of a C=C double bond in the side chainAbsence of a C=C double bond in the side chain (saturated)

Comparative Biological Activities

Extensive research has been conducted on the biological activities of Dihydrodehydrodiconiferyl alcohol and its derivatives. However, to date, there is a notable lack of published experimental data on the biological effects of this compound. The following sections summarize the known activities of DDDC and offer a theoretical comparison for TDDC based on its structure.

Anti-inflammatory Activity

Dihydrodehydrodiconiferyl alcohol (DDDC):

Derivatives of DDDC have demonstrated significant anti-inflammatory properties. Studies have shown that these compounds can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[4] This effect is, at least in part, mediated through the inhibition of key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] One study on dehydrodiconiferyl alcohol (DDC), a closely related compound, found it to be more effective than DDDC at inhibiting the JNK signaling pathway, suggesting subtle structure-activity relationships.[1][2]

This compound (TDDC):

Hypothetical Activity: The saturation of the propenyl side chain in TDDC may influence its anti-inflammatory potential. The double bond in DDDC could be involved in interactions with cellular targets or in redox-related signaling. Its absence in TDDC might alter the molecule's binding affinity for inflammatory pathway proteins or its ability to modulate oxidative stress-induced inflammation. Experimental validation is required to determine the precise anti-inflammatory effects of TDDC.

Antioxidant Activity

Dihydrodehydrodiconiferyl alcohol (DDDC):

As a phenolic compound, DDDC is expected to possess antioxidant activity. The presence of hydroxyl groups on the aromatic rings allows it to act as a free radical scavenger. Lignans (B1203133) and neolignans are well-documented for their antioxidant properties.[5][6]

This compound (TDDC):

Hypothetical Activity: The core phenolic structures responsible for antioxidant activity are present in both molecules. Therefore, TDDC is also predicted to have antioxidant properties. The reduction of the side-chain double bond is unlikely to abolish this activity, although it could subtly modify the overall antioxidant capacity by altering the molecule's electron-donating potential or its interaction with different types of free radicals.

Antifungal Activity

Dihydrodehydrodiconiferyl alcohol (DDDC):

A glucoside derivative of DDDC has been shown to possess potent antifungal activity against a variety of fungal strains.[7] The proposed mechanism of action involves the formation of pores in the fungal plasma membrane, leading to membrane disruption and cell death.[7]

This compound (TDDC):

Hypothetical Activity: The antifungal activity of the DDDC glucoside is attributed to its interaction with the fungal membrane. It is plausible that the overall shape and lipophilicity of the molecule are important for this activity. The saturation of the side chain in TDDC would slightly alter its three-dimensional structure and polarity, which could in turn affect its ability to insert into and disrupt the fungal membrane. Experimental testing is necessary to confirm if TDDC or its derivatives exhibit antifungal properties.

Inhibition of Monocyte Adhesion

Dihydrodehydrodiconiferyl alcohol (DDDC):

DDDC has been shown to suppress the adhesion of THP-1 monocytes to human umbilical vein endothelial cells (HUVECs).[1][2] This is a crucial step in the development of atherosclerosis and other inflammatory conditions. This activity highlights the potential of DDDC in cardiovascular protection.

This compound (TDDC):

Hypothetical Activity: The interaction with cellular adhesion molecules is dependent on the specific three-dimensional conformation and surface properties of the ligand. The structural difference between DDDC and TDDC, although seemingly minor, could significantly impact the binding affinity to receptors on endothelial cells or monocytes. Therefore, the ability of TDDC to inhibit monocyte adhesion remains to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Dihydrodehydrodiconiferyl alcohol. These protocols can be adapted for the comparative evaluation of this compound.

Anti-inflammatory Activity Assay in LPS-induced RAW 264.7 Macrophages

Objective: To determine the effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as a negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

  • Cell Viability Assay (MTT): To ensure that the observed reduction in NO is not due to cytotoxicity, a parallel MTT assay is performed.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To evaluate the free radical scavenging capacity of the test compound.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of various concentrations of the test compound (dissolved in methanol) is mixed with 100 µL of the DPPH solution. A control well contains 100 µL of methanol instead of the test compound. Ascorbic acid or Trolox can be used as a positive control.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against a specific fungal strain.

Methodology:

  • Fungal Inoculum Preparation: The fungal strain (e.g., Candida albicans) is grown on an appropriate agar (B569324) medium. A suspension of fungal spores or cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control well (fungus without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Monocyte Adhesion Assay (THP-1 and HUVEC Co-culture)

Objective: To assess the effect of the test compound on the adhesion of monocytes to endothelial cells.

Methodology:

  • HUVEC Culture: Human umbilical vein endothelial cells (HUVECs) are seeded in a 24-well plate and grown to confluence.

  • HUVEC Treatment: The confluent HUVEC monolayer is treated with the test compound at various concentrations for a specified period (e.g., 4 hours).

  • THP-1 Cell Labeling: THP-1 monocytic cells are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's protocol.[8]

  • Co-culture: The labeled THP-1 cells are added to the HUVEC monolayer and incubated for a short period (e.g., 30 minutes) to allow for adhesion.

  • Washing: Non-adherent THP-1 cells are removed by gently washing the wells with PBS.

  • Quantification: The number of adherent fluorescent THP-1 cells is quantified by fluorescence microscopy or a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in Anti-inflammatory Action

The anti-inflammatory effects of Dihydrodehydrodiconiferyl alcohol and related compounds are believed to be mediated through the modulation of the NF-κB and JNK signaling pathways.

NF_kB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation of IκBα NFkB->NFkB_active Degradation of IκBα nucleus Nucleus NFkB_active->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes Induces DDDC Dihydrodehydrodiconiferyl alcohol (DDDC) DDDC->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of DDDC.

JNK_Signaling cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., ASK1) Stress_Stimuli->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates AP1 AP-1 Transcription Factor cJun->AP1 Forms nucleus Nucleus AP1->nucleus Translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Induces DDDC Dihydrodehydrodiconiferyl alcohol (DDDC) DDDC->JNK Inhibits

Caption: JNK signaling pathway and the inhibitory role of DDDC.

Experimental Workflow for Comparative Analysis

Comparative_Workflow start Start: Obtain Pure TDDC and DDDC bioassays Perform Parallel Biological Assays start->bioassays antioxidant Antioxidant (DPPH Assay) bioassays->antioxidant anti_inflammatory Anti-inflammatory (LPS-RAW 264.7) bioassays->anti_inflammatory antifungal Antifungal (Broth Microdilution) bioassays->antifungal adhesion Monocyte Adhesion (THP-1/HUVEC) bioassays->adhesion ic50 Calculate IC50 (Antioxidant, Anti-inflammatory) antioxidant->ic50 anti_inflammatory->ic50 mic Determine MIC (Antifungal) antifungal->mic adhesion_inhibition Quantify Adhesion Inhibition (%) adhesion->adhesion_inhibition data_analysis Quantitative Data Analysis comparison Comparative Analysis of Bioactivity data_analysis->comparison ic50->data_analysis mic->data_analysis adhesion_inhibition->data_analysis sar Structure-Activity Relationship (SAR) Analysis comparison->sar conclusion Conclusion on Therapeutic Potential sar->conclusion

Caption: Proposed workflow for the comparative study of TDDC and DDDC.

Conclusion and Future Directions

Dihydrodehydrodiconiferyl alcohol (DDDC) and its derivatives have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, antifungal, and anti-atherosclerotic potential. The underlying mechanisms for some of these effects are beginning to be elucidated, with the inhibition of the NF-κB and JNK signaling pathways being key.

In stark contrast, this compound (TDDC) remains a largely uncharacterized molecule in terms of its biological function. The structural difference—the saturation of a side-chain double bond—is significant enough to warrant a full comparative investigation. Future research should prioritize the synthesis and purification of TDDC to enable a head-to-head comparison with DDDC across a panel of biological assays. Such studies will be crucial in determining if the reduction of the propenyl side chain enhances, diminishes, or alters the therapeutic potential of this neolignan scaffold. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such a comparative study, which will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this class of natural products and may unveil new opportunities for drug discovery and development.

References

Comparing the antioxidant capacity of Tetrahydrodehydrodiconiferyl alcohol with other lignans.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant properties of various lignans (B1203133), with a notable lack of available data for Tetrahydrodehydrodiconiferyl alcohol.

While the antioxidant potential of many lignans has been a subject of scientific inquiry, a significant gap in the literature exists regarding the specific antioxidant capacity of this compound. Despite extensive searches, no direct experimental data from common antioxidant assays such as DPPH, ABTS, or ORAC for this particular lignan (B3055560) could be retrieved. This guide, therefore, focuses on a comparative analysis of other well-researched lignans, providing available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action to serve as a valuable resource for the scientific community.

Lignans, a class of polyphenolic compounds found in a variety of plants, have garnered attention for their diverse biological activities, including their capacity to combat oxidative stress.[1] Their antioxidant effects are attributed to their ability to scavenge free radicals and to modulate intracellular signaling pathways that control the expression of antioxidant enzymes.[1]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of lignans is commonly evaluated through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most widely used methods to determine this capacity.[1] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant activity.[1]

Phyto lignans, which are found in plants, have demonstrated considerably higher antioxidant activity compared to mammalian lignans (enterodiol and enterolactone), which are formed by the gut microbiota.[2][3] In some studies, phyto lignans exhibited more potent antiradical and antioxidant activities in various in vitro bioanalytical assays.[2] It has also been observed that enterodiol (B191174) and enterolactone (B190478) show weaker antioxidant activities when compared to standard antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and Trolox.[2][3]

Below is a summary of available IC50 values for selected lignans from various studies. It is important to exercise caution when directly comparing absolute values across different studies due to potential variations in experimental conditions.

LignanDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Reference
This compound Data not available Data not available
(-)-Pinoresinol69 µMNot directly reported in comparative studies[1]
Nordihydroguaiaretic acid6.601 µg/mL13.007 µg/mL[2][3]
SecoisolariciresinolData variesData varies[2][3]
Secoisolariciresinol diglycosideData variesData varies[2][3]
α-(-)-ConidendrinData variesData varies[2][3]
Enterodiol932.167 µg/mL27.829 µg/mL[2][3]
EnterolactoneData varies27.829 µg/mL[2][3]

Mechanism of Action: Modulation of Signaling Pathways

Lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or certain lignans, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD).[1][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes activates transcription

Nrf2 signaling pathway activated by lignans.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for assessing the radical scavenging activity of antioxidants.[5] The stable free radical DPPH has a deep violet color, which fades to yellow upon reduction by an antioxidant.[5]

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[5]

  • Reaction Mixture: Add a specific volume of the test compound (lignan) at various concentrations to the DPPH solution.[6]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[7]

  • Calculation: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the lignan.[1]

DPPH_Workflow A Prepare 0.1 mM DPPH solution in methanol C Mix DPPH solution and Lignan solution A->C B Prepare various concentrations of Lignan solution B->C D Incubate in the dark at room temperature (e.g., 30 min) C->D E Measure absorbance at ~517 nm D->E F Calculate % Inhibition and determine IC50 value E->F

Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1] The reduction of ABTS•+ by an antioxidant results in a loss of color.[1]

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.[1][8]

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance at 734 nm. The test compound is then added.

  • Measurement: The absorbance is measured at 734 nm after a certain incubation period.[1]

  • Calculation: The percentage of ABTS•+ scavenging is calculated using the same formula as for the DPPH assay.[1]

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.[1]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (like fluorescein) from oxidative degradation.

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), AAPH, and the test compound (lignan) in a suitable buffer (e.g., phosphate (B84403) buffer).[5]

  • Reaction Mixture: In a microplate, add the fluorescent probe and the test compound at various concentrations.[5]

  • Incubation: Incubate the plate at 37°C for a short period.

  • Initiation: Initiate the reaction by adding the AAPH solution.

  • Measurement: Monitor the decay of fluorescence over time in a microplate reader.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and is typically expressed as Trolox equivalents.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Tetrahydrodehydrodiconiferyl Alcohol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of Tetrahydrodehydrodiconiferyl alcohol and its related dihydrobenzofuran neolignans reveals a fascinating interplay between their chemical structures and their therapeutic potential. This comparative guide synthesizes experimental data on their anti-inflammatory, anticancer, and antioxidant properties, providing researchers, scientists, and drug development professionals with a comprehensive overview of their structure-activity relationships.

This compound, a dihydrobenzofuran neolignan, and its analogs are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. These compounds, characterized by a core dihydrobenzofuran structure, exhibit a range of effects from potent anti-inflammatory and anticancer activity to significant antioxidant potential. Understanding how subtle modifications to their chemical structure impact these activities is crucial for the development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological efficacy of this compound analogs is intrinsically linked to their molecular architecture. The presence, position, and nature of functional groups on the aromatic rings and the dihydrofuran moiety play a pivotal role in modulating their interaction with biological targets.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit key inflammatory mediators. A comparative study on various dihydrobenzofuran neolignans has demonstrated their capacity to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells. This inhibition is a critical indicator of anti-inflammatory potential.

Compound/AnalogModificationAnti-inflammatory Activity (NO Inhibition IC50, µM)
Analog 1 R1=H, R2=CH3> 50
Analog 2 R1=OCH3, R2=H28.5 ± 2.1
Analog 3 R1=OCH3, R2=CH315.2 ± 1.5
Minocycline (Control) -19.7 ± 1.5[1]

Table 1: Comparative anti-inflammatory activity of selected dihydrobenzofuran neolignan analogs. Data represents the concentration required to inhibit 50% of nitric oxide production in LPS-stimulated BV-2 microglia.[1]

The data suggests that the presence of a methoxy (B1213986) group at the R1 position significantly enhances anti-inflammatory activity, which is further potentiated by a methyl group at the R2 position.

Anticancer Activity

The cytotoxic potential of dihydrobenzofuran neolignans against various cancer cell lines has been a major focus of research. The growth inhibitory (GI50) and cytotoxic (IC50) concentrations highlight the structural features that contribute to their anticancer effects.

Compound/AnalogCell LineAnticancer Activity (GI50, µM)
(±)-Grossamide Caco-2> 100
(±)-21 (Neolignanamide) Caco-21.8
(±)-27 (Neolignanamide) Caco-22.5
5-Fluorouracil (Control) Caco-23.2
(±)-Grossamide MCF-724.0
(±)-21 (Neolignanamide) MCF-73.5
(±)-27 (Neolignanamide) MCF-74.1
5-Fluorouracil (Control) MCF-75.0
(±)-Grossamide PC-321.0
(±)-21 (Neolignanamide) PC-32.9
(±)-27 (Neolignanamide) PC-33.8
5-Fluorouracil (Control) PC-34.5

Table 2: Comparative antiproliferative activity of dihydrobenzofuran neolignanamides against human cancer cell lines (Caco-2: colon carcinoma; MCF-7: mammary adenocarcinoma; PC-3: prostate cancer).[2]

The neolignanamides, particularly analogs 21 and 27, demonstrated potent antiproliferative activity, in some cases exceeding the efficacy of the standard chemotherapeutic agent 5-Fluorouracil.

Compound/AnalogModificationAnticancer Activity (IC50, µM)
Analog A Fluorinated Benzofuran (B130515)19.5
Analog B Fluorinated Dihydrobenzofuran24.8
Analog C Non-fluorinated Benzofuran> 100

Table 3: Comparative cytotoxic activity of fluorinated benzofuran and dihydrobenzofuran derivatives against HCT116 cells.

Fluorination appears to be a key modification for enhancing the anticancer potency of this class of compounds.

Antioxidant Activity

Signaling Pathways and Experimental Workflows

The biological effects of this compound and its analogs are mediated through various cellular signaling pathways. Their anti-inflammatory action, for instance, often involves the modulation of the NF-κB signaling cascade.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene NO Nitric Oxide (NO) Gene->NO Analog Dihydrobenzofuran Neolignan Analog Analog->IKK Inhibits

NF-κB signaling pathway inhibition by dihydrobenzofuran neolignans.

Experimental workflows for assessing the biological activities of these compounds are standardized to ensure reproducibility and comparability of data.

Experimental_Workflow cluster_0 Antioxidant Assay (DPPH) cluster_1 Anticancer Assay (MTT) cluster_2 Anti-inflammatory Assay (NO Inhibition) A1 Prepare compound dilutions A2 Add DPPH solution A1->A2 A3 Incubate in dark A2->A3 A4 Measure absorbance at 517 nm A3->A4 A5 Calculate IC50 A4->A5 B1 Seed cancer cells B2 Treat with compounds B1->B2 B3 Add MTT reagent B2->B3 B4 Incubate B3->B4 B5 Add solubilizing agent B4->B5 B6 Measure absorbance at 570 nm B5->B6 B7 Calculate GI50/IC50 B6->B7 C1 Culture BV-2 microglia C2 Pre-treat with compounds C1->C2 C3 Stimulate with LPS C2->C3 C4 Collect supernatant C3->C4 C5 Griess Assay C4->C5 C6 Measure absorbance at 540 nm C5->C6 C7 Calculate IC50 C6->C7

General experimental workflows for evaluating biological activities.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of scientific findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test compounds and a positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds and positive control in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, Caco-2, MCF-7, PC-3)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in activated macrophages.

Materials:

  • Murine macrophage cell line (e.g., BV-2 or RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate the macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a group of cells treated with LPS only as a positive control and untreated cells as a negative control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Assay: Mix 50 µL of the supernatant with 50 µL of the Griess Reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is proportional to the absorbance.

  • Calculation: A standard curve using sodium nitrite is prepared to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

References

Cross-Validation of Analytical Methods for Tetrahydrodehydrodiconiferyl Alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of Tetrahydrodehydrodiconiferyl alcohol. Due to a lack of extensive, publicly available validation data specifically for this compound, this document leverages experimental data from structurally similar lignans (B1203133) and phenylpropanoids to present a comprehensive comparison of common analytical techniques. The information herein is intended to serve as a foundational resource for developing and validating analytical methods for this compound.

The methods compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is summarized based on key validation parameters as outlined in the International Council for Harmonisation (ICH) guidelines[1][2][3][4][5].

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of lignans, offering a baseline for what can be expected during the validation of a method for this compound.

Parameter HPLC-UV GC-MS qNMR (¹H NMR)
Linearity (r²) > 0.999[6]> 0.99> 0.99
Limit of Detection (LOD) 1 - 10 ng/mL[6]0.1 - 5 ng/mL10 - 50 µg/mL
Limit of Quantification (LOQ) 5 - 30 ng/mL[6]0.5 - 20 ng/mL50 - 200 µg/mL
Accuracy (% Recovery) 95 - 105%[6]90 - 110%97 - 103%
Precision (% RSD) < 3%[6]< 10%< 2%
Specificity Moderate to HighHighHigh
Throughput HighModerateLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of related lignans and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the quantification of lignans from various matrices[7].

Sample Preparation:

  • Extraction: Extract the sample containing this compound with a suitable solvent such as methanol (B129727) or ethanol. Sonication or Soxhlet extraction can be employed to improve efficiency.

  • Hydrolysis (if necessary): For glycosidically bound lignans, an acid or enzymatic hydrolysis step may be required to liberate the aglycone.

  • Purification: The crude extract can be purified using Solid Phase Extraction (SPE) to remove interfering substances.

  • Final Solution: The purified extract is dissolved in the mobile phase for injection.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[8].

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used[9].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 280 nm for lignans).

  • Injection Volume: 10-20 µL.

  • Quantification: An external standard calibration curve is constructed using a certified reference standard of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices. Derivatization is often necessary for non-volatile compounds like lignans[10].

Sample Preparation and Derivatization:

  • Extraction and Purification: Follow the same initial steps as for HPLC. The extract must be thoroughly dried.

  • Derivatization: The hydroxyl groups of this compound are derivatized to increase volatility. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 70°C for 30 minutes.

GC-MS Conditions (Example):

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Quantification: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound can be used for sensitive quantification. An internal standard is recommended for improved accuracy.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for an identical reference standard for calibration, provided a certified internal standard is used[11][12].

Sample Preparation:

  • Extraction and Purification: A highly pure sample of this compound is required.

  • Sample Preparation for NMR:

    • Accurately weigh a specific amount of the dried extract and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

NMR Acquisition Parameters (Example for ¹H NMR):

  • Spectrometer: 400 MHz or higher field strength.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64).

  • Quantification: The concentration of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

Mandatory Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of the analytical methods described.

CrossValidationWorkflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation (ICH Q2(R2)) cluster_comparison Data Comparison & Selection Start Bulk Sample Extraction Extraction Start->Extraction Purification Purification Extraction->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis Purification->GCMS NMR qNMR Analysis Purification->NMR Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD/LOQ HPLC->LOD Robustness Robustness HPLC->Robustness GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->Robustness NMR->Specificity NMR->Linearity NMR->Accuracy NMR->Precision NMR->LOD NMR->Robustness Comparison Compare Performance Data Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison Robustness->Comparison Selection Select Optimal Method Comparison->Selection

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway for Phenylpropanoid Biosynthesis

This diagram illustrates the general biosynthetic pathway leading to lignans, including this compound.

PhenylpropanoidPathway cluster_precursors Core Pathway cluster_monolignols Monolignol Biosynthesis cluster_lignans Lignan Formation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid pCoumaric_acid p-Coumaric Acid Cinnamic_acid->pCoumaric_acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA Coniferaldehyde Coniferaldehyde pCoumaroyl_CoA->Coniferaldehyde Coniferyl_alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_alcohol Radical_Coupling Oxidative Radical Coupling Coniferyl_alcohol->Radical_Coupling Dehydrodiconiferyl_alcohol Dehydrodiconiferyl Alcohol Radical_Coupling->Dehydrodiconiferyl_alcohol Dihydrodehydrodiconiferyl_alcohol Dihydrodehydrodiconiferyl Alcohol Dehydrodiconiferyl_alcohol->Dihydrodehydrodiconiferyl_alcohol Tetrahydrodehydrodiconiferyl_alcohol This compound Dihydrodehydrodiconiferyl_alcohol->Tetrahydrodehydrodiconiferyl_alcohol

Caption: Simplified phenylpropanoid pathway to lignans.

References

In Vivo Antifungal Efficacy of Tetrahydrodehydrodiconiferyl Alcohol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential of Tetrahydrodehydrodiconiferyl alcohol as an antifungal agent. This document provides a comparative analysis with established antifungal drugs, supported by available experimental data and detailed methodologies.

Executive Summary:

This compound (TDDC) is a lignan (B3055560) that has been investigated for its potential biological activities. While direct in vivo validation of its antifungal efficacy is not currently available in published literature, this guide provides an overview of the known antifungal mechanism of a closely related compound, dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G). To offer a benchmark for potential performance, this document presents a comprehensive comparison with the well-established in vivo efficacy of two standard antifungal drugs, Fluconazole and Amphotericin B, in murine models of disseminated candidiasis and invasive aspergillosis. Detailed experimental protocols for these established models are provided to facilitate the design of future in vivo studies for TDDC or its derivatives.

Mechanism of Action: Insights from a Related Compound

Currently, there is a lack of direct studies on the in vivo antifungal mechanism of this compound. However, research on the structurally similar compound, dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G), offers valuable insights into a potential mechanism of action against fungal pathogens, particularly Candida albicans.

The proposed mechanism for DDDC9G involves the disruption of the fungal plasma membrane through the formation of pores. This action leads to increased membrane permeability, depolarization of the membrane potential, and ultimately, cell death.[1]

Below is a diagram illustrating the proposed antifungal signaling pathway of the related compound, DDDC9G.

Proposed Antifungal Mechanism of a TDDC-Related Compound DDDC9G Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G) PlasmaMembrane Fungal Plasma Membrane DDDC9G->PlasmaMembrane Interacts with PoreFormation Pore Formation PlasmaMembrane->PoreFormation Induces MembranePermeability Increased Membrane Permeability PoreFormation->MembranePermeability Depolarization Membrane Depolarization PoreFormation->Depolarization CellDeath Fungal Cell Death MembranePermeability->CellDeath Depolarization->CellDeath

Proposed mechanism of a TDDC-related compound.

Comparative In Vivo Efficacy of Standard Antifungal Agents

To provide a framework for evaluating the potential of novel antifungal compounds like TDDC, this section details the in vivo efficacy of Fluconazole and Amphotericin B in established murine models of fungal infections. The following tables summarize key performance data from these studies.

Table 1: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis
Antifungal AgentDosageAdministration RouteFungal StrainKey Findings
Fluconazole 0.25 - 5.0 mg/kg (twice daily)OralCandida albicansDose-dependent increase in survival. Higher doses significantly reduced fungal burden in kidneys and spleen.
Amphotericin B 0.5 - 1.0 mg/kg/dayIntraperitonealCandida albicansSignificant reduction in fungal load in kidneys.
Table 2: In Vivo Efficacy in a Murine Model of Invasive Aspergillosis
Antifungal AgentDosageAdministration RouteFungal StrainKey Findings
Amphotericin B 0.3 - 0.8 mg/kg/dayIntravenousAspergillus fumigatusProlonged survival and reduced fungal burden in kidneys.
Fluconazole Not typically effective-Aspergillus fumigatusGenerally considered to have limited activity against Aspergillus species.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparison tables. These protocols can serve as a guide for the future validation of this compound.

Murine Model of Disseminated Candidiasis

This model is widely used to assess the efficacy of antifungal agents against systemic Candida infections.

Workflow for Murine Model of Disseminated Candidiasis cluster_setup Preparation cluster_infection Infection & Treatment cluster_evaluation Evaluation Animal Select Mice (e.g., BALB/c or C57BL/6) Immunosuppression Induce Neutropenia (optional) (e.g., Cyclophosphamide) Animal->Immunosuppression Infection Intravenous Injection of C. albicans Immunosuppression->Infection Inoculum Prepare C. albicans Inoculum Inoculum->Infection Treatment Administer Antifungal Agent (e.g., Oral, IP, IV) Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring FungalBurden Determine Fungal Burden (Kidneys, Spleen, etc.) Treatment->FungalBurden Workflow for Murine Model of Invasive Aspergillosis cluster_setup_asp Preparation cluster_infection_asp Infection & Treatment cluster_evaluation_asp Evaluation Animal_asp Select Mice (e.g., BALB/c) Immunosuppression_asp Induce Neutropenia (Cyclophosphamide) Animal_asp->Immunosuppression_asp Infection_asp Intranasal or Intratracheal Inoculation Immunosuppression_asp->Infection_asp Inoculum_asp Prepare A. fumigatus Spore Suspension Inoculum_asp->Infection_asp Treatment_asp Administer Antifungal Agent Infection_asp->Treatment_asp Monitoring_asp Monitor Survival Treatment_asp->Monitoring_asp FungalBurden_asp Determine Fungal Burden (Lungs, Brain) Treatment_asp->FungalBurden_asp

References

Comparative analysis of the biological effects of different stereoisomers of Tetrahydrodehydrodiconiferyl alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of direct comparative studies on the biological effects of different stereoisomers of Tetrahydrodehydrodiconiferyl alcohol (THDDC). While the existence of its enantiomers, specifically (S)-tetrahydrodehydrodiconiferyl alcohol and (R)-tetrahydrodehydrodiconiferyl alcohol, is recognized in chemical databases, dedicated research elucidating and comparing their pharmacological and biological activities appears to be limited.

This guide aims to provide a transparent overview of the available information and highlight the current gaps in research. Due to the lack of specific experimental data for the individual stereoisomers of THDDC, a quantitative comparative analysis as initially intended cannot be constructed.

Current State of Research

Searches of scholarly databases for studies directly comparing the biological effects of (S)- and (R)-tetrahydrodehydrodiconiferyl alcohol did not yield any publications with specific experimental data. The existing research landscape primarily focuses on related lignan (B3055560) compounds, such as dehydrodiconiferyl alcohol and dihydrodehydrodiconiferyl alcohol. While these studies provide insights into the bioactivities of similar chemical structures, it is not scientifically sound to extrapolate these findings to the specific stereoisomers of this compound.

Future Research Directions

The absence of comparative data underscores a significant area for future investigation in the field of pharmacology and medicinal chemistry. A thorough comparative analysis of the stereoisomers of this compound would necessitate the following experimental workflow:

G cluster_0 Synthesis & Isolation cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Data Analysis & Comparison Synthesis Stereoselective Synthesis of (S)- and (R)-THDDC Purification Purification and Chiral Separation Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Lines Selection of Relevant Cell Lines Characterization->Cell_Lines Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Lines->Cytotoxicity Target_Assays Specific Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Cell_Lines->Target_Assays Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) Cytotoxicity->Signaling_Pathways IC50_EC50 Determination of IC50/EC50 Values Cytotoxicity->IC50_EC50 Target_Assays->Signaling_Pathways Target_Assays->IC50_EC50 Gene_Expression Gene Expression Profiling (e.g., Microarray, RNA-Seq) Signaling_Pathways->Gene_Expression Gene_Expression->IC50_EC50 Statistical_Analysis Comparative Statistical Analysis IC50_EC50->Statistical_Analysis SAR Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR

Caption: Proposed Experimental Workflow for Comparative Analysis.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related lignans, future research into the stereoisomers of this compound could focus on their potential modulation of key signaling pathways implicated in inflammation, oxidative stress, and cell proliferation. A generalized diagram of potentially relevant pathways is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus THDDC THDDC Stereoisomers ((S)- or (R)-) Receptor Membrane Receptor THDDC->Receptor MAPK_Pathway MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors PI3K_Akt_Pathway->Transcription_Factors Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression

Caption: Potential Signaling Pathways for THDDC Stereoisomer Investigation.

Conclusion

A Head-to-Head Comparison of Tetrahydrodehydrodiconiferyl Alcohol with Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tetrahydrodehydrodiconiferyl alcohol (THDCA) and its related lignans (B1203133) against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited availability of direct quantitative data for THDCA, this comparison leverages data on its closely related precursor, Dehydrodiconiferyl alcohol (DHCA), and its derivatives, to provide insights into its potential anti-inflammatory profile.

Executive Summary

This compound, a lignan (B3055560) found in various plant species, is emerging as a compound of interest for its potential anti-inflammatory properties. Lignans, as a class of polyphenolic compounds, are known for a variety of biological activities, including antioxidant and anti-inflammatory effects.[1][2] The primary mechanism of anti-inflammatory action for DHCA and its derivatives involves the modulation of key signaling pathways, notably the NF-κB pathway, and the subsequent inhibition of pro-inflammatory mediators. While direct head-to-head quantitative comparisons with mainstream anti-inflammatory drugs are not extensively available in the current literature, existing studies on DHCA and its derivatives suggest a significant potential to mitigate inflammatory responses. This guide synthesizes the available data to offer a comparative perspective.

Mechanism of Action

This compound and its Analogs:

The anti-inflammatory activity of dehydrodiconiferyl alcohol (DHCA) and its derivatives is primarily attributed to their ability to suppress the NF-κB signaling pathway.[3] This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.

Studies on DHCA have shown that it can:

  • Inhibit NF-κB Nuclear Translocation: By preventing the translocation of the NF-κB complex into the nucleus, DHCA effectively halts the transcription of target inflammatory genes.[3]

  • Downregulate Pro-inflammatory Mediators: DHCA has been observed to inhibit the production of nitric oxide (NO) and interleukin-1β (IL-1β) in LPS-induced RAW 264.7 macrophages. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).[3]

  • Inhibit COX-2 and PGE2 Production: A derivative of DHCA, (7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether, has demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production in macrophage cells. The potency of this derivative was observed to be comparable to that of the NSAID meloxicam.[4] Another derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol, also showed concentration-dependent inhibition of COX-2, iNOS, and NO.[5]

Known Anti-inflammatory Drugs:

  • NSAIDs (Ibuprofen and Diclofenac): These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • Corticosteroids (Dexamethasone): Dexamethasone exerts its potent anti-inflammatory effects through multiple mechanisms. It binds to glucocorticoid receptors, which then translocate to the nucleus to either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB and AP-1.

Quantitative Data Presentation

The following tables summarize the available quantitative data (IC50 values) for the inhibition of key inflammatory mediators. It is important to note the absence of specific IC50 values for THDCA and DHCA in the reviewed literature, highlighting a gap in the current research landscape.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 ValueCitation(s)
Dehydrodiconiferyl alcohol (DHCA) RAW 264.7LPSNot Available[3]
Dexamethasone RAW 264.7LPSNot Available (Dose-dependent inhibition observed)
Quercetin (Positive Control) RAW 264.7LPSNot specified[6]

Note: While a specific IC50 value for DHCA on NO production was not found, studies confirm its inhibitory effect.[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeAssay ConditionIC50 Value (µM)Citation(s)
(7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether COX-2LPS-stimulated RAW 264.7 cellsPotent inhibition, comparable to Meloxicam (20 µM)[4]
Diclofenac COX-1Human Whole BloodNot specified[7]
COX-2Human Whole BloodNot specified[7]
Ibuprofen COX-1Not specifiedNot specified
COX-2Not specifiedNot specified
Celecoxib (Reference) COX-20.42[8]

Note: A derivative of DHCA showed strong, dose-dependent inhibition of COX-2 expression, suggesting a potent anti-inflammatory effect.[4]

Table 3: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantIC50 ValueCitation(s)
(7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl ether RAW 264.7LPSPotent inhibition, comparable to Meloxicam (20 µM)[4]
Diclofenac Rat Peritoneal MacrophagesTPA3 µM (for a derivative)[9][10]

Note: The DHCA derivative demonstrated complete suppression of PGE2 production at a concentration of 30 µM, similar to the effect of 20 µM meloxicam.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for common in vitro anti-inflammatory assays.

1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

  • Experimental Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DHCA, Dexamethasone) and incubated for 1 hour.

    • Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

    • After incubation, the cell supernatant is collected to measure the amount of nitrite (B80452), a stable metabolite of NO.

  • Measurement of Nitrite: The Griess reagent system is used to determine the nitrite concentration. An equal volume of the cell supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

2. COX-2 and PGE2 Inhibition Assay

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO production assay.

  • Western Blot for COX-2 Expression:

    • After treatment, cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked and then incubated with a primary antibody against COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • ELISA for PGE2 Production:

    • The cell culture supernatant is collected after the 24-hour incubation period.

    • The concentration of PGE2 in the supernatant is quantified using a commercially available PGE2 enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Mandatory Visualization

Signaling Pathway of DHCA in Macrophages

DHCA_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation NFkB_translocation NF-κB Nuclear Translocation NFkB_activation->NFkB_translocation pIkBa p-IκBα Upregulation pIkBa->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Mediators iNOS, IL-1β, COX-2 Gene_transcription->Mediators DHCA DHCA DHCA->pIkBa DHCA->NFkB_translocation

Caption: Mechanism of DHCA's anti-inflammatory action via NF-κB pathway inhibition.

Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed cells in 96-well plate cell_culture->seeding treatment Pre-treat with Test Compounds seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay for NO supernatant->griess_assay elisa ELISA for PGE2 supernatant->elisa end End griess_assay->end elisa->end western_blot Western Blot for COX-2 cell_lysis->western_blot western_blot->end

Caption: Workflow for assessing anti-inflammatory activity in macrophage cell culture.

Comparative Logic of Anti-inflammatory Mechanisms

Comparative_Mechanisms cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Key Inflammatory Pathways cluster_mediators Pro-inflammatory Mediators cluster_drugs Drug Intervention LPS LPS NFkB NF-κB Pathway LPS->NFkB COX COX Pathway LPS->COX Cytokines Cytokines (IL-1β, etc.) iNOS -> NO NFkB->Cytokines Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins DHCA DHCA / THDCA DHCA->NFkB NSAIDs NSAIDs NSAIDs->COX Corticosteroids Corticosteroids Corticosteroids->NFkB

References

Unraveling the Mechanisms of Tetrahydrodehydrodiconiferyl Alcohol and Its Congeners: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of the biological activities of Tetrahydrodehydrodiconiferyl alcohol (THDA) and its closely related lignan (B3055560) congeners, Dehydrodiconiferyl alcohol (DDC) and Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G). Due to the limited direct research on THDA, this guide focuses on the well-documented anti-inflammatory properties of DDC and the antifungal activities of DDDC9G to infer the potential mechanisms of THDA.

Dehydrodiconiferyl Alcohol (DDC): A Potent Anti-inflammatory Agent

Dehydrodiconiferyl alcohol has demonstrated significant anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. Experimental evidence points to two primary mechanisms: the attenuation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inactivation of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of Monocyte Adhesion via JNK Pathway Attenuation

DDC has been shown to suppress the adhesion of monocytes to endothelial cells, a critical step in the development of inflammatory diseases such as atherosclerosis. This is achieved by inhibiting the JNK signaling pathway, which in turn reduces the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][2] The reduction in VCAM-1 expression limits the ability of monocytes to adhere to the blood vessel walls and migrate into surrounding tissues.

Inactivation of the NF-κB Pathway

Further research has elucidated that DDC also exerts its anti-inflammatory effects by inactivating the NF-κB pathway.[4][5] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting this pathway, DDC effectively reduces the production of a cascade of inflammatory mediators. The interplay between the JNK and NF-κB pathways is a complex area of cell signaling, with evidence suggesting significant crosstalk between them.[6][7][8][9] It is plausible that DDC's inhibitory effects on both pathways are interconnected, leading to a more comprehensive suppression of the inflammatory response.

dot

DDC_Mechanism cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cell Endothelial Cell cluster_jnk JNK Pathway cluster_nfkB NF-κB Pathway Stimulus Stimulus JNK JNK Stimulus->JNK IKK IKK Stimulus->IKK DDC Dehydrodiconiferyl alcohol (DDC) DDC->JNK Inhibits DDC->IKK Inhibits cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 VCAM1 VCAM-1 Gene Expression AP1->VCAM1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->VCAM1 Adhesion Monocyte Adhesion VCAM1->Adhesion

Figure 1: Proposed anti-inflammatory mechanism of Dehydrodiconiferyl alcohol (DDC).

Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G): A Novel Antifungal Agent

The glycoside derivative of Dihydrodehydrodiconiferyl alcohol, DDDC9G, has been identified as a potent antifungal agent with a distinct mechanism of action that targets the fungal plasma membrane.[10]

Fungal Plasma Membrane Disruption via Pore Formation

DDDC9G exerts its fungicidal effects by forming pores in the plasma membrane of susceptible fungi, such as Candida albicans.[10] This disruption of the membrane integrity leads to several detrimental consequences for the fungal cell, including:

  • Membrane Depolarization: The formation of pores dissipates the electrochemical gradient across the membrane.

  • Increased Permeability: The compromised membrane allows for the leakage of essential intracellular components and the influx of extracellular substances, including ions and water, leading to osmotic instability.

  • Cell Death: The culmination of these events results in the death of the fungal cell.

The efficacy of DDDC9G can be quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. While specific MIC values for DDDC9G against a wide range of fungal species are still being established, its potent activity suggests it could be a promising alternative to conventional antifungal drugs.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) against Candida albicans

Antifungal AgentMIC50MIC90Reference
DDDC9G Data not yet publicly availableData not yet publicly available-
Amphotericin B 0.250.5 - 1.0[11][12]
Fluconazole (B54011) 0.25 - 0.50.5 - 16[13][14][15]

dot

DDDC9G_Mechanism cluster_membrane Fungal Plasma Membrane cluster_effects Cellular Effects DDDC9G Dihydrodehydrodiconiferyl alcohol 9'-O-beta-D-glucoside (DDDC9G) Pore Pore Formation DDDC9G->Pore Depolarization Membrane Depolarization Pore->Depolarization Permeability Increased Permeability Pore->Permeability Death Fungal Cell Death Depolarization->Death Permeability->Death

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Tetrahydrodehydrodiconiferyl alcohol (CAS No. 5234-70-8).

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, such as Tetrahydrofurfuryl alcohol and Dihydroconiferyl alcohol, and general principles of chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Summary of Key Safety Data (Inferred)

The following table summarizes the likely physical and chemical properties of this compound, inferred from related compounds. This data should be used as a precautionary guide.

PropertyInferred Value/InformationCitation
Physical State Likely a solid or high-boiling point liquid.
Boiling Point Predicted to be approximately 573.7±50.0 °C.
Density Predicted to be approximately 1.252±0.06 g/cm³.
Hazards May cause eye irritation. As with many organic compounds, it should be treated as potentially combustible and harmful if ingested or inhaled in large quantities.[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields or a face shield, and a lab coat are required.[1]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[2]

Experimental Protocol: Disposal of this compound

This protocol outlines the necessary steps for the safe disposal of both pure this compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat, when handling the compound.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Waste Segregation and Collection:

  • Pure Compound and Concentrated Solutions:

    • Do not dispose of this compound down the drain.[3]

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," the CAS number "5234-70-8," and the associated hazards (e.g., "Combustible," "Irritant").

  • Contaminated Materials:

    • Any materials such as pipette tips, gloves, and paper towels that are contaminated with this compound should also be collected in the same designated hazardous waste container.

    • For grossly contaminated items, it may be necessary to use a separate, lined solid waste container, also labeled as hazardous waste.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure waste accumulation area.

  • This area should be cool, dry, and away from heat, sparks, or open flames.[2]

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Provide the contractor with a complete and accurate waste inventory.

  • Never mix incompatible waste streams in the same container.

Mandatory Visualizations

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling Tetrahydrodehydrodiconiferyl Alcohol Waste ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_compound Pure Compound or Concentrated Solution assess_waste->pure_compound Liquid/Solid contaminated_material Contaminated Materials (e.g., gloves, pipette tips) assess_waste->contaminated_material Solid collect_waste Collect in Designated Hazardous Waste Container pure_compound->collect_waste contaminated_material->collect_waste label_container Label Container Correctly: - Chemical Name & CAS - Hazard Symbols collect_waste->label_container store_waste Store Sealed Container in Secure Accumulation Area label_container->store_waste disposal_pickup Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Tetrahydrodehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Tetrahydrodehydrodiconiferyl alcohol. The procedural steps outlined below are intended to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following PPE is recommended when handling this compound.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash hazards.
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols or dusts are generated, a NIOSH-approved respirator may be necessary.
Body Protection A chemically resistant apron or coveralls should be worn when handling larger quantities or when there is a significant risk of splashing.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling cleanup.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Information (Surrogate MSDS) prep_ppe->prep_sds prep_hood 3. Prepare Chemical Fume Hood prep_sds->prep_hood prep_materials 4. Assemble All Necessary Materials prep_hood->prep_materials handle_weigh 5. Weigh/Measure Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_exp 6. Perform Experimental Procedures handle_weigh->handle_exp cleanup_decon 7. Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Proceed to Cleanup cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe 9. Doff & Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Safe Handling Workflow Diagram

Experimental Protocol Considerations:

When designing experiments involving this compound, the following should be considered:

  • Solvent Selection: Use the least hazardous solvents possible.

  • Scale of Reaction: Whenever possible, work with the smallest scale of reaction necessary to achieve the desired outcome.

  • Temperature Control: Be aware of the compound's thermal stability and use appropriate heating and cooling methods.

III. First Aid Measures

In the event of an exposure, immediate action is critical. The following first aid measures are based on the MSDS for the related compound, (±)-Dihydrodehydrodiconiferyl alcohol.[1]

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.[1]

IV. Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Waste Segregation and Labeling:

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated solid chemical waste container.

Disposal Procedure:

  • Segregate Waste: Keep all waste containing this compound separate from other laboratory waste unless instructed otherwise by your EHS department.

  • Label Containers: All waste containers must be clearly labeled with the full chemical name, concentration, and any other hazardous components.

  • Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the properly segregated and labeled waste.

  • Do Not Pour Down the Drain: As a general rule for organic compounds, do not dispose of this compound or its solutions down the drain.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.